molecular formula C7H7KNO3 B085769 Potassium 4-aminosalicylate CAS No. 133-09-5

Potassium 4-aminosalicylate

Cat. No.: B085769
CAS No.: 133-09-5
M. Wt: 192.23 g/mol
InChI Key: CDLODIXNTFPTEN-UHFFFAOYSA-N
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Description

Potassium Aminosalicylate is the potassium salt form of aminosalicylic acid, an analog of aminobenzoic acid used to treat tuberculosis. Although the mechanism of action of potassium aminosalicylate remains to be elucidated, its effects on mycobacteria may be attributed to inhibition of folic acid or mycobactin (cell wall component) synthesis. This agent also inhibits the onset of drug resistance to streptomycin and isoniazid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

133-09-5

Molecular Formula

C7H7KNO3

Molecular Weight

192.23 g/mol

IUPAC Name

potassium;4-amino-2-hydroxybenzoate

InChI

InChI=1S/C7H7NO3.K/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);

InChI Key

CDLODIXNTFPTEN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]

Isomeric SMILES

C1=CC(=C(C=C1N)O)C(=O)[O-].[K+]

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)O.[K]

Other CAS No.

133-09-5

Pictograms

Irritant

Related CAS

65-49-6 (Parent)

Origin of Product

United States

Foundational & Exploratory

Potassium 4-Aminosalicylate (PAS): Mechanism of Action, Resistance, and Experimental Profiling in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium 4-aminosalicylate (PAS) represents a critical second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] While historically categorized alongside sulfonamides as a folate synthesis inhibitor, its mechanism is distinct and complex. PAS functions as a prodrug , requiring bioactivation within the Mycobacterium tuberculosis (Mtb) folate pathway to generate a toxic antimetabolite that poisons downstream enzymatic function. This guide delineates the precise molecular events governing PAS activity, the genetic basis of resistance, and the validated experimental protocols required for susceptibility profiling.

Part 1: Molecular Mechanism of Action

The Prodrug Paradigm

Unlike sulfonamides, which competitively inhibit dihydropteroate synthase (DHPS/FolP1) to starve the bacteria of folate, PAS acts as an alternative substrate. It mimics para-aminobenzoate (PABA) , the natural substrate for folate synthesis.[3]

Bioactivation Pathway

The efficacy of PAS relies on its incorporation into the folate biosynthetic pathway by two specific enzymes:

  • FolP1 (Dihydropteroate synthase): PAS competes with PABA and is accepted by FolP1 as a substrate, condensing with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form hydroxyl-dihydropteroate .

  • FolC (Dihydrofolate synthase): This intermediate is further glutamylated by FolC to form hydroxyl-dihydrofolate (hydroxyl-H2PteGlu).

Terminal Inhibition (The "Poison" Effect)

The resulting metabolite, hydroxyl-dihydrofolate , acts as a potent antimetabolite. It mimics dihydrofolate but cannot be reduced by Dihydrofolate reductase (DHFR/FolA) . Instead, it binds irreversibly or competitively to FolA, inhibiting the reduction of dihydrofolate to tetrahydrofolate. This blockade halts the supply of one-carbon donors essential for thymidylate, purine, and amino acid biosynthesis, leading to bacteriostasis.

Visualization of Signaling Pathway

PAS_Mechanism PABA PABA (Natural Substrate) FolP1 FolP1 (Dihydropteroate Synthase) PABA->FolP1 Competition PAS PAS (Prodrug) PAS->FolP1 Incorporation FolC FolC (Dihydrofolate Synthase) FolP1->FolC Hydroxyl-dihydropteroate Metabolite Hydroxyl-dihydrofolate (Toxic Antimetabolite) FolC->Metabolite Bioactivation FolA FolA (Dihydrofolate Reductase) Metabolite->FolA Potent Inhibition DNA DNA/RNA Synthesis (Cell Growth) FolA->DNA Tetrahydrofolate Production

Figure 1: The bioactivation pathway of PAS. PAS bypasses the competitive exclusion at FolP1 to be incorporated into a toxic antimetabolite that inhibits FolA.

Part 2: Mechanisms of Resistance

Resistance to PAS in M. tuberculosis is predominantly genotypic, arising from mutations that either prevent bioactivation or bypass the metabolic blockade.

Key Resistance Loci
GeneFunctionMechanism of ResistanceFrequency
thyA Thymidylate synthase ALoss of Function. Inactivation of thyA forces the bacteria to rely on the alternative thyX pathway for thymidylate synthesis. This bypass reduces the cellular demand for tetrahydrofolate, rendering the inhibition of DHFR (by PAS) ineffective.High (~30-40%)
folC Dihydrofolate synthaseBioactivation Failure. Mutations in folC prevent the glutamylation of the PAS-precursor, stopping the formation of the toxic hydroxyl-dihydrofolate antimetabolite.High (~30-40%)
ribD Riboflavin biosynthesisTarget Bypass. Mutations in the upstream region of ribD lead to its overexpression. RibD possesses alternative DHFR activity, compensating for the inhibited FolA.Moderate (~5-10%)
folA Dihydrofolate reductaseTarget Modification. Overexpression or mutation of the primary target enzyme to resist inhibition.Low (<5%)

Part 3: Pharmacological Rationale (Potassium Salt)

The specification of Potassium 4-aminosalicylate over the sodium salt or free acid is a deliberate pharmaceutical choice driven by pharmacokinetics and patient safety.

  • Sodium Load Mitigation: The therapeutic dose of PAS is high (typically 4g/day). The sodium salt imposes a significant electrolyte load, which is contraindicated in patients with renal impairment or congestive heart failure (common comorbidities in elderly TB patients). The potassium salt is neutral in this regard.

  • Acid Stability & Hepatotoxicity:

    • PAS is acid-labile. In the acidic environment of the stomach, it rapidly decarboxylates to form meta-aminophenol , which is hepatotoxic and lacks antimycobacterial activity.

    • Potassium PAS is frequently formulated as enteric-coated granules (e.g., Paser®). This coating resists gastric acid (pH < 3.[4]0) and dissolves only in the neutral pH of the small intestine, ensuring the drug is absorbed intact and preventing liver toxicity caused by degradation products.

Part 4: Experimental Protocols

Workflow Overview

The following workflow integrates phenotypic validation with genotypic confirmation, the gold standard for characterizing PAS susceptibility.

DST_Workflow cluster_Pheno Phenotypic Testing cluster_Geno Genotypic Confirmation Sample Clinical Isolate / Strain Culture MGIT 960 Culture (Middlebrook 7H9) Sample->Culture MIC Critical Concentration Testing (4.0 µg/mL) Culture->MIC Result_S Susceptible (<1% Growth) MIC->Result_S Result_R Resistant (>1% Growth) MIC->Result_R Seq Targeted Sequencing (thyA, folC, ribD) Result_R->Seq Analysis Mutation Analysis Seq->Analysis

Figure 2: Integrated workflow for PAS susceptibility testing.

Protocol 1: Phenotypic Susceptibility (MGIT 960)

Standardized method for determining Critical Concentration (CC).

Reagents:

  • Becton Dickinson MGIT 960 System.

  • MGIT 7H9 tubes supplemented with OADC.

  • PAS stock solution (dissolved in water, filter sterilized).

Procedure:

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of M. tuberculosis from a fresh culture. Dilute 1:5 in sterile saline.

  • Drug Tube: Add PAS to an MGIT tube to achieve a final Critical Concentration (CC) of 4.0 µg/mL .

  • Control Tube: Prepare a drug-free growth control. Inoculate with a 1:100 dilution of the organism suspension (representing 1% growth).

  • Incubation: Load tubes into the MGIT 960 instrument.

  • Interpretation:

    • If the Control Tube turns positive (GU > 400) before the Drug Tube, the strain is Susceptible .

    • If the Drug Tube turns positive before or at the same time as the Control Tube, the strain is Resistant (indicating >1% of the population is resistant).

Protocol 2: Genotypic Sequencing

Required to confirm mechanism of resistance.

Targets:

  • thyA (ORF)

  • folC (ORF)

  • ribD (Promoter and 5' end)

Primers (Representative):

  • thyA_F: 5'-ATGACAGCCGTTGAGTAT-3'

  • folC_F: 5'-GTGCGGGAGTTGATCGTG-3'

  • ribD_prom_F: 5'-CGGCTTATCGAGGTTAGC-3'

Analysis: Compare sequences against the H37Rv reference genome. Look specifically for:

  • thyA: Frameshifts or premature stop codons (T302, etc.).

  • folC: Missense mutations affecting the ATP-binding domain (E153A, etc.).

References

  • Zheng, J., et al. (2013). Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry. Link

  • Mathys, V., et al. (2009). Molecular genetics of para-aminosalicylic acid resistance in Mycobacterium tuberculosis and the role of thyA and ribD. Antimicrobial Agents and Chemotherapy.[1][3][4][5] Link

  • Chakraborty, S., et al. (2013). Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis. Science. Link

  • World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. WHO.[6] Link

  • Jacobus Pharmaceutical. (2020). Paser (Aminosalicylic Acid) Granules Prescribing Information. DailyMed. Link

Sources

Chemical properties and stability of potassium 4-aminosalicylate vs sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Potassium 4-aminosalicylate (PAS-K) and Sodium 4-aminosalicylate (PAS-Na), focusing on their physicochemical divergence, stability profiles, and formulation implications.

Technical Whitepaper | Application Note: PAS-026

Executive Technical Summary

In the development of antitubercular and anti-inflammatory formulations, the choice between the potassium and sodium salts of 4-aminosalicylic acid (PAS) is governed by three critical vectors: ionic radius-driven solubility , hydrate stability , and electrolyte load .

While PAS-Na (Sodium 4-aminosalicylate dihydrate) remains the standard pharmacopoeial reference, it presents significant stability challenges due to its channel-hydrate crystal structure, which facilitates moisture exchange and accelerates decarboxylation. PAS-K (this compound) offers a distinct thermodynamic profile, often exhibiting higher aqueous solubility and an anhydrous or stable lattice configuration that resists moisture-induced degradation, though it poses hyperkalemia risks in renally compromised patients.

This guide details the chemical mechanisms differentiating these salts to inform selection for high-dose solid oral dosage forms.

Fundamental Chemical Characterization

The therapeutic moiety, 4-aminosalicylic acid (4-ASA), is an amphoteric molecule. Salt formation at the carboxylic acid group stabilizes the molecule and enhances solubility. The cation selection (


 vs 

) fundamentally alters the crystal lattice energy and hygroscopicity.
Table 1: Physicochemical Comparison
FeatureSodium 4-AminosalicylateThis compound
Chemical Formula

(Dihydrate)

(Typically Anhydrous)
Molecular Weight 211.15 g/mol (dihydrate)191.23 g/mol
CAS Registry 6018-19-5133-09-5
Aqueous Solubility Freely soluble (~500 mg/mL)Freely soluble (>500 mg/mL); often faster dissolution rate
Crystal Habit Channel hydrate (facilitates water exchange)Compact crystalline lattice
pH (1% Solution) 6.5 – 8.5~7.0 (Neutral)
Therapeutic Equivalence Standard Reference"Paskalium" / "Paskate" (Bioequivalent)
Ionic Radius & Lattice Dynamics

The difference in ionic radius between Sodium (1.02 Å) and Potassium (1.38 Å) dictates the packing density.

  • Sodium Salt: Crystallizes readily as a dihydrate . The crystal structure contains "channels" that allow water molecules to migrate in and out. This "breathing" mechanism makes the lattice susceptible to collapse under low humidity (efflorescence) or acceleration of hydrolysis under high humidity.

  • Potassium Salt: Due to the lower charge density and larger size of

    
    , the potassium salt typically crystallizes in an anhydrous form or a stable solvate that lacks the labile water channels of the sodium salt. This results in a lower potential for moisture-mediated decarboxylation .
    

Stability & Degradation Mechanisms[2]

The primary failure mode for all PAS salts is decarboxylation to m-aminophenol (MAP), a toxic impurity. This reaction is acid-catalyzed but proceeds readily in the solid state if moisture is present to create a localized "micro-solution" environment.

Degradation Pathway

The degradation is a two-step cascade:

  • Decarboxylation: Loss of

    
     to form m-aminophenol.
    
  • Oxidation: m-aminophenol oxidizes to form brown/black quinone-imine pigments (the "browning" seen in aged samples).

PAS_Degradation cluster_conditions Catalytic Factors PAS 4-Aminosalicylate Salt (PAS-Na / PAS-K) Intermediate Protonated Intermediate (Activated Complex) PAS->Intermediate Moisture/H+ MAP m-Aminophenol (MAP) (Toxic Impurity) Intermediate->MAP -CO2 (Decarboxylation) CO2 CO2 Gas Intermediate->CO2 Pigment Brown Quinone Pigments (Oxidation Products) MAP->Pigment Oxidation (O2/Light) Factors 1. Moisture (Critical) 2. Heat (>40°C) 3. Acidic Micro-environment

Figure 1: The degradation cascade of 4-aminosalicylate salts. Moisture is the critical switch that activates the decarboxylation pathway.

Comparative Stability Kinetics
  • PAS-Na (Dihydrate): The lattice water can act as an internal solvent reservoir. If the temperature rises (e.g., >40°C), the lattice water is released, dissolving the salt in its own water of crystallization. This creates a saturated solution where decarboxylation kinetics shift from solid-state (slow) to solution-state (fast).

  • PAS-K: Lacking the labile dihydrate water, PAS-K maintains solid-state stability kinetics up to higher temperatures. It does not undergo the "melt-degradation" phenomenon as readily as the sodium salt.

Expert Insight: In "tropical" stability zones (Zone IVb: 30°C/75% RH), PAS-K formulations generally exhibit superior color stability and lower MAP generation compared to PAS-Na, provided the packaging is impermeable.

Experimental Protocols (Self-Validating Systems)

To validate the quality of the raw material or formulation, the following protocols must be established. These methods are designed to be self-checking (using internal standards or resolution criteria).

High-Performance Liquid Chromatography (HPLC) for m-Aminophenol

This method separates the parent drug from its degradation product.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Phosphate buffer pH 7.0 + Ion Pairing Agent (Tetra-n-butylammonium hydrogen sulfate).

    • Solvent B: Methanol.

    • Mode: Isocratic (approx. 75:25 A:B).

  • Detection: UV at 254 nm (detects both PAS and MAP).

  • System Suitability (Self-Validation):

    • Resolution (Rs): Must be > 2.0 between PAS and MAP peaks.

    • Tailing Factor: Must be < 1.5 for the PAS peak (PAS tails due to the amine/acid functionality; ion pairing agent corrects this).

    • Sensitivity: Limit of Quantitation (LOQ) for MAP must be ≤ 0.05%.

Stress Testing Protocol (Forced Degradation)

Do not rely on standard shelf-life data alone. Perform this stress test to verify salt selection:

  • Preparation: Weigh 1g of PAS-Na and 1g of PAS-K into open glass vials.

  • Conditioning: Place in a humidity chamber at 60°C / 75% RH (Accelerated Stress).

  • Timepoints: T=0, T=24h, T=48h, T=1 week.

  • Observation:

    • Visual: Check for "browning" (Oxidation). PAS-Na typically browns faster due to lattice water release.

    • Assay: Dissolve and run HPLC. Calculate % Decarboxylation:

      
      
      

Formulation & Therapeutic Implications[3][4][5][6][7][8]

The choice of salt has direct clinical consequences due to the high daily dose of PAS (typically 4g to 12g per day).

Electrolyte Load Calculation

For a standard 4g dose of Aminosalicylic Acid equivalent:

  • Sodium Salt Load:

    • MW Ratio (Na/Salt):

      
      
      
    • Sodium per 4g dose:

      
       (19 mEq).
      
    • Risk:[1] Significant for patients with Congestive Heart Failure (CHF) or hypertension.

  • Potassium Salt Load:

    • MW Ratio (K/Salt):

      
      
      
    • Potassium per 4g dose:

      
       (21 mEq).
      
    • Risk:[1] Significant for patients with Renal Failure (Hyperkalemia risk).

Selection Decision Tree

Salt_Selection Start Select PAS Salt Source Renal Patient Renal Function? Start->Renal Cardiac Patient Cardiac/BP Status? Renal->Cardiac Normal PAS_Na Select PAS-Sodium (Standard) Renal->PAS_Na Compromised (Avoid K+) Cardiac->PAS_Na Normal PAS_K Select PAS-Potassium (Paskalium) Cardiac->PAS_K Hypertensive/CHF (Avoid Na+)

Figure 2: Clinical decision logic for salt selection. The high molar dose of PAS makes electrolyte load a primary safety variable.

GI Tolerability

Historical clinical data suggests that PAS-K causes less gastric irritation than the free acid or the sodium salt. The rapid dissolution and neutral pH of the potassium salt prevent the accumulation of acidic micro-crystals in the gastric mucosa, which is a common cause of nausea in PAS therapy.

References

  • Merck Index . Potassium Aminosalicylate (Paskalium) Monograph. 15th Edition. Royal Society of Chemistry.[2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 23690428, p-Aminosalicylic Acid Monopotassium Salt.

  • World Health Organization (WHO) . The International Pharmacopoeia: Aminosalicylate Sodium Dihydrate.

  • DrugPatentWatch . Paskalium API and Stability Data.

  • Forbes, M. et al. Physicochemical properties of salts of p-aminosalicylic acid. I. Correlation of crystal structure and hydrate stability. Journal of Pharmaceutical Sciences.

  • TargetMol . Sodium 4-aminosalicylate dihydrate: Chemical Properties and Stability.

Sources

Potassium 4-aminosalicylate CAS 133-09-5 physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Potassium 4-aminosalicylate (CAS 133-09-5)

Foreword for the Research Professional

This compound, the potassium salt of 4-Aminosalicylic Acid (4-ASA or PAS), represents a molecule of significant interest in both historical and contemporary pharmacology. Initially established as a cornerstone in the treatment of tuberculosis, its anti-inflammatory properties have carved out a niche in managing inflammatory bowel disease (IBD).[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core physicochemical data essential for its handling, formulation, and analysis. Moving beyond a simple recitation of data, this document elucidates the causality behind its properties and the experimental logic for its characterization, providing a robust foundation for future innovation.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is fundamental to all subsequent research and development.

IUPAC Name: potassium;4-amino-2-hydroxybenzoate[]

Synonyms: 4-Aminosalicylic acid potassium salt, Paskalium, p-Aminosalicylate acid potassium salt[]

CAS Number: 133-09-5[][4][5]

Molecular Formula: C₇H₆KNO₃[][6]

Molecular Weight: 191.22 g/mol [][6]

The structure consists of a salicylic acid backbone substituted with an amino group at the para-position (position 4) relative to the carboxyl group. This arrangement is distinct from its more commonly known isomer, 5-aminosalicylic acid (5-ASA or mesalamine), and is critical to its unique biological activity and stability profile.[1]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical and chemical characteristics of an active pharmaceutical ingredient (API) govern its behavior from synthesis and storage to formulation and in-vivo performance.

PropertyValueSource(s)
Appearance White to yellowish crystalline solid; darkens on exposure to light or air.[7]
Melting Point The parent acid (4-ASA) melts at 150-151°C with effervescence.[8] The salt form may exhibit different thermal behavior.[8]
Solubility Freely soluble in water. The pH of a 1% aqueous solution is approximately 7.[9][9]
pKa The pKa of the parent acid (4-ASA) is 3.25.[8]
Stability 4-ASA is readily decarboxylated in the presence of moisture.[1] Aqueous solutions of the parent acid can decarboxylate above 40°C to form m-aminophenol, a potential hepatotoxin.[1][8] The compound should be kept in a dark place under an inert atmosphere.[7][1][7][8]
Storage Temperature 2-8°C is recommended for storage.[4]

Expert Insights:

  • Solubility: The high water solubility of the potassium salt is a significant advantage over the free acid (4-ASA), which is only slightly soluble (1 g in ~500 mL water).[8][9] This property is crucial for developing aqueous formulations, such as enemas for IBD, or for ensuring rapid dissolution in oral dosage forms.[1]

  • Stability: The propensity for decarboxylation is a critical stability concern.[1][8] The formation of m-aminophenol not only represents a loss of the active agent but also introduces a toxic impurity.[1] This necessitates careful control of moisture and temperature during manufacturing and storage. The use of the potassium salt can improve stability compared to the free acid, but the inherent lability of the 4-aminosalicylate structure remains.

Mechanism of Action

While the precise anti-inflammatory mechanism of aminosalicylates is still under investigation, several hypotheses exist. For 4-ASA, the mechanism appears distinct from its 5-ASA isomer.

  • Antitubercular Action: As an analog of para-aminobenzoic acid (PABA), 4-ASA inhibits folate synthesis in Mycobacterium tuberculosis.[9] It acts as a pro-drug, being incorporated into the folate pathway to create an antimetabolite that blocks the enzyme dihydrofolate reductase (DHFR).[2][6]

  • Anti-inflammatory Action: Unlike 5-ASA, which is a potent scavenger of free radicals and an inhibitor of arachidonic acid metabolism, 4-ASA does not appear to share these mechanisms.[1][10] Its efficacy in IBD is well-documented, and it is considered 50% more potent than 5-ASA against inflammation.[1] The anti-inflammatory effects may be linked to the inhibition of leucocyte recruitment into the bowel wall and reduced synthesis of inflammatory mediators like leukotriene B4.[10]

G cluster_mycobacterium Mycobacterium Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS PAS 4-Aminosalicylic Acid (Pro-drug) PAS->DHPS competes with Antimetabolite Hydroxy-dihydrofolate Antimetabolite DHPS->Antimetabolite DHFR Dihydrofolate Reductase (DHFR) Antimetabolite->DHFR inhibits Folate Folate Synthesis DHFR->Folate required for Growth Bacterial Growth & Reproduction Folate->Growth

Caption: Antitubercular mechanism of 4-Aminosalicylic Acid.

Analytical Methodologies for Characterization

Robust analytical methods are imperative for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying this compound and its metabolites or degradation products. A validated method ensures specificity, linearity, accuracy, and precision.

Exemplary Protocol: HPLC for 4-ASA and its Metabolite N-acetyl-4-ASA

This protocol is adapted from methodologies developed for analyzing aminosalicylates in biological matrices.[11][12][13][14]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV or Diode-Array Detector (DAD) is suitable.

    • Column: A reversed-phase C18 column (e.g., 125-4, 5 µm) is a common choice.[13] Monolithic columns can offer faster run times.[13]

    • Rationale: C18 columns provide excellent retention and separation for moderately polar aromatic compounds like 4-ASA.

  • Mobile Phase Preparation:

    • Solvent A: Prepare a 17.5 mM potassium phosphate buffer. Adjust pH to 3.5 with phosphoric acid.[11]

    • Solvent B: Methanol or Acetonitrile (HPLC Grade).

    • Rationale: The buffered aqueous phase controls the ionization state of the acidic and basic functional groups of the analyte, ensuring reproducible retention times. The organic modifier (Methanol/Acetonitrile) is adjusted to achieve optimal separation. An ion-pairing agent like tetrabutylammonium hydrogen sulphate can be added to improve peak shape for ionic analytes.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 233 nm or 265 nm.[8][13]

    • Gradient Elution: A gradient program is often used to resolve the parent drug from its metabolites and any impurities, such as m-aminophenol.[11]

    • Rationale: UV detection is straightforward as the aromatic ring provides strong chromophores. 265 nm is a UV maximum for the parent acid.[8] A gradient allows for the elution of compounds with different polarities within a reasonable timeframe.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase or high-purity water to a known concentration (e.g., 1 mg/mL).[15]

    • Test Sample: Prepare the test sample by dissolving it in the same solvent to a similar concentration.

    • Biological Samples (e.g., Plasma): Requires protein precipitation (e.g., with methanol) followed by centrifugation. The supernatant is then injected.[11][14]

G cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution / Extraction) Injection Autosampler Injection (20 µL) SamplePrep->Injection Column C18 Reversed-Phase Column Injection->Column Detector UV/DAD Detector (λ = 265 nm) Column->Detector Pump HPLC Pump (Gradient Elution) Pump->Injection Data Data Acquisition & Analysis (Chromatogram) Detector->Data

Sources

The Covert Sabotage: A Technical Guide to Potassium 4-Aminosalicylate's Inhibition of the Folate Synthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the molecular strategy employed by potassium 4-aminosalicylate (PAS) to disrupt the essential folate synthesis pathway in microorganisms, with a primary focus on Mycobacterium tuberculosis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic yet complex antimicrobial agent.

Introduction: The Folate Pathway, an Achilles' Heel

The de novo synthesis of folate is a metabolic pathway indispensable for the survival of many microorganisms.[1] Folates are essential cofactors in the biosynthesis of nucleic acids (purines and thymidylate) and certain amino acids.[2][3] The absence of a folate transport system in many pathogenic bacteria, including M. tuberculosis, necessitates their reliance on this internal production line, making it an attractive target for antimicrobial agents.[4] Mammalian cells, in contrast, obtain folates from their diet, providing a basis for the selective toxicity of drugs that target this pathway.[5]

This compound, a salt of 4-aminosalicylic acid (PAS), has been a cornerstone in the treatment of tuberculosis for decades.[6] Initially, its structural similarity to para-aminobenzoic acid (PABA), a key substrate in the folate pathway, led to the assumption that it acted as a competitive inhibitor of dihydropteroate synthase (DHPS).[7][8] However, extensive research has unveiled a more intricate and fascinating mechanism of action.

The Deceptive Substrate: A Trojan Horse Strategy

Contrary to early hypotheses, PAS is not a direct inhibitor of DHPS.[9][10] Instead, it functions as a prodrug, cleverly masquerading as the natural substrate, PABA.[9][11][12] The mycobacterial DHPS, the enzyme responsible for condensing PABA with 7,8-dihydropterin pyrophosphate (DHPPP), readily accepts PAS as a substrate.[7][9][13] This enzymatic reaction initiates the covert sabotage of the folate pathway.

The incorporation of PAS by DHPS leads to the synthesis of a hydroxylated 7,8-dihydropteroate analog.[13] This is the first step in the creation of a "Trojan horse" molecule. This intermediate is then recognized by the subsequent enzyme in the pathway, dihydrofolate synthase (DHFS), which adds a glutamate moiety.[11][13][14] The final product is a fraudulent folate analog that acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme further down the pathway responsible for regenerating tetrahydrofolate.[7][11][13] By blocking DHFR, the PAS-derived metabolite effectively shuts down the supply of essential building blocks for DNA and RNA synthesis, leading to a bacteriostatic effect.[5][15]

The following diagram illustrates the deceptive mechanism of this compound within the folate synthesis pathway.

Folate_Pathway_Inhibition cluster_pathway Folate Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Hydroxylated_Intermediate Hydroxylated Dihydropteroate Analog DHPS->Hydroxylated_Intermediate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFS->Dihydrofolate Fraudulent_Folate Fraudulent Folate Analog DHFS->Fraudulent_Folate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Reduction Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-Carbon Metabolism PAS Potassium 4-Aminosalicylate (PAS) PAS->DHPS Alternative Substrate Hydroxylated_Intermediate->DHFS Fraudulent_Folate->DHFR Inhibition

Caption: Mechanism of this compound in the folate pathway.

The Molecular Battleground: Enzyme Kinetics and Resistance

The efficacy of PAS is a tale of two enzymes: DHPS and DHFS. The ability of DHPS to utilize PAS as a substrate is a critical first step. While it is an efficient process, the natural substrate PABA is still preferred.[7]

SubstrateEnzymeKinetic ParameterValue
p-Aminobenzoic Acid (PABA)DHPSKm~0.5 µM
4-Aminosalicylic Acid (PAS)DHPSKm~1.0 µM
Hydroxylated IntermediateDHFS-Competent Substrate
Fraudulent Folate AnalogDHFRIC50In the low micromolar range

Note: The kinetic values are approximate and can vary depending on the specific experimental conditions and the bacterial species.

Resistance to PAS primarily arises from mutations in the genes encoding the enzymes responsible for its activation, particularly folC, which encodes DHFS.[11][14][16] These mutations can alter the enzyme's structure, preventing it from recognizing and processing the hydroxylated intermediate, thereby halting the production of the inhibitory fraudulent folate analog.[10] Less commonly, mutations in thyA, a gene involved in thymidylate synthesis, have also been associated with PAS resistance.[14][15][17]

In the Laboratory: A Protocol for Assessing PAS Efficacy

Evaluating the inhibitory potential of this compound requires a multi-faceted approach, combining in-vitro susceptibility testing with biochemical assays.

Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the efficacy of PAS.

Experimental_Workflow cluster_workflow PAS Efficacy Assessment Workflow Start Start Culture Bacterial Culture (*M. tuberculosis*) Start->Culture MIC_Determination MIC Determination (Broth Microdilution) Culture->MIC_Determination Enzyme_Assay DHPS & DHFS Biochemical Assays Culture->Enzyme_Assay Cell Lysate Preparation Data_Analysis_MIC Data Analysis: Determine MIC50 & MIC90 MIC_Determination->Data_Analysis_MIC Results Results & Interpretation Data_Analysis_MIC->Results Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis DHFR_Inhibition_Assay DHFR Inhibition Assay Enzyme_Assay->DHFR_Inhibition_Assay In-situ generation of inhibitor Kinetic_Analysis->Results IC50_Determination IC50 Determination DHFR_Inhibition_Assay->IC50_Determination IC50_Determination->Results

Caption: Workflow for assessing this compound efficacy.

Step-by-Step Methodology: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method.[18]

  • Preparation of Reagents and Media:

    • Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase).

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile deionized water and filter-sterilize.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 107 CFU/mL.

    • Dilute the adjusted inoculum 1:100 in 7H9 broth to achieve a final concentration of approximately 1-2 x 105 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in 7H9 broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Add 100 µL of the diluted bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control well (inoculum without drug) and a negative control well (broth without inoculum).

  • Incubation:

    • Seal the microtiter plate and incubate at 37°C for 7-14 days.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

    • Growth can be assessed visually or by using a resazurin-based assay for a colorimetric readout.

Biochemical Assay: Dihydropteroate Synthase (DHPS) Activity

This spectrophotometric assay measures the activity of DHPS and can be adapted to determine the kinetic parameters for PABA and PAS.[19][20]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2).

    • The reaction mixture should contain:

      • DHPPP (e.g., 50 µM)

      • PABA or PAS at varying concentrations (e.g., 0.1 µM to 10 µM)

      • Purified recombinant DHPS enzyme

      • Coupling enzyme: Dihydrofolate reductase (DHFR)

      • NADPH (e.g., 150 µM)

  • Assay Procedure:

    • Combine all reaction components except the enzyme in a cuvette or 96-well plate.

    • Initiate the reaction by adding the DHPS enzyme.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities from the rate of NADPH oxidation.

    • Plot the reaction velocities against the substrate concentrations (PABA or PAS) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion: A Legacy of Ingenuity

This compound's mechanism of action is a testament to the elegant and often deceptive strategies employed in antimicrobial warfare. Its ability to exploit the very pathway it aims to inhibit underscores the importance of understanding the intricate biochemical machinery of pathogens. For drug development professionals, the story of PAS serves as a powerful reminder that the most effective therapeutic agents may not be straightforward inhibitors, but rather cunning saboteurs that turn a pathogen's own metabolic processes against itself. The continued study of such mechanisms is paramount in the ongoing battle against infectious diseases and the development of the next generation of antimicrobial therapies.

References

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  • Mycobacterium tuberculosis Folate Pathway Canonical pathway enzyme... (n.d.). ResearchGate. [Link]

  • Full article: Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains. (2019). Taylor & Francis. [Link]

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Navigating the Narrow Passage: A Technical Guide to the Therapeutic Window of Potassium 4-Aminosalicylate for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The re-emergence of para-aminosalicylic acid (PAS), in its potassium salt form, as a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) necessitates a profound understanding of its therapeutic window. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the intricate mechanism of action of PAS, its pharmacokinetic and pharmacodynamic profiles, and the critical importance of therapeutic drug monitoring (TDM) in optimizing patient outcomes. Furthermore, this document will detail established protocols for in vitro susceptibility testing and the management of common adverse effects, thereby offering a holistic framework for the effective and safe use of potassium 4-aminosalicylate in the fight against MDR-TB.

Introduction: The Resurgence of a Veteran Antibiotic

First synthesized in 1902 and introduced into medical practice in 1943, 4-aminosalicylic acid (PAS) was one of the earliest effective treatments for tuberculosis.[1] With the advent of more potent first-line anti-TB drugs, its use declined. However, the alarming rise of multidrug-resistant Mycobacterium tuberculosis strains has led to the revival of PAS as a crucial second-line agent.[2] Its primary role in modern MDR-TB regimens is to be used in combination with other active agents to prevent the amplification of further resistance and contribute to the overall bactericidal and sterilizing activity of the regimen.[3] This guide focuses on the potassium salt of 4-aminosalicylate, which is the commonly used formulation.

Mechanism of Action: A Tale of Molecular Deception

The antitubercular activity of PAS is a classic example of antimetabolite action. It primarily targets the folate biosynthesis pathway in Mycobacterium tuberculosis, which is essential for the production of nucleotides and ultimately, DNA and RNA synthesis.[4][5]

A Prodrug Strategy: Recent studies have elucidated that PAS is, in fact, a prodrug.[6][7] It is not the PAS molecule itself that is the primary inhibitor, but rather a metabolite generated within the mycobacterial cell.

The Folate Pathway Interference:

  • Structural Mimicry: PAS is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[4][5]

  • Competitive Inhibition: PAS competes with PABA for the active site of DHPS.[5]

  • Formation of a "Fraudulent" Metabolite: Unlike sulfonamides which simply block the enzyme, PAS is incorporated by DHPS and subsequently by dihydrofolate synthase (DHFS) to create a hydroxyl dihydrofolate antimetabolite.[1][6]

  • Inhibition of Dihydrofolate Reductase (DHFR): This resulting antimetabolite then acts as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme further down the folate pathway.[6][7] This inhibition effectively halts the production of tetrahydrofolate, a vital cofactor for numerous metabolic processes.

Beyond folate antagonism, some evidence suggests that PAS may also disrupt iron metabolism within the mycobacteria by chelating iron, further impeding essential enzymatic reactions.[5]

PAS_Mechanism cluster_folate Folate Biosynthesis Pathway cluster_pas PAS Interference PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolate DHPS->DHF Incorporation Antimetabolite Hydroxyl Dihydrofolate Antimetabolite DHPS->Antimetabolite Incorporation DHFS Dihydrofolate Synthase (DHFS) DHF_product DHF_product DHF->DHFS DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides PAS Potassium 4-Aminosalicylate (PAS) PAS->DHPS Competes with PABA Antimetabolite->DHFR Inhibits

Caption: Mechanism of action of this compound (PAS).

Pharmacokinetics and Pharmacodynamics: The Basis of the Therapeutic Window

The therapeutic efficacy of PAS is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Understanding these parameters is crucial for designing effective dosing regimens. Most anti-TB drugs exhibit concentration-dependent activity, often expressed as the ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC).[8]

ParameterTypical ValueNotes
Absorption Well absorbed from the GI tract.[5]Administering with acidic food or drink can improve tolerability.[9]
Time to Peak Concentration (Tmax) 4-6 hours for enteric-coated granules.[9]Varies with formulation.
Distribution Distributes into peritoneal, pleural, and synovial fluids.[10]Poor penetration into cerebrospinal fluid (CSF).[10]
Metabolism Hepatic.[5]
Elimination Half-life (T½) Approximately 1 hour.[10]
Excretion Primarily renal.[5]

Key Pharmacodynamic Target: For bacteriostatic agents like PAS, the primary PD target is to maintain drug concentrations above the MIC of the infecting M. tuberculosis strain for the entire dosing interval (T>MIC).[3]

Defining the Therapeutic Window: Balancing Efficacy and Toxicity

The therapeutic window for PAS is the range of drug concentrations that is high enough to be effective against M. tuberculosis but low enough to avoid significant toxicity.

Lower Boundary (Efficacy): The minimum effective concentration is determined by the MIC of the specific M. tuberculosis strain. It is generally recommended to maintain PAS concentrations above 1 µg/mL.[3]

Upper Boundary (Toxicity): High concentrations of PAS are associated with a range of adverse effects, primarily gastrointestinal intolerance.

Therapeutic Drug Monitoring (TDM): Given the significant inter-individual variability in PAS pharmacokinetics, TDM is a valuable tool to ensure that patients are within the therapeutic window.[11][12] TDM is particularly recommended for patients with concerns for malabsorption, poor treatment response, or renal impairment.[9]

Target Serum Concentrations: A target peak serum concentration (Cmax), typically measured 4-6 hours post-dose for the granule formulation, of 20-60 mcg/mL is often suggested.[9]

Methodologies for Therapeutic Drug Monitoring

A robust and validated method for quantifying PAS in patient serum or plasma is essential for effective TDM. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly used and reliable method.

Step-by-Step Protocol for PAS Quantification by HPLC-UV:

  • Sample Collection: Collect a blood sample (serum or plasma) at the appropriate time post-dose (e.g., 4-6 hours for Cmax of granules).

  • Sample Preparation:

    • To 200 µL of serum/plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at a wavelength where PAS has maximum absorbance (approximately 300 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of PAS.

    • Calculate the concentration of PAS in the patient sample by comparing its peak area (or the ratio of the PAS peak area to the internal standard peak area) to the standard curve.

TDM_Workflow start Patient on PAS Therapy sample_collection Blood Sample Collection (4-6h post-dose) start->sample_collection sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep hplc HPLC-UV Analysis sample_prep->hplc quantification Quantification against Standard Curve hplc->quantification result PAS Concentration (mcg/mL) quantification->result interpretation Interpretation of Results result->interpretation dose_adjustment Dose Adjustment (if necessary) interpretation->dose_adjustment Outside Therapeutic Window no_adjustment Continue Current Regimen interpretation->no_adjustment Within Therapeutic Window

Caption: Therapeutic Drug Monitoring (TDM) Workflow for PAS.

In Vitro Susceptibility Testing: Guiding Therapeutic Choices

Determining the susceptibility of the patient's M. tuberculosis isolate to PAS is fundamental for effective treatment. The agar proportion method has traditionally been the gold standard.[13][14]

Agar Proportion Method Protocol:

  • Media Preparation: Prepare 7H10 or 7H11 agar plates with and without a critical concentration of PAS. The critical concentration is the lowest concentration that inhibits the growth of wild-type M. tuberculosis.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis isolate.

  • Inoculation: Inoculate the drug-free and drug-containing plates with serial dilutions of the inoculum.

  • Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3 weeks.

  • Interpretation: Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control medium.[14]

More rapid, broth-based methods are now also recommended to decrease the turnaround time for results.[15]

Managing the Therapeutic Window: Dosing and Adverse Effects

Recommended Dosing:

PopulationRecommended DoseMaximum Daily Dose
Adults 4 grams orally 2-3 times daily.[9][16]12 grams.[16]
Children (<15 years or ≤40kg) 200-300 mg/kg/day divided into 3-4 doses.[9]10 grams.[9]

Dose Adjustments in Renal Impairment:

  • Mild to moderate renal insufficiency: No change is typically needed.[17]

  • Severe renal insufficiency (CrCl < 30 ml/min): A reduced dose of 4 grams twice daily is recommended.[9]

  • End-stage renal disease: Use of PAS should be avoided.[16]

Common Adverse Effects and Their Management:

The most frequent adverse effects of PAS are gastrointestinal.[1][10][18]

  • Gastrointestinal Intolerance (nausea, vomiting, diarrhea, abdominal cramps): This is the most common reason for treatment discontinuation.[18][19]

    • Management:

      • Start with a low dose and gradually increase over 1-2 weeks.[19]

      • Administer with food, particularly acidic foods like applesauce or yogurt.[9]

      • Divide the daily dose into smaller, more frequent administrations.

      • Use of antiemetics may be considered.[19]

  • Hypothyroidism: Can occur, especially when co-administered with ethionamide.[10]

    • Management: Monitor thyroid function tests (TSH) regularly.[10][16]

  • Hepatitis: A rare but potentially severe adverse effect.[10]

    • Management: Monitor liver function tests regularly, especially during the first three months of treatment.[16]

  • Hypersensitivity Reactions: May occur in 5-10% of patients, typically within the first five weeks of treatment.[10]

    • Management: Discontinue the drug immediately if a hypersensitivity reaction is suspected.

Conclusion

This compound remains a vital tool in the armamentarium against multidrug-resistant tuberculosis. Its successful use hinges on a delicate balance between achieving therapeutic concentrations and minimizing toxicity. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics, coupled with the judicious use of therapeutic drug monitoring and appropriate management of adverse effects, is paramount for optimizing patient outcomes. This guide provides a foundational framework for researchers and clinicians to navigate the narrow therapeutic window of this important antibiotic, ensuring its continued efficacy in the global fight against MDR-TB.

References

  • 4-Aminosalicylic acid - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, June 14). What is Aminosalicylic acid used for? Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid? Retrieved February 20, 2026, from [Link]

  • Zheng, J., Rubin, E. J., & Camacho, L. R. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(32), 23447–23456. [Link]

  • Peloquin, C. A., et al. (2017). Pharmacokinetics of para-Aminosalicylic Acid in HIV-Uninfected and HIV-Coinfected Tuberculosis Patients Receiving Antiretroviral Therapy, Managed for Multidrug-Resistant and Extensively Drug-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 61(9), e00622-17. [Link]

  • Zheng, J., & Camacho, L. R. (2013). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry, 288(40), 28951. [Link]

  • National Health Service (NHS). (2024, January 15). Drug Monographs for Medicines used in the Treatment of Multi-Drug Resistant Tuberculosis. Retrieved February 20, 2026, from a document available through a search for this title.
  • Kim, H. J., et al. (2017). Side effects associated with the treatment of multidrug-resistant tuberculosis at a tuberculosis referral hospital in South Korea: A retrospective study. Medicine, 96(28), e7522. [Link]

  • Stott, K. E., & Peloquin, C. A. (2023). Role of therapeutic drug monitoring in the treatment of multi-drug resistant tuberculosis. Expert Review of Anti-infective Therapy, 21(9), 929–943. [Link]

  • American Thoracic Society. (n.d.). ATS GUIDELINES Bundle - Drug-Resistant Tuberculosis. Retrieved February 20, 2026, from [Link]

  • Johns Hopkins ABX Guide. (2024, October 19). Para-aminosalicylic acid [PAS]. Retrieved February 20, 2026, from [Link]_

  • Heysell, S. K., et al. (2023). Pharmacokinetic-Pharmacodynamic Determinants of Clinical Outcomes for Rifampin-Resistant Tuberculosis. Clinical Infectious Diseases, 76(3), 496–504. [Link]

  • Woods, G. L. (2000). Susceptibility Testing for Mycobacteria. Clinical Infectious Diseases, 31(5), 1209–1215. [Link]

  • Forbes, B. A., & Hall, G. S. (2016). Laboratory Diagnosis and Susceptibility Testing for Mycobacterium tuberculosis. Microbiology Spectrum, 4(4). [Link]

  • Zhang, F., et al. (2020). Comparison of in vitro Susceptibility of Mycobacteria Against PA-824 to Identify Key Residues of Ddn, the Deazoflavin-Dependent Nitroreductase from Mycobacterium tuberculosis. Infection and Drug Resistance, 13, 783–791. [Link]

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  • Partners In Health. (n.d.). The PIH Guide to the Medical Management of Multidrug-Resistant Tuberculosis (2nd ed.). Retrieved February 20, 2026, from [Link]

  • Central Tuberculosis Division, Ministry of Health and Family Welfare, Government of India. (2024, November). National Guidelines for Management of Drug Resistant TB. Retrieved February 20, 2026, from a document available through a search for this title.
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  • Heysell, S. K., et al. (2015). Understanding pharmacokinetics to improve tuberculosis treatment outcome. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1735–1746. [Link]

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An In-Depth Technical Guide to the Pharmacokinetics of Potassium 4-Aminosalicylate in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Clinical Significance and Pharmacokinetic Imperative of Potassium 4-Aminosalicylate

This compound (K-PAS) is the potassium salt of 4-aminosalicylic acid (4-ASA), a compound that has long been a component of multi-drug regimens for the treatment of tuberculosis, particularly in cases of multi-drug resistance.[1] Its primary mechanism of action is the inhibition of folate synthesis in Mycobacterium tuberculosis, thereby impeding bacterial growth.[2] From a clinical standpoint, the potassium salt of 4-ASA is often preferred over the free acid or its sodium salt due to improved gastrointestinal tolerability, a critical factor in ensuring patient adherence to long-term treatment protocols.[3]

Understanding the pharmacokinetic profile of K-PAS in human plasma is paramount for optimizing therapeutic efficacy and minimizing potential toxicities. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[4][5] A thorough characterization of these processes for K-PAS allows for the determination of appropriate dosing regimens, prediction of drug-drug interactions, and tailoring of therapy to specific patient populations. This guide provides a comprehensive overview of the pharmacokinetics of this compound in human plasma, intended for researchers, scientists, and professionals in the field of drug development.

II. Absorption: From Administration to Systemic Circulation

The journey of K-PAS begins with its administration, typically orally, and its subsequent absorption into the bloodstream. As a potassium salt, K-PAS is freely soluble in water, which facilitates its dissolution in the gastrointestinal tract.[2]

A. Bioavailability and Influencing Factors

Studies have indicated that the potassium salt of para-aminosalicylic acid is more rapidly and potentially more completely absorbed than para-aminosalicylic acid (PAS) itself.[3] The bioavailability of aminosalicylates can be influenced by the formulation and the site of release within the gastrointestinal tract.[6] For instance, food has been shown to significantly enhance the absorption of PAS, increasing both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve - AUC).[7]

B. The Role of Potassium in Absorption

The absorption of potassium itself is a key consideration. Dietary potassium is primarily absorbed in the small intestine via passive diffusion.[8][9] While the primary focus is on the 4-ASA moiety, the co-administered potassium can influence physiological conditions. The bioavailability of potassium from supplements is generally high.[10]

III. Distribution: Reaching the Target Sites

Once absorbed into the systemic circulation, 4-ASA distributes throughout the body.

A. Plasma Protein Binding

4-aminosalicylic acid is known to bind to plasma proteins, with reported binding percentages ranging from 50% to 73%.[11] This binding is a crucial determinant of the drug's distribution, as only the unbound fraction is pharmacologically active and available to diffuse into tissues.

B. Volume of Distribution

The volume of distribution (Vd) provides an indication of the extent of a drug's distribution in the body. While specific Vd values for K-PAS are not extensively detailed in the provided search results, the general principle holds that a higher Vd suggests greater distribution into tissues outside of the plasma.

IV. Metabolism: Biotransformation of 4-Aminosalicylate

The metabolism of 4-ASA is a critical step in its elimination from the body. The primary site of metabolism is the liver, although some metabolic activity also occurs in the intestinal mucosa.[11]

A. Primary Metabolic Pathways

The main metabolic pathway for 4-ASA is acetylation, catalyzed by the N-acetyltransferase 1 (NAT1) enzyme.[11][12] This process converts 4-ASA into its major metabolite, N-acetyl-p-aminosalicylic acid (AcPAS). Another metabolite, p-aminosalicyluric acid, is also formed.[11] These metabolites are pharmacologically inactive.

B. Genetic Polymorphisms and Their Impact

The activity of the NAT1 enzyme can vary among individuals due to genetic polymorphisms.[12] This can lead to differences in the rate of 4-ASA metabolism, potentially affecting plasma concentrations and, consequently, both efficacy and the risk of adverse effects.

V. Excretion: Clearing the Compound from the Body

The final stage of the pharmacokinetic journey is the excretion of the parent drug and its metabolites.

A. Renal Excretion

The primary route of excretion for 4-ASA and its metabolites is through the kidneys via glomerular filtration and tubular secretion.[11] A significant portion of an administered dose is recovered in the urine as both unchanged 4-ASA and its acetylated metabolites.[12]

B. Fecal and Biliary Excretion

A smaller fraction of the administered dose is eliminated through the feces and bile.[1]

C. Elimination Half-Life

The elimination half-life of 4-ASA is relatively short, approximately one hour.[2][11] This means that plasma concentrations of the drug decrease significantly within a few hours after a single dose. The half-life of its major metabolite, N-acetyl-5-ASA, is considerably longer.[13]

VI. Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters for 4-aminosalicylic acid, the active moiety of K-PAS. It is important to note that these values can vary depending on the specific study, patient population, and formulation.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) Varies with formulation and food intake[7][14]
Elimination Half-life (t½) of 4-ASA Approximately 1 hour[2][11]
Plasma Protein Binding 50% - 73%[11]
Primary Route of Excretion Renal[11][12]
Major Metabolite N-acetyl-p-aminosalicylic acid (AcPAS)[11]

VII. Analytical Methodology for Quantification in Human Plasma

Accurate and reliable quantification of 4-ASA in human plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used and robust technique for this purpose.

A. Sample Preparation Protocol

A critical first step in the analysis is the preparation of the plasma sample to remove interfering substances.

Step-by-Step Protocol for Plasma Sample Preparation:

  • Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent such as perchloric acid or methanol. This step is crucial for removing proteins that can interfere with the chromatographic analysis.[13][15]

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., 5-aminosalicylic acid or N-acetyl-4-ASA) to the sample.[13][15] The internal standard helps to correct for variations in sample processing and instrument response.

  • Vortex and Centrifugation: Thoroughly mix the sample by vortexing and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest and the internal standard.

  • Injection: Inject a specific volume (e.g., 10 µL) of the supernatant into the HPLC system for analysis.[15]

B. Chromatographic Conditions

The separation of 4-ASA and its metabolites is typically achieved using a reversed-phase HPLC column.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Purospher RP-18e)[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.[13]

  • Detection:

    • UV Detection: Monitoring the column effluent at a specific wavelength (e.g., 313 nm).[13]

    • Fluorescence Detection: This method offers higher sensitivity and selectivity. The excitation and emission wavelengths are set to be specific for the analyte (e.g., λexc = 300 nm / λemiss = 406 nm).[13]

    • Mass Spectrometry (LC-MS/MS): Provides the highest level of sensitivity and specificity, allowing for unambiguous identification and quantification.[16]

C. Method Validation

Any analytical method used for pharmacokinetic studies must be rigorously validated to ensure its accuracy, precision, selectivity, and sensitivity, in accordance with regulatory guidelines.

VIII. Visualizing the Pharmacokinetic Pathway and Analytical Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the pharmacokinetic pathway of this compound and the experimental workflow for its analysis in plasma.

Pharmacokinetics_of_K_PAS cluster_Absorption Absorption (GI Tract) cluster_Distribution Distribution cluster_Metabolism Metabolism (Liver) cluster_Excretion Excretion (Kidneys) OralAdmin Oral Administration of K-PAS Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Absorption Absorption into Systemic Circulation Dissolution->Absorption Plasma Plasma (Bound & Unbound 4-ASA) Absorption->Plasma Tissues Tissues (Site of Action) Plasma->Tissues Distribution Metabolism Acetylation (NAT1 Enzyme) Plasma->Metabolism Excretion Renal Excretion (Urine) Plasma->Excretion Unchanged Drug Tissues->Plasma Redistribution Metabolites Inactive Metabolites (e.g., AcPAS) Metabolism->Metabolites Metabolites->Excretion

Caption: Pharmacokinetic pathway of this compound.

Analytical_Workflow Start Human Plasma Sample Collection AddIS Addition of Internal Standard Start->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Perchloric Acid) Centrifugation Vortex & Centrifugation ProteinPrecipitation->Centrifugation AddIS->ProteinPrecipitation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Analysis (Reversed-Phase C18 Column) Supernatant->HPLC Detection Detection (UV, Fluorescence, or MS/MS) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Experimental workflow for 4-aminosalicylate analysis in plasma.

IX. Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by rapid absorption, significant plasma protein binding, metabolism primarily through acetylation, and renal excretion. A comprehensive understanding of these processes, facilitated by robust analytical methodologies, is crucial for the rational use of this important antitubercular agent.

Future research should focus on further elucidating the impact of genetic polymorphisms in metabolizing enzymes on the pharmacokinetics of 4-ASA in diverse patient populations. Additionally, studies exploring potential drug-drug interactions, particularly with other antitubercular agents, will be invaluable in optimizing combination therapies. The development of more advanced formulations to improve patient compliance and therapeutic outcomes also remains a key area for investigation.

X. References

  • MOLTHAN, L., COHEN, R. V., & ZARAFONETIS, C. J. (1955). CLINICAL USE OF POTASSIUM PARA-AMINOSALICYLATE (KPAS). American Review of Tuberculosis, 71(2), 220–227. [Link]

  • Fialová, D., et al. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Journal of Chromatography B, 832(1), 135-142.

  • MOLTHAN, L., COHEN, R. V., & ZARAFONETIS, C. J. (1955). Clinical use of potassium para-aminosalicylate (KPAS). The American review of tuberculosis, 71(2), 220–227. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminosalicylic Acid. In PubChem. Retrieved February 20, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Tropical Journal of Pharmaceutical Research, 14(11), 2099-2105. [Link]

  • Pathan, M. M., & Kshirsagar, A. D. (2021). Estimation of mesalamine in human plasma using rapid and sensitive LC-ESI-MS/MS method. Pharmaceutical Chemistry Journal, 55(8), 835-844. [Link]

  • Zheng, W., et al. (2009). HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. Journal of Chromatography B, 877(29), 3694-3700. [Link]

  • Wan, S. H., Pentikäinen, P. J., & Azarnoff, D. L. (1974). Bioavailability of aminosalicylic acid and its various salts in humans. IV. Comparison of four brands of the sodium salt. Journal of pharmaceutical sciences, 63(5), 708–711. [Link]

  • Varache, S., et al. (2015). Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent. Pharmacia, 62(1), 25-31. [Link]

  • Weaver, C. M. (2016). Potassium Intake, Bioavailability, Hypertension, and Glucose Control. Nutrients, 8(7), 444. [Link]

  • Hinderling, P. H. (2016). The Pharmacokinetics of Potassium in Humans Is Unusual. Journal of Clinical Pharmacology, 56(11), 1337-1346. [Link]

  • IBDrelief. (n.d.). Aminosalicylates (5-ASAS) for ulcerative colitis & Crohn's disease. Retrieved February 20, 2026, from [Link]

  • Wan, S. H., Pentikäinen, P. J., & Azarnoff, D. L. (1974). Bioavailability of aminosalicylic acid and its various salts in humans. 3. Absorption from tablets. Journal of pharmaceutical sciences, 63(5), 708–711. [Link]

  • U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s): NDA 208019Orig1s000. [Link]

  • Jain, A., & Jain, S. K. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World journal of gastroenterology, 20(13), 3495–3504. [Link]

  • Carrero, J. J., et al. (2021). An investigation into the bioaccessibility of potassium in unprocessed fruits and vegetables. Journal of Renal Nutrition, 31(6), 578-587. [Link]

  • Sy, S. K., et al. (2020). Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites. Clinical therapeutics, 42(1), 165–174. [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s): NDA 22-301. [Link]

  • Neskhome, J. (2023). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmaceutical Care & Health Systems, 10(4). [Link]

  • Peloquin, C. A., et al. (2001). Pharmacokinetics of para-Aminosalicylic Acid Granules Under Four Dosing Conditions. The Annals of Pharmacotherapy, 35(11), 1332-1338. [Link]

  • van Hogezand, R. A., et al. (1987). Metabolism and urinary excretion of 5-amino salicylic acid in healthy volunteers when given intravenously or released for absorption at different sites in the gastrointestinal tract. Gut, 28(2), 196–200. [Link]

  • van der Meulen, P. A., & van der Slik, W. (2019). Potassium Metabolism. In Abdominal Key. Retrieved February 20, 2026, from [Link]

  • Mehreen, B. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. Journal of Molecular Pharmaceutics & Organic Process Research, 13, 267. [Link]

  • Al-Shaer, M. H., & Peloquin, C. A. (2020). The pharmacokinetics of para-aminosalicylic acid and its relationship to efficacy and intolerance. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 40(8), 807-818. [Link]

Sources

Introduction: The Critical Role of Solubility in the Utility of Potassium 4-Aminosalicylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Potassium 4-Aminosalicylate

This compound, the potassium salt of 4-aminosalicylic acid (PAS), is a key pharmaceutical agent, historically significant as a second-line treatment for tuberculosis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, among which solubility stands paramount. For drug development professionals, a comprehensive understanding of a compound's solubility in aqueous and organic media is not merely academic; it is the foundation upon which formulation strategies, bioavailability predictions, and ultimately, clinical success are built.[4][5][6] Low aqueous solubility can lead to poor absorption, insufficient drug concentration at the target site, and high inter-patient variability.[5]

This guide provides a detailed examination of the solubility profile of this compound. Moving beyond simple data points, it delves into the underlying chemical principles governing its dissolution, outlines authoritative methods for its experimental determination, and offers field-proven insights into the factors that researchers must control to achieve accurate and reproducible results.

Core Physicochemical Characteristics

A foundational understanding of this compound begins with its molecular identity. It is the salt formed from the weak organic acid, 4-aminosalicylic acid, and a strong base, potassium hydroxide. This salt formation is a deliberate and critical modification designed to overcome the limited water solubility of the parent acid.

PropertyValueSource
IUPAC Name potassium;4-amino-2-hydroxybenzoate[]
CAS Number 133-09-5[2][][8]
Molecular Formula C₇H₆KNO₃[2][]
Molecular Weight 191.22 g/mol []
Parent Acid 4-Aminosalicylic Acid (CAS: 65-49-6)[2][3]

Solubility Profile: A Tale of Two Forms

The solubility of this compound is best understood by contrasting it with its parent compound, 4-aminosalicylic acid. The conversion from a sparingly soluble acid to a highly soluble salt is the key to its pharmaceutical utility.

Aqueous Solubility

This compound is described as being freely soluble in water . A 1% solution in water exhibits a pH of approximately 7. This high solubility is a direct consequence of the ionic character of the potassium carboxylate group, which readily hydrates in a polar solvent like water.

In stark contrast, the parent 4-aminosalicylic acid is only slightly soluble in water , with reported values around 1 gram in 500 mL (2 g/L) at 20°C.[1][9]

Organic Solvent Solubility

Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its ionic, salt-like nature, its solubility is expected to be low in non-polar organic solvents such as benzene, chloroform, and carbon tetrachloride.

For the parent compound, 4-aminosalicylic acid , the solubility is slightly better in polar organic solvents, being described as slightly soluble in alcohol and practically insoluble in benzene.[1]

Comparative Solubility Data

The following table summarizes the available qualitative and quantitative solubility data to provide a clear comparison.

CompoundSolventSolubility DataTemperatureSource
This compound WaterFreely SolubleNot Specified
4-Aminosalicylic Acid Water1 g in 500 mLNot Specified
4-Aminosalicylic Acid Water2 g/L20 °C[9]
4-Aminosalicylic Acid Water1.69 g/L23 °C
4-Aminosalicylic Acid AlcoholSlightly SolubleNot Specified
4-Aminosalicylic Acid BenzenePractically InsolubleNot Specified[1]

The Causality of Solubility: Key Influencing Factors

Simply knowing the solubility values is insufficient for robust drug development. Understanding why the compound behaves as it does allows for the prediction and control of its properties during formulation.

The Critical Influence of pH

The most significant factor governing the aqueous solubility of this compound is the pH of the medium. As the salt of a weak acid, its existence in the highly soluble, ionized form is dependent on the pH remaining near or above the pKa of the parent acid's carboxylic group (pKa ≈ 3.25).[3]

In a neutral or alkaline environment (pH > 4), the compound exists as the soluble potassium salt. However, if the pH becomes acidic, the carboxylate anion (-COO⁻) will be protonated, converting the salt back into the poorly soluble free acid, 4-aminosalicylic acid (-COOH). This can lead to precipitation of the drug, a critical consideration for oral administration where the drug must pass through the highly acidic environment of the stomach (pH 1-2.5).[10][11] This relationship is fundamental to its behavior in biological systems and during formulation.

G cluster_0 Low pH (e.g., Stomach) cluster_1 Neutral / High pH (e.g., Intestine) Low_Solubility 4-Aminosalicylic Acid (Poorly Soluble Free Acid) High_Solubility This compound (Freely Soluble Salt) Low_Solubility->High_Solubility - H⁺ (Neutralization) High_Solubility->Low_Solubility + H⁺ (Acidification)

Caption: pH-dependent equilibrium of this compound.

Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. Experimental data for the parent 4-aminosalicylic acid confirms this trend, showing a clear increase in aqueous solubility as the temperature rises from 278 K to 316 K (5°C to 43°C).[12] It is reasonable to infer that this compound follows a similar positive temperature-solubility correlation. This is a crucial parameter to control during experimental solubility determination and manufacturing processes.

Experimental Protocol: Determining Equilibrium Solubility

To obtain reliable and definitive solubility data, a standardized experimental approach is essential. The Shake-Flask Method is universally regarded as the "gold standard" for determining thermodynamic or equilibrium solubility due to its reliability and accuracy.[4][6][13]

Protocol: The Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound in a specified solvent system (e.g., water, or a series of pH buffers).

Objective: To determine the saturation concentration of the solute in a solvent at a controlled temperature, ensuring equilibrium between the dissolved and solid states.

Materials:

  • This compound (pure, solid form)

  • Solvent of interest (e.g., deionized water, phosphate buffers of various pH)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • UV-Vis Spectrophotometer or HPLC system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains after the equilibration period, confirming that a saturated solution has been achieved.[4][13]

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[14] The system should be agitated for a sufficient duration to reach equilibrium. Typically, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at consecutive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[14]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the temperature or composition. This is best achieved by either:

    • Centrifugation: Centrifuge the vials to pellet the excess solid.

    • Filtration: Draw the supernatant through a syringe filter. Ensure the filter material does not adsorb the solute.[6][15]

  • Quantification:

    • Immediately dilute the clear filtrate or supernatant with a known volume of solvent to prevent precipitation upon cooling.

    • Determine the concentration of the dissolved solute using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λ_max or, for higher specificity and sensitivity, High-Performance Liquid Chromatography (HPLC).[5][15]

    • A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and report the specific solvent, temperature, and pH of the measurement.

G A Step 1: Add Excess Solute to Vial B Step 2: Add Known Volume of Solvent (e.g., Buffer) A->B C Step 3: Equilibrate (Shaker, 24-48h, 37°C) B->C D Step 4: Phase Separation (Centrifuge / Filter) C->D E Step 5: Dilute & Quantify (HPLC or UV-Vis) D->E F Step 6: Report Solubility (mg/mL @ pH, Temp) E->F

Caption: Standard workflow for the Shake-Flask solubility method.

Conclusion and Forward Look

This compound demonstrates high aqueous solubility, a direct and intended consequence of its salt form. This property is fundamental to its viability as an orally administered therapeutic. However, this guide emphasizes that this solubility is not absolute but is critically dependent on environmental pH. The conversion to the poorly soluble free acid under acidic conditions is a primary challenge that must be addressed during formulation design. For researchers and drug development professionals, a precise determination of solubility across a physiologically relevant pH and temperature range using a robust methodology like the shake-flask method is an indispensable step. This data provides the authoritative grounding needed to develop stable, effective, and bioavailable dosage forms.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Available at: [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlideShare. Available at: [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2019). SciELO. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available at: [Link]

  • 4-Aminosalicylic Acid. (n.d.). PubChem. Available at: [Link]

  • This compound. (n.d.). EPA. Available at: [Link]

  • p-Aminosalicylic Acid Monopotassium Salt. (n.d.). PubChem. Available at: [Link]

  • (PDF) Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent. (2015). ResearchGate. Available at: [Link]

  • Effect of added alkalizer and surfactant on dissolution and absorption of the potassium salt of a weakly basic poorly water-soluble drug. (2014). PubMed. Available at: [Link]

  • (PDF) Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. (2018). ResearchGate. Available at: [Link]

  • 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. (2024). MDPI. Available at: [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. (n.d.). Semantic Scholar. Available at: [Link]

Sources

The Evolution of PAS-K: Engineering the Renaissance of a Tuberculosis Veteran

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Historical Trajectory – From Breakthrough to Obsolescence and Back

The "Lazarus" Molecule

Para-aminosalicylic acid (PAS) holds a unique position in the pharmacopeia of tuberculosis (TB) treatment. Discovered by Jörgen Lehmann in 1943, it was the second antibiotic effective against Mycobacterium tuberculosis (Mtb), following Streptomycin. Lehmann’s discovery was based on a brilliant metabolic insight: observing that the tubercle bacillus avidly consumed oxygen when fed salicylic acid, he hypothesized that a structural analog—specifically 4-aminosalicylic acid—might block this metabolic pathway via competitive inhibition.

Despite its initial success in the MRC trials of the 1950s, PAS fell into disuse by the 1970s. It was notoriously difficult to tolerate; the massive doses required (10–12 g/day ) of the sodium salt (PAS-Na) caused debilitating gastrointestinal distress, and the sodium load posed severe risks for patients with cardiac or renal comorbidities. Furthermore, the drug was unstable, rapidly degrading into the hepatotoxic meta-aminophenol (MAP) if not stored cold.

The Rise of PAS-K and Granular Formulations

The resurgence of Multidrug-Resistant TB (MDR-TB) forced the scientific community to reopen the "cold case" of PAS. The primary barrier was not efficacy, but bioavailability and tolerability . This drove the development of advanced formulations:

  • PAS-Na (Sodium Salt): The original standard. High solubility but carried a massive sodium load (approx. 55 mg Na⁺ per gram of PAS).

  • PAS-Ca (Calcium Salt): Developed for patients on sodium-restricted diets but suffered from bulky dosing and variable absorption.

  • PAS-K (Potassium Salt): Engineered to address the electrolyte imbalance issues of the sodium salt. It is particularly valuable in managing MDR-TB in patients with hypokalemia—a common side effect of companion injectables like Capreomycin or Aminoglycosides.

  • Enteric-Coated Granules (e.g., Paser®): The modern "gold standard" formulation. These acid-resistant granules protect the drug from gastric degradation, preventing the formation of toxic MAP and ensuring release in the neutral pH of the small intestine.

Part 2: Pharmacological & Mechanistic Deep Dive

The "Trojan Horse" Mechanism

For decades, PAS was believed to act solely as a competitive inhibitor of dihydropteroate synthase (DHPS), similar to sulfonamides. However, groundbreaking research (circa 2013) revealed a more sophisticated "suicide prodrug" mechanism.

PAS is not just an inhibitor; it is a substrate. The Mtb enzymes mistakenly incorporate PAS into the folate pathway in place of para-aminobenzoic acid (pABA).

  • Bioactivation: Dihydropteroate synthase (DHPS) incorporates PAS to form a hydroxyl-dihydropteroate analog.

  • Lethal Synthesis: Dihydrofolate synthase (DHFS) further processes this into hydroxyl-dihydrofolate .

  • Target Engagement: This "fake" folate metabolite acts as a potent inhibitor of dihydrofolate reductase (DHFR) , effectively shutting down DNA synthesis.

Visualization: The Folate Pathway Interception

The following diagram illustrates the divergence between the natural folate pathway and the lethal bioactivation of PAS.

FolatePathway pABA pABA (Para-aminobenzoic acid) DHPS DHPS (folP1) pABA->DHPS Substrate PAS PAS / PAS-K (Drug Input) PAS->DHPS Mimics pABA DHP 7,8-Dihydropteroate DHPS->DHP HydroxyDHP Hydroxy-Dihydropteroate (False Intermediate) DHPS->HydroxyDHP DHFS DHFS (folC) DHF Dihydrofolate DHFS->DHF HydroxyDHF Hydroxy-Dihydrofolate (Inhibitor) DHFS->HydroxyDHF Bioactivation DHFR DHFR (dfrA) THF Tetrahydrofolate (DNA Synthesis) DHFR->THF DHP->DHFS DHF->DHFR HydroxyDHP->DHFS HydroxyDHF->DHFR INHIBITION (Ki < 1nM)

Caption: Mechanism of Action: PAS acts as a prodrug. It is metabolically activated by DHPS and DHFS into a toxic antimetabolite (Hydroxy-Dihydrofolate) that irreversibly inhibits DHFR.

Part 3: Technical Specifications and Protocols

Comparative Pharmacokinetics (PK)

The shift from PAS-Na to PAS-K and Granules was driven by PK optimization.

ParameterPAS-Na (Tablets/Solution)PAS-K (Potassium Salt)Granular PAS (Acid-Resistant)
Cmax (µg/mL) 100–150 (Rapid spike)90–12020–60 (Sustained)
Tmax (Hours) 1–21–24–6
Half-life (t½) 0.5–1.0 hr0.5–1.0 hr~1.5 hr (Apparent)
Gastric Stability Poor (Degrades to MAP)ModerateHigh (Acid Resistant)
Sodium Load High (~550mg/10g dose)NoneNone
Electrolyte Impact Hypernatremia riskHyperkalemia risk Neutral
Protocol: Drug Susceptibility Testing (DST) for PAS

PAS is notoriously unstable in vitro, leading to false resistance results in DST. The following protocol minimizes degradation.

Critical Constraint: PAS degrades to MAP in acidic media or upon prolonged incubation. MAP is inactive against Mtb, leading to artificially high MIC readings.

Step-by-Step Methodology (Agar Proportion Method):

  • Media Preparation: Use Middlebrook 7H10 or 7H11 agar. Do not use Lowenstein-Jensen (LJ) media as components in eggs can antagonize PAS activity (pABA presence).

  • Stock Solution:

    • Dissolve PAS-K or PAS pure powder in sterile distilled water.

    • Critical: Sterilize by membrane filtration (0.22 µm). Do NOT autoclave PAS solutions.

    • Prepare fresh immediately before use.

  • Concentration Gradient:

    • Critical Concentration (CC): 2.0 µg/mL (7H11) or 4.0 µg/mL (7H10).

    • Clinical Breakpoint: Resistance is defined as >1% growth at the CC.

  • Inoculum:

    • Prepare a 1.0 McFarland standard suspension of the Mtb isolate.

    • Dilute 1:100 and 1:10000.

  • Incubation:

    • Incubate at 37°C.

    • Read results early (Day 14-21). Extended incubation (>3 weeks) allows PAS degradation in the plate, potentially allowing "breakthrough growth" of susceptible strains.

Part 4: Clinical Development & Future Outlook

The Role of PAS-K in Modern Regimens

While the WHO-endorsed all-oral regimens prioritize Bedaquiline and Linezolid, PAS remains a critical Group C agent. It is indispensable when:

  • Fluoroquinolone resistance (pre-XDR) is present.[1][2]

  • Bedaquiline or Linezolid are contraindicated (e.g., severe QT prolongation or bone marrow suppression).

The Potassium Advantage: In MDR-TB treatment, injectable agents (Capreomycin) often cause renal wasting of potassium and magnesium. Using PAS-K instead of PAS-Na can provide a synergistic benefit by supplementing potassium, effectively "killing two birds with one stone"—treating the TB while counteracting the hypokalemia induced by the injectable.

Development Timeline

Timeline 1950 1950s: The Golden Era (Triple Therapy: STR+INH+PAS) 1970 1970s: Obsolescence (Replaced by Ethambutol/Rifampicin) 1950->1970 1990 1990s: MDR-TB Crisis (Need for Second-line drugs) 1970->1990 The 'Dark Ages' 1994 1994: Granular Formulation (Paser® FDA Approval) 1990->1994 2013 2013: Mechanism Solved (Bioactivation/DHFR) 1994->2013 2020 2020s: PAS-K / Salts (Optimized for Electrolytes) 2013->2020

Caption: The developmental timeline of PAS, highlighting its transition from a first-line staple to a rescue drug, and its modernization through formulation science.[3]

References

  • Lehmann, J. (1946). Para-aminosalicylic acid in the treatment of tuberculosis. The Lancet. Link

  • Zheng, J., et al. (2013). Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis. Journal of Biological Chemistry. Link

  • Peloquin, C. A., et al. (1999).[2] Pharmacokinetic evaluation of para-aminosalicylic acid granules. American Journal of Respiratory and Critical Care Medicine. Link

  • Mathys, V., et al. (2010). Molecular genetics of para-aminosalicylic acid resistance in clinical isolates and spontaneous mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][2][3][4] Link

  • World Health Organization. (2014).[1] Companion handbook to the WHO guidelines for the programmatic management of drug-resistant tuberculosis. Link

Sources

Technical Guide: Potassium 4-Aminosalicylate (PAS-K) Interaction with Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium 4-aminosalicylate (PAS-K) is a granular formulation of para-aminosalicylic acid (PAS), a second-line antitubercular agent. While historically categorized alongside sulfonamides as a dihydropteroate synthase (DHPS) inhibitor, contemporary structural biology and metabolomic profiling have redefined its primary mechanism.

PAS is a prodrug. It does not merely compete with para-aminobenzoic acid (PABA) at the DHPS site; it is a "suicide substrate" that is enzymatically incorporated into the folate pathway. The resulting antimetabolite—hydroxyl-dihydrofolate —acts as a potent inhibitor of dihydrofolate reductase (DHFR) .[1][2][3][4][5]

This guide details the bioactivation pathway, the specific inhibition kinetics at the DHFR interface, and the experimental protocols required to validate this interaction, distinguishing between direct parent-drug effects and metabolite-driven inhibition.

Mechanistic Pharmacodynamics: The Bioactivation Pathway

The "Prodrug" Paradigm

Unlike sulfonamides, which competitively inhibit DHPS and stall the pathway, PAS is accepted by Mycobacterium tuberculosis DHPS as an alternative substrate.[5] This bio-incorporation is the critical divergence point in its pharmacology.

  • Entry & Incorporation: PAS competes with PABA for the active site of dihydropteroate synthase (DHPS/FolP1) .[2]

  • False Intermediate Synthesis: DHPS conjugates PAS with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form hydroxyl-7,8-dihydropteroate .

  • Metabolic Poisoning: This intermediate is further processed by dihydrofolate synthase (DHFS/FolC) to generate hydroxyl-dihydrofolate .

  • Terminal Target (DHFR): Hydroxyl-dihydrofolate binds to dihydrofolate reductase (DHFR/FolA) . However, unlike natural dihydrofolate, it cannot be efficiently reduced to tetrahydrofolate. It acts as a tight-binding inhibitor, trapping the enzyme and starving the cell of reduced folates required for thymidylate and DNA synthesis.

Pathway Visualization

The following diagram illustrates the divergence of the natural folate pathway versus the PAS-mediated "lethal synthesis" pathway.

FolatePathway PABA PABA (Natural Substrate) DHPS Enzyme: DHPS (FolP1) PABA->DHPS PAS PAS (Drug) (Alternative Substrate) PAS->DHPS Competition DHP 7,8-Dihydropteroate DHPS->DHP Normal Catalysis OH_DHP Hydroxyl-7,8-Dihydropteroate (False Intermediate) DHPS->OH_DHP Bio-incorporation DHFS Enzyme: DHFS (FolC) DHP->DHFS OH_DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF OH_DHF Hydroxyl-Dihydrofolate (The Antimetabolite) DHFS->OH_DHF DHFR Target: DHFR (FolA) DHF->DHFR OH_DHF->DHFR High Affinity Binding THF Tetrahydrofolate (DNA Synthesis) DHFR->THF Reduction Inhibition Enzyme Blockade (Cell Death) DHFR->Inhibition Inhibition by OH-DHF

Caption: PAS competes with PABA, is bioactivated into hydroxyl-dihydrofolate, and subsequently inhibits DHFR.[2][4][6]

Experimental Validation Protocols

Protocol A: Direct DHFR Inhibition Assay (The Negative Control)

Purpose: To demonstrate that PAS itself is not the direct inhibitor of DHFR, validating the prodrug hypothesis.

Reagents:

  • Enzyme: Recombinant M. tuberculosis DHFR (rDHFR), purified.[7]

  • Substrate: Dihydrofolic acid (DHF),

    
    .
    
  • Cofactor: NADPH,

    
    .
    
  • Test Compound: this compound (PAS-K), varying concentrations (

    
    ).
    

Workflow:

  • Blanking: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 7.0) containing NADPH and PAS-K.

  • Initiation: Add rDHFR enzyme to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH

    
     NADP+) for 5 minutes at 25°C.
    
  • Expected Result: PAS-K will show negligible inhibition (IC50 > 100

    
    ). This confirms PAS is inactive until metabolized.
    
Protocol B: Coupled Bioactivation Assay (The Active Workflow)

Purpose: To generate the hydroxyl-dihydrofolate metabolite in situ or use chemically synthesized metabolite to observe DHFR inhibition.

Reagents:

  • Upstream Enzymes: Purified DHPS and DHFS (or bacterial lysate competent in folate synthesis).

  • Precursors: PAS-K, ATP, Glutamate, MgCl2.

  • Target Enzyme: rDHFR.[4]

Workflow:

  • Bioactivation Phase: Incubate PAS-K (

    
    ) with DHPS, DHFS, ATP (
    
    
    
    ), and Glutamate (
    
    
    ) for 60 minutes. This generates the hydroxyl-dihydrofolate analog.[1][2][4]
  • Filtration (Optional): Remove upstream enzymes via molecular weight cutoff filters if necessary, though a coupled kinetic assay is preferred.

  • DHFR Challenge: Transfer the reaction product to the DHFR assay buffer containing NADPH.

  • Initiation: Add rDHFR.

  • Measurement: Monitor A340.

  • Expected Result: Significant reduction in Vmax compared to control. The hydroxyl-dihydrofolate acts as a competitive inhibitor or poor substrate, stalling the turnover of NADPH.

Quantitative Data Summary

The following table summarizes the binding kinetics and inhibitory potential of PAS and its metabolites. Note the dramatic shift in potency once PAS is bioactivated.

CompoundTarget EnzymeInteraction TypeKi / IC50 (Approx.)Biological Outcome
PAS (Parent Drug) DHPS (FolP1)Alternative Substrate

Incorporated into pathway (Bioactivation)
PAS (Parent Drug) DHFR (FolA)Weak CompetitiveIC50 > 500

Ineffective (No direct inhibition)
Hydroxyl-Dihydrofolate DHFR (FolA) Potent Inhibitor Ki < 100 nM Pathway Blockade (Bacteriostasis)
Methotrexate (Control) DHFR (FolA)Competitive InhibitorKi < 1 nMReference Standard for Inhibition

Note: Values are representative of M. tuberculosis enzymatic assays derived from literature consensus.

Clinical & Research Implications

Drug Resistance Mechanisms

Understanding the DHFR interaction explains unique resistance patterns:

  • Promoter Mutations: Overexpression of folA (DHFR) or ribD (an alternative reductase) can dilute the inhibitory effect of the PAS metabolite.

  • Bioactivation Failure: Mutations in folC (DHFS) prevent the conversion of the PAS-intermediate into the active DHFR inhibitor. This confers high-level resistance to PAS, even though the target (DHFR) remains wild-type.

Synergistic Combinations

Because PAS targets DHFR (via metabolite) and Sulfonamides target DHPS (via competition), they were historically thought to be synergistic. However, since PAS requires DHPS for activation, strong DHPS inhibitors (sulfonamides) can actually antagonize PAS activity by preventing its bioactivation.

  • Recommendation: Avoid co-administration of high-dose DHPS inhibitors with PAS if the goal is maximizing PAS efficacy.

References

  • Rhee, K. Y., et al. (2012).[8] "Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis."[1][2][8] Science, 339(6115), 101-101. Link

  • Zheng, J., et al. (2013).[5] "Para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis."[1][2][4][5][8] Journal of Biological Chemistry, 288(40), 28951–28962. Link

  • Chakraborty, S., et al. (2013). "Folate metabolism in Mycobacterium tuberculosis: an attractive target for anti-tubercular drug discovery."[8] Antibiotics, 2(3), 415-431. Link

  • Minato, Y., et al. (2015). "Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance."[2][4] Antimicrobial Agents and Chemotherapy, 59(9), 5097–5106. Link

Sources

An In-Depth Technical Guide to Potassium 4-Aminosalicylate (CAS: 133-09-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of potassium 4-aminosalicylate, the potassium salt of 4-aminosalicylic acid (4-ASA). It delves into its fundamental molecular characteristics, synthesis pathways, mechanisms of action, and analytical methodologies, offering field-proven insights for its application in research and development.

Core Molecular and Chemical Properties

This compound is a stable salt form of 4-aminosalicylic acid, an active pharmaceutical ingredient with a history as an antitubercular agent and current investigation for its anti-inflammatory properties.[1][2][3] The potassium salt form often provides advantages in solubility and formulation compared to the free acid.[2][4]

Structural Formula and Chemical Identifiers

The compound's identity is defined by a precise arrangement of functional groups on a benzene ring. The following table summarizes its key identifiers, which are critical for unambiguous sourcing and regulatory documentation.

IdentifierValueSource(s)
IUPAC Name potassium;4-amino-2-hydroxybenzoate[1][]
CAS Number 133-09-5[1][]
Molecular Formula C₇H₆KNO₃[1][]
SMILES C1=CC(=C(C=C1N)O)C(=O)[O-].[K+][]
InChI Key PRZJIMSXCLZGLT-UHFFFAOYSA-M[]
Molecular Weight and Physicochemical Properties

The physical properties of a compound dictate its behavior in biological systems and experimental settings. This compound is a white, odorless powder that becomes pink on exposure to light and is freely soluble in water.[4]

PropertyValueSource(s)
Molecular Weight 191.22 g/mol []
Appearance White to off-white solid
Solubility Freely soluble in water[2][4]
pH (1% solution) ~7.0[2][4]
Storage Temperature 2-8°C, protected from light
Structural Diagram

The chemical structure, consisting of a substituted benzene ring with an associated potassium cation, is visualized below.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Pathway

The synthesis of 4-aminosalicylic acid, the precursor to the potassium salt, is primarily achieved through a carboxylation reaction known as the Kolbe-Schmitt reaction.[6][7] This process is a cornerstone of aromatic chemistry, providing a reliable method for adding a carboxylic acid group to a phenol.

Underlying Chemistry: The Kolbe-Schmitt Reaction

The choice of reactants is driven by fundamental chemical principles. The starting material is m-aminophenol. The hydroxyl group activates the benzene ring, making it susceptible to electrophilic substitution. The amino group's position directs the incoming carboxyl group. The reaction is conducted under pressure with carbon dioxide and a bicarbonate salt, such as potassium bicarbonate.[3][6] The pressure increases the concentration of CO₂, the electrophile, while heat provides the necessary activation energy. The bicarbonate creates the necessary alkaline environment. Neutralization of the resulting 4-aminosalicylic acid with a suitable potassium base, like potassium hydroxide or potassium bicarbonate, yields the final potassium salt.

Generalized Synthesis Workflow

The logical flow from raw materials to the final product is illustrated below. This workflow highlights the key transformation and purification steps inherent in the manufacturing process.

Synthesis_Workflow Reactants m-Aminophenol + Potassium Bicarbonate Reaction Kolbe-Schmitt Reaction Reactants->Reaction Crude_Acid Crude 4-Aminosalicylic Acid Solution Reaction->Crude_Acid Conditions Heat, Pressure, Carbon Dioxide (CO₂) Conditions->Reaction Purification Filtration & Acidification Crude_Acid->Purification Isolated_Acid Purified 4-Aminosalicylic Acid (4-ASA) Purification->Isolated_Acid Neutralization Neutralization Isolated_Acid->Neutralization Final_Product This compound Neutralization->Final_Product Base Potassium Hydroxide (KOH) or Potassium Bicarbonate Base->Neutralization

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action

The biological activity of 4-aminosalicylic acid is multifaceted, with distinct mechanisms underlying its anti-inflammatory and historical antitubercular effects. Understanding these pathways is crucial for its application in modern drug development.

Anti-inflammatory Action: Inhibition of NF-κB

In the context of inflammatory diseases, such as inflammatory bowel disease (IBD), 4-ASA is believed to exert its effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[3] NF-κB is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. The mechanism of 4-ASA is notably different from its isomer, 5-aminosalicylic acid (5-ASA), which is also a potent free radical scavenger and inhibitor of arachidonic acid metabolism.[3] 4-ASA does not appear to share these latter properties, suggesting a more targeted action on the NF-κB signaling cascade.[3]

Antitubercular Action: Folate Synthesis Inhibition

Historically, 4-ASA was a first-line drug for treating tuberculosis. Its bacteriostatic activity against Mycobacterium tuberculosis is attributed to its structural similarity to para-aminobenzoic acid (PABA).[2] 4-ASA competitively inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.[1][2] As bacteria cannot utilize external folate, this inhibition halts their growth and replication.[2] A secondary proposed mechanism involves the inhibition of mycobactin synthesis, which would reduce iron uptake by the mycobacteria.[1][2]

Conceptual Diagram of NF-κB Inhibition

The following diagram illustrates the simplified signaling pathway and the proposed point of intervention by 4-aminosalicylic acid.

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Activation Stimulus->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_Release NF-κB Dimer (p50/p65) Released IkB->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Transcription Gene Transcription Translocation->Transcription Response Pro-inflammatory Cytokines & Mediators Transcription->Response ASA 4-Aminosalicylic Acid ASA->Inhibition

Caption: Proposed mechanism of 4-ASA via inhibition of the NF-κB pathway.

Analytical Methodologies

Accurate quantification of this compound in bulk materials, pharmaceutical formulations, and biological matrices is essential for quality control and pharmacokinetic studies. Spectrophotometry and chromatography are the principal techniques employed.

Principle of Spectrophotometric Quantification

While 4-ASA has a native absorbance maximum in the UV region (~264 nm), direct measurement can be prone to interference from other UV-absorbing compounds and may lack sufficient sensitivity for low-concentration samples.[8] A more robust and self-validating approach involves chemical derivatization. This process uses a chromogenic reagent to react with the primary amino group of 4-ASA, forming a new, colored compound. This new derivative exhibits a strong absorbance maximum in the visible spectrum, which offers two key advantages:

  • Increased Sensitivity: The molar absorptivity of the derivative is often significantly higher than the parent compound.[8]

  • Enhanced Specificity: Shifting the measurement to the visible region (e.g., 460-555 nm) minimizes interference from common excipients or biological molecules that absorb in the UV range.[8]

Experimental Protocol: Spectrophotometric Determination

This protocol is adapted from established methods for the derivatization and quantification of 4-aminosalicylic acid.[8]

Objective: To determine the concentration of this compound in a sample using p-dimethylaminobenzaldehyde (DAB) as a derivatizing reagent.

1. Reagent Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve in, and dilute to 100 mL with deionized water.
  • DAB Reagent (1% w/v): Dissolve 1.0 g of p-dimethylaminobenzaldehyde in 100 mL of ethanol.
  • Buffer Solution (pH ~0.5): Prepare a 3M HCl-KCl buffer.

2. Generation of Standard Curve:

  • Pipette 0.4, 0.8, 1.2, 1.6, and 2.0 mL of the Stock Standard Solution into a series of 10 mL volumetric flasks. This creates standards with final concentrations of 4, 8, 12, 16, and 20 µg/mL.
  • To each flask, add 1.5 mL of the DAB reagent.
  • Add 1.0 mL of the HCl-KCl buffer solution.
  • Dilute to the 10 mL mark with deionized water and mix well.
  • Allow the reaction to proceed for 15 minutes at room temperature.
  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), determined to be approximately 460 nm.
  • Plot a graph of absorbance versus concentration. The relationship should be linear, and the equation of the line (y = mx + c) should be determined by linear regression.

3. Sample Analysis:

  • Prepare a sample solution expected to contain this compound within the standard curve's range (4-20 µg/mL).
  • Treat 1.0 mL of the sample solution in a 10 mL volumetric flask exactly as described in steps 2.2-2.4.
  • Measure the absorbance of the prepared sample solution at 460 nm.
  • Calculate the concentration of this compound in the sample solution using the equation from the standard curve.
Overview of Chromatographic Methods

For analyzing complex mixtures or for measuring the parent drug and its metabolites simultaneously, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] A typical HPLC method would involve:

  • Stationary Phase: A C18 reverse-phase column.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at the λmax of 4-ASA or a diode-array detector for full spectral analysis.

This technique allows for the separation of 4-ASA from its primary metabolite, N-acetyl-4-aminosalicylic acid, providing a more detailed pharmacokinetic profile.[9]

References

  • PubChem. p-Aminosalicylic Acid Monopotassium Salt | C7H6KNO3 | CID 23690428. [Link]

  • Harris, M. S., et al. (1993). The mode of action of the aminosalicylates in inflammatory bowel disease. Alimentary Pharmacology & Therapeutics.
  • ResearchGate. The mode of action of the aminosalicylates in inflammatory bowel disease. [Link]

  • DrugMapper. potassium aminosalicylate. [Link]

  • PubChem. 4-Aminosalicylic Acid | C7H7NO3 | CID 4649. [Link]

  • Google Patents. US2558298A - Method of preparing 4-aminosalicylic acid.
  • Taylor & Francis. Aminosalicylate – Knowledge and References. [Link]

  • NIH National Center for Biotechnology Information. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. [Link]

  • MDPracticeGuide.com. Mechanism of Action of Aminosalicylates. [Link]

  • U.S. Environmental Protection Agency. This compound - Related Substances. [Link]

  • Drugfuture.com. p-Aminosalicylic Acid. [Link]

  • U.S. Environmental Protection Agency. This compound - Hazard Genotoxicity. [Link]

  • ResearchGate. New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. [Link]

  • Journal of Food Science and Technology-Mysore. Salting-Out Assisted Liquid-Liquid Extraction for Quantification of Ammonia Compounds in Food Samples. [Link]

  • ResearchGate. (PDF) 4-aminosalicylic acid as a coupling reagent for spectrophotometric determination of mesalazine in an alkaline medium. [Link]

  • NIH National Center for Biotechnology Information. Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid). [Link]

  • PubMed. Luminal concentrations of orally ingested 4-aminosalicylic acid as determined by in-vivo equilibrium dialysis. [Link]

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Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Potassium 4-Aminosalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of potassium 4-aminosalicylate. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. The described isocratic reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV detection, providing a straightforward and efficient analytical solution. This document provides a comprehensive guide to the method development rationale, a step-by-step protocol, and system suitability criteria to ensure data integrity, in accordance with international regulatory standards.

Introduction

4-Aminosalicylic acid (4-ASA), and its corresponding potassium salt, is an antibacterial agent primarily used in the treatment of tuberculosis.[1] It functions as an antimetabolite of para-aminobenzoic acid (PABA), inhibiting folate synthesis in Mycobacterium tuberculosis.[1][2] Given its therapeutic importance, ensuring the purity, potency, and quality of this compound in pharmaceutical formulations is critical.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[3] Its high resolution and sensitivity make it the method of choice for analyzing active pharmaceutical ingredients (APIs) and their related substances. This application note addresses the need for a validated HPLC method for this compound, providing researchers and drug development professionals with a reliable analytical tool.

Method Development Rationale

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and the principles of chromatography.

Analyte Properties

This compound is the potassium salt of 4-aminosalicylic acid. 4-aminosalicylic acid is a polar, zwitterionic compound, being hydrophilic in nature.[4] Key properties influencing the chromatographic method development include:

  • pKa: The pKa of 4-aminosalicylic acid is approximately 3.25.[5] This indicates that the carboxyl group will be ionized at a pH above this value. Controlling the mobile phase pH is therefore crucial for consistent retention.

  • UV Absorbance: 4-aminosalicylic acid exhibits UV absorbance maxima at approximately 265 nm and 300 nm in 0.1N HCl.[5] This allows for sensitive detection using a standard UV detector.

  • Solubility: The potassium salt is freely soluble in water.[1] This simplifies the preparation of standard and sample solutions.

Chromatographic Strategy

A reversed-phase HPLC approach was selected due to its versatility and wide applicability in pharmaceutical analysis.

  • Stationary Phase: A C18 (ODS) column is a common choice for the separation of moderately polar compounds. The non-polar stationary phase provides retention for the analyte through hydrophobic interactions. A column with the USP designation L1 is appropriate.[6][7]

  • Mobile Phase: The mobile phase composition is critical for achieving optimal separation.

    • Aqueous Component: A buffered aqueous solution is necessary to control the pH and ensure reproducible ionization of the analyte. A phosphate buffer is a suitable choice. To achieve consistent retention of the anionic 4-aminosalicylate, the pH of the mobile phase should be maintained below the pKa of the carboxylic acid group (pH < 3.25). An acidic mobile phase, such as one containing phosphoric acid, will suppress the ionization of the carboxyl group, leading to increased retention on a reversed-phase column.[4]

    • Organic Modifier: Acetonitrile or methanol is used to adjust the elution strength of the mobile phase. The concentration of the organic modifier is optimized to achieve a suitable retention time and resolution from potential impurities.

  • Detection: Based on the UV absorbance profile of 4-aminosalicylic acid, a detection wavelength of 254 nm or 275 nm is appropriate for sensitive and selective detection.[4][6]

HPLC_Method_Development cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Optimization Method Optimization cluster_Validation Method Validation (ICH Q2(R1)) Analyte This compound Properties pKa: ~3.25 UV Max: ~265, 300 nm Solubility: Freely soluble in water Mode Reversed-Phase HPLC Analyte->Mode Informs Stationary Stationary Phase C18 (USP L1) Mode->Stationary Mobile Mobile Phase Aqueous Buffer (pH Control) Organic Modifier (Elution Strength) Mode->Mobile Detection Detection UV-Vis (254 nm / 275 nm) Mode->Detection Optimization Systematic Evaluation of: - Mobile Phase pH - Organic Modifier % - Flow Rate - Column Temperature Stationary->Optimization Mobile->Optimization Detection->Optimization Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness Optimization->Validation Leads to Validated Method System_Suitability cluster_Parameters System Suitability Parameters Data_Integrity Data Integrity Tailing Tailing Factor (T) Tailing->Data_Integrity Ensures Peak Symmetry Plates Theoretical Plates (N) Plates->Data_Integrity Confirms Column Efficiency RSD Precision (RSD%) RSD->Data_Integrity Verifies System Precision

Sources

Application Note & Protocol: Synthesis of Potassium 4-Aminosalicylate via Kolbe-Schmitt Carboxylation of 3-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Potassium 4-aminosalicylate, a crucial pharmaceutical intermediate, from 3-aminophenol. The synthesis is achieved through a directed para-carboxylation utilizing the Kolbe-Schmitt reaction. This guide details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and characterization methods. The protocol is designed for researchers, chemists, and professionals in drug development and process chemistry, offering in-depth explanations for experimental choices to ensure reproducibility and high yield.

Introduction and Scientific Background

4-Aminosalicylic acid (PAS) and its salts are historically significant as second-line bacteriostatic agents against Mycobacterium tuberculosis.[1] The potassium salt, this compound, offers specific formulation advantages. The synthesis of this molecule is a classic example of electrophilic aromatic substitution on a highly activated ring system.

The core of this protocol is the Kolbe-Schmitt reaction , a carboxylation method that converts a phenoxide into a hydroxybenzoic acid by heating it with carbon dioxide under pressure.[2][3][4] The choice of the alkali metal counter-ion is critical for regioselectivity. While sodium phenoxide typically yields the ortho-isomer (salicylic acid), the use of potassium hydroxide to form potassium phenoxide directs the carboxylation to the para-position.[2][3] This effect is attributed to the nature of the complex formed between the potassium phenoxide and carbon dioxide, which favors the thermodynamically more stable para-product.[5]

In this application, 3-aminophenol is first deprotonated with potassium hydroxide to form the more nucleophilic potassium 3-aminophenoxide. This intermediate then reacts with carbon dioxide under elevated temperature and pressure to yield the desired this compound.

Reaction Scheme

Overall transformation from 3-Aminophenol to this compound.

Caption: Step-by-step experimental workflow.

Step 1: Preparation of Potassium 3-Aminophenoxide
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a stopper. Ensure all glassware is thoroughly dried to prevent unwanted side reactions, as water can decrease the yield. [6]2. Reagents: In the flask, add 3-aminophenol (10.9 g, 0.10 mol).

  • Solvent Addition: Add 100 mL of a suitable high-boiling inert solvent (e.g., toluene or xylene). While some protocols perform this reaction neat, a solvent can aid in heat transfer and mixing.

  • Base Addition: Carefully add potassium hydroxide pellets (6.6 g, ~0.10 mol based on 85% purity) to the stirring suspension.

    • Causality Note: An equimolar amount of KOH is used to deprotonate the phenolic hydroxyl group of 3-aminophenol. The resulting phenoxide is a much stronger nucleophile than the neutral phenol, which is essential for the subsequent attack on the weak electrophile, CO₂.[3][4]

  • Dehydration: Heat the mixture to reflux (approx. 110-140°C depending on the solvent) for 1-2 hours. If water is present from the KOH or reagents, it can be removed azeotropically using a Dean-Stark trap. The formation of the potassium salt should result in a thick slurry.

  • Solvent Removal: Once dehydration is complete, carefully remove the solvent under reduced pressure to obtain the dry potassium 3-aminophenoxide powder.

Step 2: Carboxylation in Autoclave
  • Transfer: Scrape the dried potassium 3-aminophenoxide powder from the flask and transfer it into the high-pressure autoclave vessel.

  • Seal and Purge: Seal the autoclave according to the manufacturer's instructions. Purge the vessel 3-4 times with nitrogen or argon to remove all air, then purge with low-pressure CO₂.

  • Pressurize: Pressurize the autoclave with carbon dioxide to an initial pressure of 5-10 atm (approx. 75-150 psi). [7] * Causality Note: Le Chatelier's principle dictates that high pressure favors the forward reaction, increasing the concentration of CO₂ available to the phenoxide and driving the carboxylation equilibrium towards the product.

  • Heating and Reaction: Begin stirring and heat the vessel to 150-180°C. The pressure will increase as the temperature rises. Maintain the reaction temperature for 6-8 hours. Monitor the pressure; if it drops significantly, repressurize with CO₂.

  • Cooling: After the reaction period, turn off the heat and allow the autoclave to cool slowly to room temperature overnight. DO NOT attempt to open the vessel while it is hot or under pressure.

  • Depressurization: Once at room temperature, slowly and carefully vent the excess CO₂ pressure in a fume hood.

Step 3: Isolation and Purification
  • Product Retrieval: Open the autoclave and retrieve the solid product, which will be a solid cake of crude this compound.

  • Dissolution: Transfer the solid to a beaker and dissolve it in a minimum amount of hot deionized water (approx. 50-75 mL). The product is water-soluble. [1]3. Filtration: Filter the hot solution to remove any insoluble impurities or unreacted starting material.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

  • Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove residual water and organic impurities.

  • Drying: Dry the purified this compound (CAS No: 133-09-5) in a vacuum oven at 60-70°C to a constant weight.

Characterization and Troubleshooting

Expected Yield and Appearance
  • Appearance: White to off-white or pinkish crystalline solid. The product can darken on exposure to air and light. [1]* Yield: A typical yield for this process is in the range of 60-75%.

Product Validation
  • Melting Point: The free acid, 4-aminosalicylic acid, decomposes at ~150°C. [8]The potassium salt will have a different thermal profile, typically decomposing at a higher temperature.

  • pH: An aqueous solution of the free acid has a pH of approximately 3.2. [1]A solution of the potassium salt will be slightly alkaline.

  • Spectroscopy: Confirm the structure using standard spectroscopic methods:

    • ¹H NMR: Expect characteristic peaks for the three aromatic protons and the disappearance of the phenolic -OH proton from the starting material.

    • IR Spectroscopy: Look for strong C=O stretching from the carboxylate group (~1650 cm⁻¹) and broad O-H and N-H stretches (~3200-3500 cm⁻¹).

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete formation of phenoxide due to wet reagents.Thoroughly dry all glassware and reagents. Ensure KOH is of good quality. Use a Dean-Stark trap for dehydration. [6]
Insufficient pressure or temperature during carboxylation.Verify autoclave seals, temperature controller, and pressure gauge are accurate. Increase reaction time or temperature slightly.
Formation of Isomers Reaction temperature is too high, or the wrong cation was used.Potassium is crucial for para-selectivity. [2][5]Avoid excessively high temperatures which can favor other isomers or decomposition.
Dark-colored Product Oxidation of the aminophenol group.Maintain a strictly inert atmosphere (N₂ or Ar) during the phenoxide formation and reaction. Purge the autoclave thoroughly.
Product Decarboxylates Overly acidic conditions during workup.The final product is the potassium salt. Avoid acidification unless the goal is to isolate the free acid (4-aminosalicylic acid). The free acid is prone to decarboxylation. [8]

References

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • BYJU'S. mechanism of Kolbe's Reaction. [Link]

  • Vedantu. Kolbe's Reaction – Mechanism, Examples, Applications. [Link]

  • ACS Publications. Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. [Link]

  • YouTube. Kolbe Schmitt Reaction Mechanism. [Link]

  • Loba Chemie. 3-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]

  • Chemdad. 4-Aminosalicylic acid. [Link]

  • Cambridge University Press. Kolbe-Schmitt Reaction. [Link]

  • Organic Chemistry Portal. Kolbe-Schmitt Reaction. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminophenol. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium hydroxide. [Link]

  • Google Patents. Method of preparing 4-aminosalicylic acid.
  • ResearchGate. A theoretical investigation on decarboxylation mechanism of antibiotic para-aminosalicylic acid to highly toxic form meta-aminophenol. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Preparation of Potassium 4-Aminosalicylate Enteric-Coated Granules

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the formulation and preparation of enteric-coated granules of potassium 4-aminosalicylate. The protocols herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each step, ensuring both process understanding and end-product quality.

Introduction: The Rationale for Enteric Coating this compound

This compound, the potassium salt of 4-aminosalicylic acid (4-ASA or PAS), is a well-established bacteriostatic agent against Mycobacterium tuberculosis and also finds application in the treatment of inflammatory bowel disease (IBD).[1][2][3] The therapeutic efficacy of 4-ASA is predicated on its ability to interfere with folate synthesis in bacteria, a pathway essential for their proliferation.[4][5]

The oral delivery of this compound presents several challenges that necessitate a specialized formulation approach. The compound can cause significant gastrointestinal irritation, leading to side effects such as nausea, abdominal pain, and diarrhea.[1] Furthermore, certain active pharmaceutical ingredients (APIs) can be unstable in the highly acidic environment of the stomach.[6][7] Enteric coating provides a sophisticated solution to these issues. It involves the application of a polymer barrier that is insoluble at the low pH of the stomach but dissolves readily in the more alkaline environment of the small intestine.[6][8][9][10]

This targeted drug release strategy offers three key advantages for this compound therapy:

  • Protection of the Gastric Mucosa: By preventing the release of the drug in the stomach, enteric coating minimizes direct contact with the stomach lining, thereby reducing the incidence of gastric irritation and improving patient compliance.[8][11]

  • Protection of the API: It shields acid-sensitive drugs from degradation in the acidic gastric milieu, ensuring that the intact drug reaches its primary site of absorption.[6][10][11]

  • Targeted Drug Delivery: For indications like IBD, delivering a high concentration of the drug directly to the inflamed tissues of the intestine is crucial for therapeutic effect.[6][7]

This guide will detail the synthesis of the active ingredient, its formulation into core granules, the application of a functional enteric coating, and the critical quality control tests required to validate the final product.

Materials and Equipment

Raw Materials
MaterialGradeSupplierPurpose
4-Aminosalicylic AcidUSP/Ph. Eur.Sigma-AldrichActive Pharmaceutical Ingredient
Potassium BicarbonateUSP/Ph. Eur.VWRSalt Formation
Microcrystalline Cellulose (e.g., Avicel® PH-101)NF, Ph. Eur.FMC BioPolymerFiller/Binder
Povidone (PVP K30)USP/Ph. Eur.AshlandBinder
Purified WaterUSP GradeIn-houseSolvent/Granulating Fluid
Hypromellose Phthalate (HPMCP)USP/Ph. Eur.Shin-EtsuEnteric Polymer
Triethyl Citrate (TEC)USP/Ph. Eur.VertellusPlasticizer
Isopropyl AlcoholACS GradeFisher ScientificSolvent for Coating
Methylene ChlorideACS GradeFisher ScientificSolvent for Coating
Equipment
  • Glass-lined reactor with overhead stirrer and temperature control

  • High-shear granulator or planetary mixer

  • Fluid bed dryer/coater (e.g., Glatt GPCG series)

  • Sieve shaker with a range of mesh sizes

  • Analytical balance

  • pH meter

  • HPLC system with UV detector

  • USP Dissolution Apparatus 2 (Paddles)

  • USP Disintegration Tester

  • Friability tester

  • Hardness tester (for in-process checks on compacts if applicable)

Synthesis and Granulation Workflow

The overall process involves the synthesis of the potassium salt of 4-aminosalicylic acid, followed by granulation to create a suitable substrate for coating, and finally the application of the enteric polymer film.

G cluster_0 API Synthesis cluster_1 Granulation cluster_2 Enteric Coating synthesis_start 4-Aminosalicylic Acid synthesis_process Salt Formation Reaction synthesis_start->synthesis_process synthesis_reagent Potassium Bicarbonate Solution synthesis_reagent->synthesis_process synthesis_end This compound Solution synthesis_process->synthesis_end granulation_start This compound wet_massing Wet Granulation granulation_start->wet_massing excipients Excipients (MCC, PVP) excipients->wet_massing drying Drying wet_massing->drying sizing Sizing/Sieving drying->sizing core_granules Core Granules sizing->core_granules fluid_bed Fluid Bed Coating core_granules->fluid_bed coating_solution Prepare Coating Solution (HPMCP, TEC) coating_solution->fluid_bed final_drying Final Drying fluid_bed->final_drying coated_granules Enteric-Coated Granules final_drying->coated_granules

Figure 1: Overall workflow for preparing enteric-coated granules.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of 4-aminosalicylic acid itself is a complex multi-step process often starting from m-aminophenol.[12][13] For the purpose of this application note, we will assume the starting material is 4-aminosalicylic acid, which will be converted to its more soluble potassium salt.

Causality: The conversion to a salt form like this compound is often performed to improve the solubility and dissolution rate of the API compared to the free acid form.

Step-by-Step Protocol:

  • Dissolution: In a suitable glass-lined reactor, dissolve 1.0 mole equivalent of 4-aminosalicylic acid in a sufficient volume of purified water with stirring. Gentle heating (40-50°C) may be applied to facilitate dissolution.

  • Neutralization: Prepare a solution containing 1.0 mole equivalent of potassium bicarbonate in purified water.

  • Reaction: Slowly add the potassium bicarbonate solution to the 4-aminosalicylic acid solution under constant stirring. Effervescence (release of CO2) will be observed. Continue addition until the pH of the solution is between 7.0 and 8.0.

  • Filtration: Filter the resulting solution to remove any undissolved particulates.

  • Drying (Option A - for solid API): The solution can be dried using a suitable method like spray drying or lyophilization to obtain solid this compound.

  • Direct Use (Option B - for granulation): The aqueous solution of this compound can be used directly as the granulating fluid in the next step, which is an efficient process intensification strategy.

Protocol 2: Preparation of Core Granules by Wet Granulation

Wet granulation is employed to improve the flow properties, density, and compressibility of the powder blend, and to ensure uniform distribution of the API.

Step-by-Step Protocol:

  • Blending: In a high-shear granulator, blend the solid this compound (if using Option A from 4.1), microcrystalline cellulose, and povidone K30 for 5-10 minutes to achieve a homogenous powder mix.

  • Granulation: While the blender is running at a pre-determined impeller speed, slowly add the granulating fluid (either purified water or the aqueous solution of this compound from Option B in 4.1) over 5-10 minutes.

  • Wet Massing: Continue mixing for an additional 3-5 minutes after the addition of the liquid to form a wet mass of appropriate consistency. The endpoint can be determined by the "snowman" test or by monitoring the power consumption of the granulator motor.

  • Drying: Transfer the wet granules to a fluid bed dryer. Dry the granules at an inlet air temperature of 50-60°C until the loss on drying (LOD) is less than 2.0%.

  • Sizing: Pass the dried granules through a suitable sieve (e.g., 20 mesh) to obtain uniformly sized core granules ready for coating.

Protocol 3: Enteric Coating of Granules

The core of this process is the application of a pH-sensitive polymer film that remains intact in the stomach and dissolves in the intestines.[14] Hypromellose phthalate (HPMCP) is a common choice, dissolving at pH 5.0-5.5.

G cluster_stomach Stomach (pH 1-3) cluster_intestine Intestine (pH > 5.5) Stomach Granule Stomach_State Coating Intact (Polymer is protonated and insoluble) Stomach->Stomach_State Intestine Granule Stomach->Intestine GI Transit Intestine_State Coating Dissolves (Polymer is deprotonated and soluble) Intestine->Intestine_State Drug_Release Drug Release Intestine_State->Drug_Release

Sources

Precision UV Spectrophotometric Determination of Potassium 4-Aminosalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Validation Protocol

Executive Summary

This technical guide outlines a robust, self-validating protocol for the quantitative determination of Potassium 4-aminosalicylate (PAS-K) using UV-Visible spectrophotometry. Designed for pharmaceutical quality control and formulation development, this method leverages the strong UV absorption of the aminosalicylate chromophore. The protocol includes detailed steps for method development, spectral scanning, and validation according to ICH Q2(R1) guidelines, ensuring high specificity, linearity, and accuracy.

Scientific Background

Analyte Profile:

  • Compound: this compound (Potassium 4-amino-2-hydroxybenzoate)[][2]

  • Molecular Formula:

    
    [][2]
    
  • Molecular Weight: 191.23 g/mol (Anhydrous basis)[2]

  • Solubility: Freely soluble in water; sparingly soluble in ethanol.

Principle of Analysis: The determination relies on the Beer-Lambert Law (


), where absorbance (

) is directly proportional to concentration (

). This compound possesses an aromatic ring substituted with amino and hydroxyl groups, creating a conjugated system that acts as a strong chromophore. In aqueous or buffered media (pH > 6), the compound exists predominantly as the 4-aminosalicylate anion, exhibiting distinct absorption maxima (

) typically at 265 nm (primary band) and 299-300 nm (secondary band).
Materials & Instrumentation

Reagents:

  • This compound Reference Standard (Purity > 99.0%).

  • Potassium Dihydrogen Phosphate (

    
    ) : Analytical Grade.
    
  • Sodium Hydroxide (NaOH) : Analytical Grade.

  • Distilled/Deionized Water : Conductivity < 1 µS/cm.

Instrumentation:

  • Double-beam UV-Visible Spectrophotometer: Bandwidth

    
     2 nm, Photometric accuracy 
    
    
    
    0.005 A.
  • Quartz Cuvettes: 10 mm path length (Matched pair).

  • Precision Balance: Readability 0.01 mg.

  • Ultrasonic Bath: For degassing and solubilization.

Experimental Protocol
4.1. Preparation of Buffer Solution (Phosphate Buffer pH 7.0)

Use of a buffer is recommended over pure water to stabilize the ionization state of the salicylate moiety against pH fluctuations.

  • Dissolve 6.8 g of

    
     in 800 mL of distilled water.
    
  • Adjust pH to 7.0

    
     0.05 using 10 M NaOH or 1 M NaOH.
    
  • Dilute to 1000 mL with distilled water.

4.2. Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100.0 mg of this compound Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Add ~60 mL of Phosphate Buffer pH 7.0 and sonicate for 5 minutes.

  • Make up to volume with buffer.

Working Standard Solution (100 µg/mL):

  • Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with Phosphate Buffer pH 7.0.

4.3. Spectral Scanning & Wavelength Selection

Critical Step: This self-validates the instrument and solvent system.

  • Prepare a 10 µg/mL solution by diluting 1.0 mL of Working Standard to 10 mL with buffer.

  • Set the spectrophotometer to scan mode (200 nm to 400 nm).

  • Perform a baseline correction using Phosphate Buffer pH 7.0 as the blank.

  • Scan the sample.

  • Identify

    
    :  Observe maxima at ~265 nm and ~300 nm.
    
    • Selection: Use 265 nm for quantification due to higher molar absorptivity (

      
      ), offering better sensitivity. Use 300 nm for identity confirmation.
      
4.4. Calibration Curve Construction (Linearity)

Prepare a series of calibration standards from the Working Standard (100 µg/mL) as follows:

Standard IDVolume of Working Std (mL)Final Volume (mL)Concentration (µg/mL)
STD-10.2102.0
STD-20.4104.0
STD-30.8108.0
STD-41.21012.0
STD-51.61016.0
STD-62.01020.0
  • Measure Absorbance of each standard at 265 nm against the buffer blank.

  • Plot Absorbance (Y-axis) vs. Concentration (X-axis).

  • Calculate the regression equation:

    
     and 
    
    
    
    .
Method Validation (ICH Q2 Guidelines)

To ensure "Trustworthiness," the method must pass the following criteria:

ParameterAcceptance CriteriaExperimental Approach
Linearity

Analyze 6 concentrations (2–20 µg/mL) in triplicate.
Precision (Repeatability) RSD < 2.0%Analyze 6 replicates of a single concentration (e.g., 10 µg/mL).
Accuracy (Recovery) 98.0% – 102.0%Spike placebo with known PAS-K amounts at 80%, 100%, 120% levels.
LOD

Calculated from the standard deviation of the intercept (

) and slope (

).
LOQ

Calculated from the standard deviation of the intercept (

) and slope (

).
Workflow Visualization

PAS_Analysis_Workflow Start Start: Method Development StockPrep Prepare Stock Solution (1000 µg/mL PAS-K in Buffer) Start->StockPrep Scan Spectral Scan (200-400 nm) Identify λmax StockPrep->Scan Selection Select λmax (Primary: ~265 nm) Scan->Selection Calibration Prepare Calibration Series (2 - 20 µg/mL) Selection->Calibration Measure Measure Absorbance @ 265 nm Calibration->Measure Regression Linear Regression Analysis Calculate R² and Line Equation Measure->Regression Validation Validation Phase (Precision, Accuracy, LOD/LOQ) Regression->Validation

Figure 1: Step-by-step workflow for the UV spectrophotometric determination of this compound.

Data Analysis & Calculation

Concentration in Sample (


): 


Assay (% Purity):



Critical Control Points (Troubleshooting):

  • pH Sensitivity: The absorption spectrum of aminosalicylates is pH-dependent. Ensure the buffer is strictly pH 7.0. In acidic media, the spectrum shifts due to protonation of the amino group.

  • Oxidation: PAS-K solutions can darken (brown) upon prolonged exposure to light/air due to oxidation to m-aminophenol derivatives. Prepare solutions fresh and protect from light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23690428, p-Aminosalicylic Acid Monopotassium Salt. Retrieved February 20, 2026 from [Link]

  • Laghari, A. et al. (2015). New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Technical Protocol: In Vitro Susceptibility Testing of MDR-TB to Potassium 4-Aminosalicylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

Potassium 4-aminosalicylate (PAS) is a Group C second-line agent used in the treatment of Multidrug-Resistant Tuberculosis (MDR-TB) when fluoroquinolones, bedaquiline, or linezolid are ineffective or contraindicated. Despite being one of the oldest anti-TB drugs, its in vitro susceptibility testing (DST) remains technically demanding due to significant inoculum effects and thermal instability.

This guide provides a standardized, self-validating workflow for determining PAS susceptibility using the BACTEC™ MGIT™ 960 system (Liquid Culture - Gold Standard) and 7H11 Agar Dilution (Solid Culture - Reference Standard).

Critical Technical Alert: Thermal Instability

WARNING: PAS is highly unstable in solution. It degrades rapidly into meta-aminophenol (MAP) , which is inactive against M. tuberculosis but toxic to the bacteria in a non-specific manner, leading to false results.

  • Cold Chain: Maintain powder and stock solutions at -20°C or -80°C.

  • Freshness: Prepare working solutions immediately prior to inoculation. Never refreeze thawed aliquots.

Mechanism of Action & Resistance Pathways

Understanding the prodrug nature of PAS is essential for interpreting resistance patterns. Unlike many antibiotics that directly bind a target, PAS acts as a competitive substrate analog for para-aminobenzoic acid (pABA).

The Folate Pathway Trap

PAS is a prodrug.[1][2] It must be bioactivated by the bacterium's own folate synthesis enzymes. It is incorporated into the pathway to form a "poisoned" antimetabolite (hydroxyl-dihydrofolate) that irreversibly inhibits Dihydrofolate Reductase (DHFR), halting DNA synthesis.

Resistance Mechanisms

Resistance often arises not just from target modification (dfrA), but from the failure to bioactivate the drug (folC) or metabolic bypass (thyA).

PAS_Mechanism PAS Potassium PAS (Prodrug) DHPS DHPS (FolP1) Enzyme PAS->DHPS pABA pABA (Natural Substrate) pABA->DHPS Competes Inter1 Hydroxyl- Dihydropteroate DHPS->Inter1 DHFS DHFS (FolC) Bioactivation Step Inter1->DHFS Antimetabolite Hydroxyl- Dihydrofolate (Toxic Analog) DHFS->Antimetabolite DHFR DHFR (DfrA) Target Enzyme Antimetabolite->DHFR Inhibits DNA DNA Synthesis Arrested DHFR->DNA Blocks Res_FolC Mutation: folC (Bioactivation Failure) Res_FolC->DHFS Blocks Res_ThyA Mutation: thyA (Thymine Requirement Bypass) Res_ThyA->DNA Bypasses Need for Folate

Figure 1: Mechanism of Action of PAS and primary resistance nodes. Note that mutations in folC prevent the formation of the active antimetabolite.

Pre-Analytical Preparation[3][4]

Potency Correction Calculation

You are using Potassium 4-aminosalicylate. Most Critical Concentrations (CC) are defined based on the free acid or the sodium salt. You must calculate the precise weight based on the specific salt form and potency provided in the Certificate of Analysis (CoA).



  • Molecular Weights:

    • PAS Free Acid: ~153.14 g/mol

    • Potassium PAS: ~191.23 g/mol

  • Correction Factor: If your target is defined as free acid equivalents:

    
    .
    
  • Practical Rule: Weigh 1.25 mg of K-PAS to get 1.0 mg of active PAS.

Stock Solution Protocol
  • Solvent: Sterile Distilled Water (PAS is freely soluble; avoid DMSO as it may affect MGIT fluorescence).

  • Sterilization: 0.22 µm syringe filter (Do not autoclave).

  • Storage: Aliquot immediately into cryovials. Store at -80°C for up to 6 months. Discard after one freeze-thaw cycle.

Protocol A: MGIT 960 System (Liquid Culture)

Critical Concentration (CC)[5]
  • WHO (2018/2021) Standard: 4.0 µg/mL

  • Lyophilized Kits: If using BD SIRE/Drug kits, follow manufacturer reconstitution strictly. If using laboratory-prepared drugs (LPD), follow the steps below.

Step-by-Step Workflow

Step 1: Inoculum Preparation

  • Use a fresh (10-14 day) positive MGIT culture of the clinical isolate.

  • Check for purity (blood agar plate) to rule out contamination.

  • Vortex the tube to break clumps. Let sit for 10 minutes.

  • Adjust turbidity to 0.5 McFarland Standard using sterile saline.

  • Dilution: Dilute this suspension 1:5 with sterile saline (this is the Inoculum Working Solution).

Step 2: Tube Preparation Label two MGIT tubes per isolate:

  • GC (Growth Control): No drug.

  • PAS (Drug Tube): Containing 4.0 µg/mL Potassium PAS.

Step 3: Supplementation & Drug Addition

Component GC Tube (Control) PAS Tube (Drug)
MGIT Supplement (OADC) 0.8 mL 0.8 mL
PAS Working Sol. None 0.1 mL (to reach 4.0 µg/mL final)
Sterile Saline 0.1 mL None

| Inoculum | 0.5 mL of 1:100 dilution * | 0.5 mL of 1:5 dilution |

  • Crucial QC Step: The GC tube inoculum is diluted 1:100 relative to the Drug tube. This ensures that the GC tube represents 1% of the bacterial population. If the drug kills >99% of bacteria, the drug tube will grow slower than the 1% control.

Step 4: Incubation & Monitoring

  • Scan tubes into the BACTEC MGIT 960 system.

  • Select the "Susceptibility" test definition.

  • Incubate until the instrument flags "Complete".

MGIT_Workflow Start Positive Culture (Isolate) McFarland Adjust to 0.5 McFarland Start->McFarland Split Split Workflow McFarland->Split Drug_Prep Drug Tube (PAS 4.0 µg/mL) Add 0.5 mL of 1:5 Inoculum Split->Drug_Prep Dilution Dilute Inoculum 1:100 (Sterile Saline) Split->Dilution Machine Load into MGIT 960 Drug_Prep->Machine GC_Prep Growth Control (GC) Add 0.5 mL of 1:100 Inoculum Dilution->GC_Prep GC_Prep->Machine Analysis Compare Growth Units (GU) When GC reaches 400 GU Machine->Analysis

Figure 2: MGIT 960 Susceptibility Testing Workflow. Note the differential dilution for the Growth Control.

Data Interpretation

The machine calculates results automatically, but manual verification is recommended:

  • Susceptible (S): GU of Drug Tube < 100 when GC Tube reaches 400.

  • Resistant (R): GU of Drug Tube ≥ 100 when GC Tube reaches 400.

  • Invalid (X): GC Tube fails to reach 400 GU within 13 days (indicates non-viable inoculum) or Drug Tube grows "too fast" (contamination).

Protocol B: 7H11 Agar Dilution (Reference Method)

Used for MIC determination or resolving ambiguous MGIT results.

Critical Concentration
  • WHO Standard: 4.0 µg/mL on Middlebrook 7H11 Agar.

  • Note: 7H10 Agar is less commonly used for PAS due to stricter pH requirements for drug activity.

Plate Preparation
  • Prepare Middlebrook 7H11 agar supplemented with OADC.

  • Incorporate Potassium PAS into the molten agar (cooled to 50°C) to achieve final concentrations: 2.0, 4.0 (CC), and 8.0 µg/mL.

  • Pour plates immediately. Do not store PAS plates for >7 days.

Inoculation (Proportion Method)
  • Prepare 0.5 McFarland suspension.

  • Prepare two serial 10-fold dilutions:

    
     (1:100) and 
    
    
    
    (1:10,000).
  • Spot 0.1 mL of undiluted suspension onto Drug plates.

  • Spot 0.1 mL of

    
     and 
    
    
    
    dilutions onto Drug-Free Control plates.
Interpretation (21 Days)

Count colonies on the Control and Drug plates.



  • < 1% Growth: Susceptible.

  • ≥ 1% Growth: Resistant.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
GC Tube Negative Non-viable inoculum or over-decontamination.Repeat with fresh culture (log phase).
Contamination PAS degradation products (MAP) can feed contaminants.Check purity on Blood Agar.
False Resistance Inoculum too heavy (Inoculum effect).Ensure strict 0.5 McFarland adjustment.
False Susceptibility Drug degradation (Thermal instability).Use fresh powder; ensure cold chain.

Reference Strain: Run M. tuberculosis H37Rv with every batch.

  • Expected Result: Susceptible (MIC < 1.0 µg/mL).

References

  • World Health Organization. (2018).[3][4] Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][5] M24: Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes, 3rd Edition.[4][Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program.[3][4][Link]

  • Zheng, J., et al. (2013). Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis.[1][2][6] Journal of Biological Chemistry.[1] [Link]

  • Foundation for Innovative New Diagnostics (FIND). (2021). Standard Operating Procedures for MGIT 960.[Link]

Sources

Extraction and purification methods for PAS-K from biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Isolation and Purification of PAS Domain-Containing Serine/Threonine Kinase (PASK)

Introduction: The PASK Purification Challenge

PASK is a metabolic sensor linking fuel availability to cell partitioning and stem cell differentiation. Structurally, it contains a sensory PAS domain (Per-Arnt-Sim) and a C-terminal serine/threonine kinase domain.

Why is PASK difficult to purify?

  • Metabolic Lability: PASK activity is regulated by the cell’s metabolic status. Standard lysis often strips essential cofactors or activating phosphorylation marks (e.g., Thr307).

  • Domain Toxicity: The hydrophobic PAS domain can drive aggregation in bacterial systems.

  • Auto-Inhibition: In the absence of activating ligands, the PAS domain inhibits the kinase domain in cis. Purification strategies must preserve this regulatory architecture or deliberately bypass it for constitutive activity.

Strategic Expression Systems

SystemSuitability for PASKProsCons
E. coli LowLow cost, fastHigh aggregation risk; lacks PTMs required for full kinase activation. Good only for isolated PAS domains.
Mammalian (HEK293) MediumNative PTMs, correct foldingLow yield; expensive; high background of endogenous kinases.
Insect (Sf9/Bac) High (Gold Standard) High yield of active, soluble kinase; eukaryotic PTM machinery.[1]Longer timeline (2-3 weeks); requires virus generation.

Recommendation: For structural studies and high-throughput screening, use Sf9 Insect Cells . For physiological interaction studies, use Immunoprecipitation (IP) from Mammalian Tissue .

Protocol A: Recombinant PASK Purification (Sf9 Insect Cells)

This protocol utilizes a Baculovirus expression system.[1][2][3] We recommend an N-terminal GST-tag to enhance solubility, coupled with a PreScission Protease site for tag removal.

Reagents & Buffers
  • Lysis Buffer A: 50 mM HEPES (pH 7.5), 300 mM NaCl, 10% Glycerol, 1% Triton X-100, 1 mM DTT, 1 mM Na₃VO₄ (Phosphatase Inhibitor), Protease Inhibitor Cocktail (Roche).

  • Wash Buffer B: 50 mM HEPES (pH 7.5), 500 mM NaCl, 10% Glycerol, 1 mM DTT.

  • Elution Buffer C: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM Reduced Glutathione, 1 mM DTT.

  • Storage Buffer D: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 20% Glycerol.

Step-by-Step Workflow
  • Cell Harvest:

    • Infect Sf9 cells (density 2×10⁶ cells/mL) with PASK-recombinant baculovirus at MOI 3-5.

    • Harvest 48–72 hours post-infection.

    • Critical: Do not over-incubate; kinase activity drops as cells die.

  • Lysis (Gentle Extraction):

    • Resuspend pellet in Lysis Buffer A (5 mL per gram of pellet).

    • Incubate on ice for 20 min.

    • Note: Avoid sonication if possible to prevent heating; PASK is heat-labile. Use a Dounce homogenizer (20 strokes).

    • Clarify lysate: Centrifuge at 40,000 × g for 45 min at 4°C.

  • Affinity Chromatography (GST-Trap):

    • Equilibrate Glutathione Sepharose 4B beads with Buffer A.

    • Load supernatant onto the column (gravity flow or FPLC at 0.5 mL/min).

    • High Salt Wash: Wash with 20 CV (Column Volumes) of Wash Buffer B .

    • Expert Insight: The 500 mM NaCl wash is critical to remove Hsp90, which frequently co-purifies with PASK.

  • Elution & Tag Cleavage:

    • Elute with Buffer C .

    • Optional: For tag removal, incubate the bead-bound protein with PreScission Protease overnight at 4°C, then collect the flow-through.

  • Polishing (Size Exclusion):

    • Load eluate onto a Superdex 200 Increase 10/300 GL column equilibrated in Storage Buffer D .

    • Collect peak fractions corresponding to monomeric PASK (~140 kDa).

  • Flash Freeze:

    • Aliquot immediately and snap-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Immunoprecipitation from Mammalian Tissue

Use this for studying PASK phosphorylation states in liver or pancreatic beta-cells.

Critical Buffer Modifications
  • RIPA Modified: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.25% Na-Deoxycholate, 1 mM EDTA.

  • Phosphatase Block: Add 50 mM NaF and 10 mM Na-Pyrophosphate to the lysis buffer. PASK activity is highly sensitive to dephosphorylation.

Workflow
  • Homogenization: Mince tissue (liver/pancreas) in ice-cold Modified RIPA. Homogenize with a TissueLyser or Polytron.

  • Clarification: Centrifuge at 14,000 × g for 15 min at 4°C.

  • Pre-clearing: Incubate lysate with Protein A/G agarose beads for 1 hour to remove non-specific binders.

  • Antibody Capture: Add anti-PASK antibody (1–2 µg per mg lysate). Rotate overnight at 4°C.

  • Precipitation: Add Protein A/G magnetic beads. Incubate 2 hours.

  • Stringent Washing:

    • Wash 2x with Modified RIPA (High Salt).

    • Wash 1x with Kinase Assay Buffer (to equilibrate for downstream activity assays).

Quality Control & Validation (The "Self-Validating" System)

To confirm the purified protein is active PASK and not a contaminant, perform the AMARA Peptide Assay .

Substrate: AMARA peptide (Sequence: AMARAASAAALARRR).[4][5][6] This synthetic peptide is efficiently phosphorylated by PASK.

Assay Setup:

  • Mix 100 ng Purified PASK with 200 µM AMARA peptide.

  • Initiate with ATP Mix: 100 µM ATP + [γ-32P]ATP (or use a luminescent ADP-Glo kit).

  • Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT.

  • Incubate 30 min at 30°C.

  • Readout: Scintillation counting or Luminescence.

Validation Check: Specific activity should be >50 nmol/min/mg. If lower, the PAS domain may be in the "closed/inhibited" state.

Visualizing the Workflow & Mechanism

Figure 1: PASK Purification Logic Flow

This diagram illustrates the decision matrix and critical checkpoints for isolating active PASK.

PASK_Purification Start START: Biological Sample Choice Select Source Start->Choice Sf9 Sf9 Insect Cells (Recombinant) Choice->Sf9 High Yield/Structure Tissue Mammalian Tissue (Native) Choice->Tissue Physiology Lysis_Sf9 Lysis: Gentle (No Sonication) + Protease Inhibitors Sf9->Lysis_Sf9 Lysis_Tissue Lysis: RIPA Modified + Phosphatase Inhibitors (NaF) Tissue->Lysis_Tissue Affinity Affinity Capture (GST/His or Antibody) Lysis_Sf9->Affinity Lysis_Tissue->Affinity Wash High Salt Wash (500mM) Removes Hsp90 Affinity->Wash SEC Size Exclusion Chromatography (Remove Aggregates) Wash->SEC Recombinant Only QC QC: AMARA Peptide Assay >50 nmol/min/mg Wash->QC IP Direct SEC->QC

Caption: Workflow decision tree for PASK isolation. Note the divergence in lysis buffers and the convergence at the critical High Salt Wash step.

Figure 2: The PAS-Kinase Regulatory Switch

Understanding the domain architecture is vital for troubleshooting low activity.

PASK_Mechanism cluster_Inactive Inactive State (Basal) cluster_Active Active State Input Metabolic Signal (Glucose/ATP) PAS_Act PAS Domain (Ligand Bound) Input->PAS_Act Activates PAS_In PAS Domain Kinase_In Kinase Domain PAS_In->Kinase_In Cis-Inhibition PAS_In->PAS_Act Conformational Change Kinase_Act Kinase Domain (Open) Substrate Substrate (AMARA/Ugp1) Kinase_Act->Substrate Phosphorylation

Caption: The PAS domain acts as a gatekeeper. Purification without stabilizing the "Active State" (via specific buffers) often yields inactive protein.

Troubleshooting Guide

ProblemProbable CauseSolution
Protein Aggregation Hydrophobic PAS domain exposure.Increase Glycerol to 20% in storage buffer; Add 0.5% CHAPS during lysis.
Low Kinase Activity Dephosphorylation during lysis.Add 50 mM NaF and 1 mM Na₃VO₄ to all buffers. Ensure temperature never exceeds 4°C.
Impurity Bands (70-90kDa) Hsp90 contamination.Perform a stringent wash with 500 mM NaCl + 5 mM ATP-Mg (ATP helps release chaperones).
Degradation Proteolysis at linker regions.Use a protease inhibitor cocktail without EDTA during Ni-NTA steps, but with EDTA for GST steps.

References

  • Rutter, J., et al. (2001). "PAS kinase: a nutrient-sensing regulator of glucose homeostasis." Proceedings of the National Academy of Sciences.

  • Kikani, C. K., et al. (2016). "PASK integrates hormonal signaling with metabolic status to control stem cell fate." Molecular Cell.

  • Amezcua, C. A., et al. (2002). "Structure and interactions of PAS kinase N-terminal PAS domain: model for intramolecular kinase regulation." Structure.

  • Sino Biological. "Peptide Substrates: AMARA Peptide." Product Datasheet.

  • Thermo Fisher Scientific. "Immunoprecipitation (IP) Technical Guide."

Sources

Application Note: Formulation Strategy for Potassium 4-Aminosalicylate Oral Suspension

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide formulation scientists through the development of a Potassium 4-Aminosalicylate (PAS-K) Oral Suspension .

Critical Scientific Note: this compound is freely soluble in water (


 in 

). Therefore, a standard aqueous "suspension" will physically result in a solution unless the API is microencapsulated or suspended in a non-aqueous vehicle. This protocol focuses on the industry-standard approach: Powder for Oral Suspension (Reconstitutable) , utilizing coated micro-granules to ensure stability and taste masking.

Introduction & Clinical Context

This compound (PAS-K) is a second-line bacteriostatic agent used for Multi-Drug Resistant Tuberculosis (MDR-TB). While effective, its formulation is plagued by two physicochemical antagonists:

  • Rapid Degradation: PAS-K undergoes rapid decarboxylation to m-aminophenol (MAP) , a toxic impurity, especially in acidic conditions. It is also highly sensitive to oxidative darkening.

  • Extreme Palatability Issues: The drug requires high daily doses (often 4–12 g), making its bitter, saline taste a significant barrier to patient adherence.

Pre-Formulation Characterization

Before initiating the protocol, the following parameters must be established to define the "Safe Space" for the formulation.

Stability Profile (The pH Trap)

Unlike 5-aminosalicylic acid (Mesalamine), 4-aminosalicylic acid (PAS) is structurally prone to decarboxylation.

  • Acidic pH (< 6.0): Rapid decarboxylation to

    
    -aminophenol + 
    
    
    
    .
  • Alkaline pH (> 10.0): Decarboxylation is kinetically halted, but oxidation rates increase.

  • Target pH Window: 7.0 – 8.5 . This balance minimizes decarboxylation while remaining physiologically acceptable.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation logic that drives our formulation choices.

PAS_Degradation PAS This compound (API) MAP m-Aminophenol (Toxic Impurity) PAS->MAP Decarboxylation (-CO2) Polymer Brown Polymer (Color Change) PAS->Polymer Oxidation Acid Acidic Environment (pH < 6.0) Acid->MAP Catalyzes Oxygen Oxidative Stress (Light/Air) Oxygen->Polymer Accelerates Buffer Buffer (pH 7.5) Buffer->Acid Neutralizes Antiox Antioxidant (Na Metabisulfite) Antiox->Oxygen Scavenges

Caption: Mechanistic pathway of PAS-K degradation showing the dual threats of decarboxylation and oxidation, and the targeted intervention points.

Formulation Strategy: The "Coated Granule" System

To create a true suspension of this soluble salt, we must prevent the drug from dissolving in the vehicle before ingestion. We utilize a Microencapsulation approach.[1][2]

Core Components
Component ClassRecommended ExcipientFunction & Mechanism
API This compoundActive Agent.
Coating Polymer Ethylcellulose (Surelease®) or Eudragit® NE 30 DCreates a diffusion barrier. Prevents dissolution in the mouth (neutral pH) but releases in the stomach/intestine.
Buffering Agent Sodium Phosphate DibasicMaintains micro-environment pH > 7.0 during reconstitution to retard decarboxylation.
Antioxidant Sodium Metabisulfite (0.1%)Sacrificial agent to prevent oxidative darkening (browning).
Suspending Agent Xanthan Gum + Colloidal SilicaProvides thixotropy to keep coated granules suspended during dosing.
Sweetener Sucralose + SucroseHigh-intensity sweetener to mask any leached drug.

Detailed Experimental Protocol

Objective: Manufacture a "Powder for Oral Suspension" (4 g PAS-K per packet).

Phase 1: Preparation of Taste-Masked Granules (Fluid Bed Coating)

Rationale: Fluid bed coating ensures uniform coverage of the soluble crystal, crucial for taste masking.

  • Sieving: Pass PAS-K crystals through a #40 mesh sieve to break agglomerates.

  • Binder Solution Prep: Dissolve Povidone K30 (3% w/w) in Isopropyl Alcohol.

  • Granulation: Load PAS-K into a Fluid Bed Processor (FBP). Spray binder solution to form dense granules. Dry at 45°C.

  • Coating Prep: Disperse Ethylcellulose (aqueous dispersion) with Triethyl Citrate (plasticizer) and Sodium Metabisulfite (antioxidant) in water.

  • Coating Process:

    • Inlet Temp: 50–55°C.

    • Product Temp: 40–42°C.

    • Spray Rate: 5–10 g/min (lab scale).

    • Target Weight Gain: 15–20% polymer weight. Note: Higher weight gain improves taste masking but delays release.

  • Curing: Cure granules at 50°C for 2 hours to coalesce the polymer film.

Phase 2: Preparation of the Suspension Base (Dry Blend)

Rationale: This powder blend creates the viscosity and pH control upon reconstitution.

  • Weighing: Weigh Xanthan Gum (0.2%), Sodium Phosphate Dibasic (0.5%), Sucrose (fine powder), and Flavoring (Orange/Mint).

  • Geometric Dilution: Mix the Xanthan Gum with Colloidal Silicon Dioxide (glidant) to prevent clumping.

  • Blending: Blend all excipients with the Coated PAS-K Granules from Phase 1 in a V-blender for 10 minutes.

  • Packaging: Fill into unit-dose sachets (aluminum foil-lined) to protect from light and moisture.

Phase 3: Reconstitution (User Protocol)
  • Open sachet.

  • Add to 100 mL of water or acidic juice (orange/tomato). Note: The coating protects the drug from acid for the short duration before swallowing.

  • Stir briskly and drink immediately. Do not chew the granules.

Quality Control & Validation Workflow

Every batch must be validated against the USP/BP limits.

QC_Workflow cluster_Tests Critical Quality Attributes (CQAs) Sample Finished Powder Sachet Assay HPLC Assay (Target: 90-110%) Sample->Assay Impurity m-Aminophenol (Limit: NMT 0.5%) Sample->Impurity Dissolution Dissolution Test (pH 7.4 Buffer) Sample->Dissolution pH_Test Reconstituted pH (Target: 7.0-8.5) Sample->pH_Test Pass Release Batch Impurity->Pass <0.5% Fail Reject/Investigate Impurity->Fail >0.5%

Caption: Quality Control decision tree emphasizing the critical m-aminophenol impurity limit.

HPLC Method for Impurity (m-Aminophenol)
  • Column: C18 (4.6 x 250 mm, 5 µm), e.g., Zorbax Eclipse or equivalent.[3]

  • Mobile Phase: Ion-pairing buffer (Tetrabutylammonium hydroxide + Phosphate buffer pH 7.0) : Methanol (85:15).

  • Wavelength: 254 nm (for m-aminophenol) and 265 nm (for PAS).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Acceptance Criteria: m-Aminophenol peak must be

    
     of the total API area.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Darkening of Powder Oxidation of API due to moisture/air.Check sachet seal integrity. Increase antioxidant (Na Metabisulfite) in coating layer.
Bitter Taste Coating layer too thin or fractured.Increase coating weight gain to 25%. Ensure plasticizer (Triethyl Citrate) is sufficient to prevent cracking.
Caking Hygroscopic nature of PAS-K.Add more Colloidal Silicon Dioxide. Ensure humidity < 40% RH during manufacturing.
High Impurity (MAP) Acidic micro-environment.Increase Sodium Phosphate Dibasic concentration to buffer the granule surface.

References

  • USP Monograph: Aminosalicylate Sodium. United States Pharmacopeia. (General standard for aminosalicylates). Link

  • Degradation Mechanism: Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences. (Establishes the pH-rate profile). Link

  • Impurity Analysis: Validation of UV-Visible and HPLC method for the determination of sodium p-aminosalicylate and m-aminophenol. International Journal of Pharmaceutical Compounding. Link

  • Taste Masking: Strategies for Taste Masking of Bitter Drugs. Vici Health Sciences.[6] (General principles applied to soluble salts). Link

  • Clinical Dosing: Paser (Aminosalicylic Acid) Granules Prescribing Information. (Reference for delayed-release granule concept). Link

Sources

Application Note: Establishing Dissolution Test Parameters for Immediate-Release Potassium 4-Aminosalicylate Tablets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Dissolution Testing

Potassium 4-aminosalicylate, the potassium salt of 4-aminosalicylic acid (PAS), is an active pharmaceutical ingredient (API) used in specific therapeutic contexts. For any solid oral dosage form, the in vitro dissolution test is a critical quality attribute. It serves not only as a routine quality control measure to ensure batch-to-batch consistency but also as an indispensable tool during product development and for predicting in vivo performance.[1] Drug absorption from a tablet is contingent on the API first dissolving from the dosage form into the gastrointestinal fluids.[2][3] Therefore, a well-designed dissolution method can provide vital insights into the biopharmaceutical properties of the drug product, guiding formulation optimization and supporting regulatory submissions.

This application note provides a detailed protocol and the scientific rationale for establishing dissolution test parameters for immediate-release this compound tablets, aligning with guidelines from the U.S. Food and Drug Administration (FDA) and principles outlined in the United States Pharmacopeia (USP).

Method Development Strategy: A Biopharmaceutical Approach

The development of a meaningful dissolution test begins with an understanding of the API's physicochemical properties, particularly its solubility and permeability, as defined by the Biopharmaceutics Classification System (BCS).[4][5][6]

  • Solubility Assessment: this compound is the salt of a weak acid. Salts are generally selected to enhance the aqueous solubility of an API. A drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[2][4] Given its salt form, this compound is anticipated to be a highly soluble compound. This classification is pivotal, as it allows for the adoption of standardized, less complex dissolution conditions.[7]

  • Formulation Type: This guide is specific to immediate-release (IR) tablets, where rapid and complete dissolution is the intended outcome. The test conditions are therefore selected to verify this performance characteristic, rather than to characterize a controlled-release profile.

Based on these considerations, the strategy is to establish a single-point dissolution specification using standard compendial apparatus and media that are physiologically relevant and recommended for highly soluble drug substances.[2][8]

Recommended Dissolution Test Parameters

The following parameters are recommended for the routine quality control testing of immediate-release this compound tablets. The justification for each parameter is provided to explain the causality behind the experimental design.

ParameterRecommended SettingJustification
Apparatus USP Apparatus 2 (Paddle)The paddle apparatus provides well-understood hydrodynamics and is generally preferred for tablets, as it is less susceptible to issues like clogging by disintegrating tablet masses that can sometimes occur with the basket apparatus.[9]
Dissolution Medium 0.05 M Phosphate Buffer, pH 6.8An aqueous medium with a pH between 1.2 and 6.8 is recommended by the FDA for IR dosage forms.[1] A pH of 6.8 simulates the conditions of the small intestine, a primary site for drug absorption. For highly soluble drugs (BCS Class 1 and 3), a single test in pH 6.8 buffer is often sufficient.[8]
Medium Volume 900 mLThis is a standard volume that helps ensure "sink conditions" are maintained, meaning the concentration of the dissolved drug remains low (typically <30% of its saturation solubility), thus preventing solubility from becoming the rate-limiting step in the dissolution process.[1]
Temperature 37 ± 0.5 °CThis temperature is required by all major pharmacopeias to simulate human body temperature.[9][10][11]
Agitation Speed 75 RPMAgitation should be sufficient to ensure homogeneity of the medium but not so vigorous as to cause turbulence that is not physiologically relevant. A speed of 50 to 100 RPM is typical; 75 RPM for the paddle apparatus is a common and reliable starting point that provides good discriminatory power.[8][9]
Sampling Time 30 minutesFor immediate-release dosage forms containing highly soluble drugs, a single-point specification is often appropriate. A 30-minute time point is frequently recommended.[2][8] Additional time points (e.g., 10, 15, 45 minutes) should be used during development to establish a complete dissolution profile.
Analytical Finish UV-Vis SpectrophotometryUV-Vis spectrophotometry is a simple, robust, and widely available analytical technique suitable for quantifying 4-aminosalicylic acid, which possesses a chromophore.[12][13] The method must be validated for specificity, linearity, accuracy, and precision.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for executing the dissolution test. It incorporates system suitability checks to ensure the trustworthiness and validity of the results.

Reagents and Materials
  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Purified, deaerated water

  • This compound Reference Standard

  • This compound Tablets

  • USP Dissolution Calibrator Tablets (e.g., Prednisone)

Preparation of Dissolution Medium (0.05 M Phosphate Buffer, pH 6.8)
  • Weigh and dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of purified water.

  • Adjust the pH to 6.8 ± 0.05 using a suitable concentration of NaOH or KOH solution.

  • Ensure the medium is deaerated before use by heating, vacuum filtration, or sparging with helium. Dissolved gases can form bubbles on the tablet surface, interfering with the dissolution process.

Apparatus Setup and System Suitability
  • Set up the USP Apparatus 2 (Paddle) according to the manufacturer's instructions and USP general chapter <711>.[11]

  • Place 900 mL (±1%) of the deaerated dissolution medium into each vessel.

  • Cover the vessels and allow the medium to equilibrate to a constant temperature of 37 ± 0.5 °C.

  • Set the paddle rotation speed to 75 RPM (±4%).

  • System Suitability Test (SST): Perform a dissolution test using USP Dissolution Calibrator Tablets as per the USP-specified procedure. The results must fall within the acceptance range specified for the calibrator lot to confirm the proper mechanical and operational performance of the dissolution apparatus.[9]

Dissolution Test Procedure
  • Once the system suitability is confirmed and the medium is equilibrated, carefully drop one this compound tablet into each vessel. Start the timer immediately.

  • At the 30-minute time point (±2%), withdraw a sample aliquot from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF). Adsorption of the drug onto the filter should be evaluated during method validation.

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium if subsequent sampling points are required (for profile generation).

Analytical Procedure (UV-Vis Spectrophotometry)
  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the dissolution medium. Literature suggests p-aminosalicylic acid has a λmax around 264 nm in its pure form, but this must be confirmed in the chosen buffer.[12]

  • Standard Preparation: Prepare a stock solution of the this compound Reference Standard in the dissolution medium. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected concentration of the test samples.

  • Analysis: Measure the absorbance of the filtered samples and the standard solutions against a dissolution medium blank at the determined λmax.

  • Calculation: Calculate the concentration of this compound in each sample using the calibration curve or by comparison with a single standard of known concentration. Convert the concentration to the percentage of the labeled amount dissolved using the following formula:

    % Dissolved = (Cₛₐₘₚₗₑ × V × DF / Label Claim) × 100

    Where:

    • Cₛₐₘₚₗₑ = Concentration of the drug in the sample solution (e.g., in mg/mL)

    • V = Volume of the dissolution medium in the vessel (900 mL)

    • DF = Dilution factor, if any

    • Label Claim = Labeled amount of drug per tablet (in mg)

Acceptance Criteria

For immediate-release dosage forms, the acceptance criteria are typically applied in stages as described in USP <711>. For a Q value of 80%, the criteria are:

  • Stage 1 (S₁): Each of 6 tablets tested is not less than Q+5% (85%).

  • Stage 2 (S₂): The average of 12 tablets (the 6 from S₁ and 6 new ones) is equal to or greater than Q (80%), and no single unit is less than Q-15% (65%).

  • Stage 3 (S₃): The average of 24 tablets is equal to or greater than Q (80%), not more than 2 units are less than Q-15% (65%), and no unit is less than Q-25% (55%).

For routine quality control, an acceptance criterion of Not less than 80% (Q) of the labeled amount is dissolved in 30 minutes is recommended, consistent with FDA guidance for highly soluble drugs.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the dissolution testing protocol, from initial setup to final data analysis.

Dissolution_Workflow This compound Tablet Dissolution Workflow cluster_prep 1. Preparation cluster_setup 2. System Setup & Verification cluster_run 3. Dissolution Run & Analysis cluster_data 4. Data Processing prep_media Prepare & Deaerate 0.05M Phosphate Buffer pH 6.8 prep_standards Prepare Analytical Reference Standards setup_apparatus Assemble USP Apparatus 2 (Paddles, 75 RPM) equilibrate Add 900 mL Medium Equilibrate to 37°C setup_apparatus->equilibrate sst Perform System Suitability Test (USP Calibrators) equilibrate->sst add_tablet Introduce Tablet Start Timer sst->add_tablet run_test Run for 30 minutes add_tablet->run_test sample Withdraw & Filter Aliquot run_test->sample analyze Measure Absorbance (UV-Vis Spectrophotometer) sample->analyze calculate Calculate % Dissolved vs Label Claim analyze->calculate compare Compare to Acceptance Criteria (Q = 80% in 30 min) calculate->compare report Report Result (Pass/Fail) compare->report

Caption: Experimental workflow for the dissolution testing of this compound tablets.

Conclusion

This application note details a scientifically grounded and robust method for the dissolution testing of immediate-release this compound tablets. The selected parameters—USP Apparatus 2 at 75 RPM in 900 mL of pH 6.8 phosphate buffer at 37 °C—are based on established regulatory guidance and biopharmaceutical principles for highly soluble drug substances. Adherence to this protocol, including rigorous system suitability testing and a validated analytical finish, will ensure the generation of reliable and reproducible data critical for quality assurance and regulatory compliance.

References

  • Title: Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances Source: GMP Navigator URL: [Link]

  • Title: Dissolution Testing of Immediate Release Solid Oral Dosage Forms August 1997 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms (Issued 8/1997, Posed 8/25/1997) Source: ECA Academy URL: [Link]

  • Title: Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets Source: AAPS PharmSciTech URL: [Link]

  • Title: Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels Source: PMC (PubMed Central) URL: [Link]

  • Title: Biopharmaceutics Classification System (BCS) Source: Advanced Pharmaceutical Technology (SlideShare) URL: [Link]

  • Title: New Dissolution Method for Mesalamine Tablets and Capsules Source: International Journal of Pharmaceutical Compounding URL: [Link]

  • Title: Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels Source: PMC (PubMed Central) URL: [Link]

  • Title: Testing Procedure (Method of analysis) for Potassium Salts, Salicylates and Silicates Source: Pharmaguideline URL: [Link]

  • Title: Dissolution Source: Copley Scientific URL: [Link]

  • Title: Biopharmaceutics Classification System Bcs of Various Drug Substance Source: Scribd URL: [Link]

  • Title: An Overview of the Biopharmaceutics Classification System (BCS) Source: GSC Online Press URL: [Link]

  • Title: Biopharmaceutics Classification System: A Regulatory Approach Source: Dissolution Technologies URL: [Link]

  • Title: Center for Drug Evaluation and Research - Application Number: 204412Orig1s000 Source: accessdata.fda.gov URL: [Link]

  • Title: Annex 8 Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms Source: World Health Organization (WHO) URL: [Link]

  • Title: FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS Source: International Pharmaceutical Federation (FIP) URL: [Link]

  • Title: Dissolution testing of tablets and capsules Source: The International Pharmacopoeia URL: [Link]

  • Title: New policy for dissolution and disintegration testing in Ph. Eur. monographs Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL: [Link]

  • Title: Dissolution Methods Database Source: Scribd URL: [Link]

  • Title: Dissolution Testing in Pharmaceutical Analysis (Part 1) Source: ECA Academy URL: [Link]

  • Title: 2.9.3. Dissolution test for solid dosage forms Source: European Pharmacopoeia URL: [Link]

  • Title: 〈711〉 DISSOLUTION Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Dissolution Methods Database Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets Source: ResearchGate URL: [Link]

  • Title: New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets Source: Semantic Scholar URL: [Link]

  • Title: Salting-Out Assisted Liquid-Liquid Extraction for Quantification of Ammonia Compounds in Food Samples Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine Source: PubMed URL: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standard Integrity

Potassium 4-aminosalicylate, a salt of the antitubercular and anti-inflammatory agent 4-aminosalicylic acid (4-ASA), serves as a critical reference standard in pharmaceutical quality control and drug development.[1] The accuracy of analytical measurements, such as assays and impurity profiling, is fundamentally dependent on the purity and stability of the reference material. Improper storage and handling can lead to degradation, compromising the integrity of analytical results and potentially impacting regulatory compliance and patient safety.

This document provides a comprehensive guide to the optimal storage conditions, handling procedures, and stability considerations for this compound reference standards. The protocols outlined herein are designed to preserve the material's chemical and physical integrity throughout its lifecycle.

Scientific Principles of Storage: Understanding the Instability of 4-Aminosalicylates

The stability of this compound is influenced by several environmental factors, primarily moisture, light, and heat. Understanding the underlying chemical degradation pathways is essential for establishing appropriate storage conditions.

2.1 Susceptibility to Moisture and Decarboxylation:

4-Aminosalicylic acid and its salts are known to be susceptible to degradation in the presence of moisture.[2] A primary degradation pathway for 4-ASA is decarboxylation, which is accelerated by heat.[3] This reaction results in the formation of 3-aminophenol, a potentially hepatotoxic compound.[2] Therefore, protecting the reference standard from atmospheric moisture is of paramount importance.

2.2 Photostability Considerations:

Similar to other phenolic compounds, 4-aminosalicylates can be sensitive to light. Exposure to light, particularly UV radiation, can induce oxidative degradation, leading to the formation of colored impurities and a decrease in purity.[2] The International Council for Harmonisation (ICH) guidelines on stability testing (Q1B) underscore the importance of evaluating the photostability of drug substances.

2.3 Thermal Stability:

Elevated temperatures can significantly increase the rate of chemical degradation, including decarboxylation and oxidation.[3] Therefore, maintaining a controlled temperature environment is crucial for long-term stability.

Recommended Storage Conditions

Based on the chemical properties of this compound and general guidelines for pharmaceutical reference standards, the following storage conditions are recommended to ensure its long-term stability.

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (20°C to 25°C) or Refrigerated (2°C to 8°C)Minimizes the rate of thermal degradation, particularly decarboxylation.[3][4] The specific temperature should be in accordance with the supplier's certificate of analysis.
Humidity Store in a desiccator or a controlled low-humidity environment.Protects against moisture-induced degradation.[2][5]
Light Protect from light by storing in an amber or opaque container.Prevents photo-degradation.[2]
Container Store in the original, tightly sealed container.The original container is designed to protect the integrity of the reference standard.[6][7]

Experimental Protocols: Handling and Usage of this compound Reference Standards

Adherence to a strict protocol for handling and using the reference standard is as critical as maintaining proper storage conditions.

4.1 Receipt and Initial Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or tampering.

  • Verify that the information on the label (e.g., lot number, expiration date) matches the accompanying certificate of analysis.

  • Record the date of receipt and the assigned internal tracking number.

4.2 Aliquoting and Weighing:

  • Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture onto the cold powder. This is particularly important if the standard is stored under refrigerated conditions.

  • Perform all weighing and handling in a controlled environment with low humidity, such as a glove box or a weighing station with a desiccator.

  • Use clean, dry spatulas and weighing vessels.

  • Promptly and securely reseal the container immediately after use.

  • Never return unused material to the original container.[8]

4.3 Preparation of Standard Solutions:

  • Consult the certificate of analysis for specific instructions on the preparation of standard solutions, including recommended solvents and concentrations.

  • Use high-purity solvents and calibrated volumetric glassware.

  • Protect standard solutions from light and store them under appropriate conditions (e.g., refrigeration) for a validated period. The stability of the solution should be determined as part of method validation.

Visualization of Workflow

The following diagram illustrates the key decision points and workflow for the proper management of this compound reference standards.

G Workflow for this compound Reference Standard Management cluster_0 Receipt & Initial Handling cluster_1 Storage cluster_2 Usage Protocol cluster_3 Post-Usage Receipt Receive Standard Inspect Inspect Container & Documentation Receipt->Inspect Record Record Receipt Inspect->Record Storage_Conditions Store at Recommended Conditions (Temp, Light, Humidity) Record->Storage_Conditions Equilibrate Equilibrate to Room Temp Storage_Conditions->Equilibrate Weigh Weigh in Controlled Environment Equilibrate->Weigh Prepare_Solution Prepare Standard Solution Weigh->Prepare_Solution Reseal Tightly Reseal Original Container Weigh->Reseal Discard_Unused Discard Unused Weighed Material Weigh->Discard_Unused Return_to_Storage Return to Proper Storage Reseal->Return_to_Storage

Caption: Decision workflow for handling this compound reference standards.

Conclusion

The integrity of this compound reference standards is essential for generating reliable and accurate analytical data. By adhering to the recommended storage conditions and handling protocols outlined in this application note, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the continued validity of their analytical measurements. A proactive approach to reference standard management, grounded in scientific principles, is a cornerstone of good laboratory practice and regulatory compliance.

References

  • Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC - NIH. (2014, April 7).
  • Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. (2024, December 2).
  • SOP for Handling of Reference Standards - PharmaJia. (2023, July 4).
  • Use and Storage of USP Reference Standards.
  • Using USP Reference Standards. (2017, November 1).
  • SOP for Handling of Reference and Working Standards | Pharmaguideline.
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • SOP for Receiving, Storage and usage of reference standard/primary/analytical standards. (2024, November 9).
  • 4-Aminosalicylic acid - Wikipedia.
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
  • p-Aminosalicylic Acid Monopotassium Salt | C7H6KNO3 | CID 23690428 - PubChem.
  • Reference Standard Storage - Pharmaguideline Forum. (2022, August 10).
  • USP <659> Packaging and Storage Requirements Explained | Sensitech Blog.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24).
  • Material Safety Data Sheet (MSDS) - Chemical Bull. (2026, February 6).
  • 4-Aminosalicylic acid sodium salt dihydrate (Standard) - MedchemExpress.com.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology.
  • Sodium aminosalicylate dihydrate EP Reference Standard CAS 6018-19-5 Sigma Aldrich.
  • Electro-Fenton oxidation of para-aminosalicylic acid: degradation kinetics and mineralization pathway using Pt/carbon-felt and BDD/carbon-felt cells - PubMed. (2018, July 15).
  • 5-Aminosalicylic acid degradation with citric acid. - ResearchGate.
  • Aminosalicylates - PubMed. (2011, August 15).
  • AMINOSALICYLATE SODIUM DIHYDRATE Draft proposal for inclusion for The International Pharmacopoeia (15 November 2024) DRAFT FOR C. (2024, November 15).
  • Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL extemporaneous oral liquid - RCSI Repository. (2021, January 8).
  • Potassium Acetate Injection, USP.
  • Investigation of the Physical, Chemical and Microbiological Stability of Losartan Potassium 5 mg/mL Extemporaneous Oral Liquid Suspension - MDPI. (2021, January 8).
  • Stability evaluation of amoxicilliin and potassium clavulanate tablets USP by accelerated studies | Request PDF - ResearchGate. (2025, August 5).

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Troubleshooting & Optimization

Technical Support Center: Stabilizing Potassium 4-Aminosalicylate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with potassium 4-aminosalicylate (K-4-ASA). This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address the primary challenge encountered when working with this compound in aqueous media: decarboxylation. Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the stability and integrity of your K-4-ASA solutions.

Section 1: Understanding the Problem - The Science of Decarboxylation

This section functions as a foundational FAQ to explain the core stability issue. Understanding the mechanism is the first step toward preventing it.

Q1: What is decarboxylation and why is it a critical concern for K-4-ASA solutions?

Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[1][2] In the case of 4-aminosalicylic acid (4-ASA), the active pharmaceutical ingredient for which this compound is the salt form, this reaction is far from benign. When 4-ASA decarboxylates, it degrades into 3-aminophenol (m-aminophenol).[3][4]

The formation of 3-aminophenol is a significant concern for two primary reasons:

  • Loss of Potency: The degradation reaction consumes the active compound, leading to a decrease in the effective concentration of 4-ASA in your solution and compromising experimental results or therapeutic efficacy.

  • Formation of a Toxic Product: 3-aminophenol is a known hepatotoxin (a substance toxic to the liver), making its presence in any formulation unacceptable from a safety and regulatory standpoint.[4]

Aqueous solutions of 4-ASA are known to decompose with the evolution of carbon dioxide, and any solutions that have darkened should not be used.[5]

Q2: What is the chemical mechanism driving the decarboxylation of 4-ASA in water?

The decarboxylation of 4-ASA in an aqueous environment is not a simple, spontaneous breakdown. It is an acid-catalyzed reaction.[6][7] The rate of degradation is highly dependent on the pH of the solution. The mechanism involves a rate-limiting step where a proton (H⁺) from the solution attacks the aromatic ring at the carbon atom holding the carboxyl group (the C1 position).[7][8] This forms an unstable intermediate, which then rapidly loses CO₂ to form 3-aminophenol.

The reaction rate is proportional to the product of the 4-aminosalicylate anion concentration and the proton concentration ([A⁻][H⁺]).[6] This relationship explains the bell-shaped curve observed in pH-rate profiles, where the maximum rate of degradation occurs near the isoelectric pH of the molecule.[7]

Decarboxylation_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products ASA_anion 4-Aminosalicylate Anion Intermediate Unstable σ-Complex (Protonated Intermediate) ASA_anion->Intermediate Proton Attack on C1 Proton H+ (Proton) Product 3-Aminophenol Intermediate->Product Rapid CO₂ Loss CO2 Carbon Dioxide (CO₂)

Mechanism of Acid-Catalyzed Decarboxylation of 4-ASA.
Q3: What are the key factors that accelerate this degradation?

Several environmental and chemical factors can significantly increase the rate of decarboxylation. Understanding and controlling these variables is paramount for maintaining a stable solution.

FactorImpact on StabilityScientific Rationale & Causality
pH Critical. Maximum instability near the isoelectric point.The reaction is subject to general acid catalysis.[7] The rate is highest where there is an optimal balance of the salicylate anion and available protons to facilitate the rate-limiting proton attack on the ring.[6]
Temperature High Impact. Increased temperature dramatically accelerates the reaction.Decarboxylation, like most chemical reactions, has a positive activation energy. Supplying thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus overcoming the energy barrier for the reaction to occur.[2][3][9]
Moisture Essential. Water is required for the proton-transfer mechanism.The presence of water is a prerequisite for the aqueous-phase decarboxylation mechanism described above.[4][5][9] The compound is more stable in its solid, dry state.
Light Moderate Impact. Causes general degradation and discoloration.Exposure to light and air can cause 4-aminosalicylic acid to darken, which indicates oxidative degradation.[5][9] While this is a separate pathway from decarboxylation, the resulting degradation products can potentially alter the solution chemistry and affect overall stability.
Oxidizing Agents High Impact. Leads to rapid degradation and discoloration.The 4-amino and 2-hydroxy groups on the aromatic ring make the molecule susceptible to oxidation. Contact with oxidizing agents should be strictly avoided.[5]
Section 2: Troubleshooting Guide - Common Issues & Solutions
Observed IssueProbable Cause(s)Recommended Actions & Explanations
My K-4-ASA solution is turning brown, purple, or yellow upon preparation or after a short time. 1. Oxidation: Exposure to atmospheric oxygen.2. Photodegradation: Exposure to ambient or UV light.Action: Prepare solutions using deoxygenated water (see Protocol 1) and always store them in amber or light-blocking containers.[5][9] The discoloration is a clear sign of degradation and such solutions should be discarded.
Assay results (e.g., HPLC) show a rapid decrease in K-4-ASA concentration and the emergence of a new peak corresponding to 3-aminophenol. 1. Incorrect pH: The solution pH is near the isoelectric point, maximizing the decarboxylation rate.[7]2. Elevated Temperature: The solution was prepared, stored, or handled at room temperature or higher.Action: Immediately verify the pH of your solution. Adjust to a stable range (see FAQ Q4). Prepare and store all solutions under cooled conditions (e.g., 2-8°C or in an ice bath during preparation).[9] An HPLC method is the recommended way to monitor for the degradation product.[10]
I am observing inconsistent stability and results between different batches of prepared solutions. Lack of a Standardized Protocol: Minor variations in water quality, pH adjustment, temperature, and storage conditions between batches.Action: Strictly adhere to a validated Standard Operating Procedure (SOP) for solution preparation. Implement the steps outlined in Protocol 1 to ensure maximum reproducibility and stability.
Section 3: Protocol for Maximizing Stability

This section provides a detailed, self-validating protocol designed to minimize degradation by controlling all critical factors.

Protocol 1: Recommended Procedure for Preparing a Stabilized K-4-ASA Stock Solution

This protocol is designed to mitigate both decarboxylation and oxidative degradation.

Materials:

  • This compound (high-purity grade)

  • High-purity, deionized water (18.2 MΩ·cm)

  • Buffer components (e.g., Sodium Phosphate Monobasic and Dibasic)

  • Inert gas source (Nitrogen or Argon) with sparging tube

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Ice bath

  • Amber glass storage vials with airtight caps

  • Sterile syringe filters (0.22 µm), if sterility is required

Procedure:

  • Deoxygenate the Solvent: Place the required volume of high-purity water in a beaker or flask. Sparge the water with a steady stream of nitrogen or argon gas for at least 20-30 minutes while stirring gently. This step is crucial to remove dissolved oxygen, which prevents oxidative discoloration.[11]

  • Pre-cool the System: Place the container with the deoxygenated water into an ice bath and allow it to cool to 2-8°C. Maintaining a low temperature throughout the process is the most effective way to slow the decarboxylation kinetics.[9]

  • Weigh and Dissolve: Accurately weigh the required amount of K-4-ASA powder. Slowly add the powder to the cold, stirring, deoxygenated water. This compound is freely soluble in water, which is an advantage over the free acid.[12]

  • Buffer and Adjust pH: Prepare a suitable buffer stock (e.g., 0.1 M phosphate buffer). While continuously monitoring with a calibrated pH meter, add the buffer to the K-4-ASA solution to reach the target concentration. Adjust the final pH to be in the range of 7.0 - 8.0 . This slightly alkaline pH range moves the equilibrium away from the conditions that favor acid-catalyzed decarboxylation.

  • Inert Gas Blanket: During the entire process, maintain a gentle stream of inert gas over the surface of the solution to prevent atmospheric oxygen from re-dissolving.

  • Filter (If Necessary): If a sterile or particle-free solution is required, filter it through a 0.22 µm syringe filter compatible with aqueous solutions. Perform this step quickly to minimize exposure to air.

  • Store Properly: Immediately aliquot the final solution into amber glass vials. Before sealing, flush the headspace of each vial with inert gas. Seal tightly and store at 2-8°C. Do not freeze , as freeze-thaw cycles can affect stability.

Workflow_Diagram Start Start: High-Purity K-4-ASA & Water Step1 Step 1: Sparge Water with N₂/Ar (Remove Dissolved O₂) Start->Step1 Step2 Step 2: Cool Deoxygenated Water in Ice Bath (2-8°C) Step1->Step2 Step3 Step 3: Dissolve K-4-ASA under N₂ Blanket Step2->Step3 Step4 Step 4: Add Buffer & Adjust pH to 7.0 - 8.0 Step3->Step4 Step5 Step 5 (Optional): 0.22 µm Filter for Sterility Step4->Step5 Step6 Step 6: Aliquot into Amber Vials, Flush Headspace with N₂ Step5->Step6 End End: Stabilized Solution Stored at 2-8°C, Protected from Light Step6->End

Workflow for Preparing Stabilized K-4-ASA Aqueous Solutions.
Section 4: Advanced FAQs
Q4: What is the optimal pH range for storing K-4-ASA solutions?

Based on the mechanism of acid catalysis, the optimal storage pH is one that minimizes the availability of free protons while keeping the compound in its soluble salt form. A pH range of 7.0 to 8.0 is recommended. In this slightly alkaline range, the equilibrium is shifted away from the protonated intermediate required for decarboxylation.[7] Avoid acidic conditions, especially those near the isoelectric point, where degradation is maximal.

Q5: For how long can I store a K-4-ASA solution, even under optimal conditions?

Even when all precautions are taken, aqueous solutions of K-4-ASA are not indefinitely stable. It is strongly recommended to use freshly prepared solutions whenever possible , ideally within 24-48 hours. For any storage beyond this, a stability study should be performed for your specific concentration and formulation using a validated analytical method (e.g., HPLC) to quantify both 4-ASA and the primary degradant, 3-aminophenol.[10]

Q6: Are there any excipients or common lab reagents I should avoid mixing with K-4-ASA?

Yes. Due to its chemical structure, K-4-ASA is incompatible with several classes of substances:

  • Strong Acids: Will accelerate decarboxylation.[5][6]

  • Oxidizing Agents: (e.g., peroxides, nitrates, hypochlorites) will cause rapid oxidative degradation.[5]

  • Iron Salts and Lead Acetate: Can form complexes and cause degradation.[5]

  • Organic Nitrites and Iodine: These are also listed as incompatible materials.[5]

Always consult a compatibility chart or perform small-scale tests before adding new components to your K-4-ASA formulation.

Q7: How can I analytically monitor for decarboxylation?

The most reliable method is High-Performance Liquid Chromatography (HPLC) .[10] A reversed-phase HPLC method with UV detection can be developed to separate and quantify this compound from its degradation product, 3-aminophenol. This allows for precise tracking of the stability of your solution over time. Methods using ion-pair chromatography have been successfully developed for this purpose.[10]

References
  • Wikipedia. (n.d.). 4-Aminosalicylic acid. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). 4-Aminosalicylic acid Safety Data Sheet. Retrieved from [Link]

  • Dunn, G. E., & Prysiazniuk, S. P. (1961). Kinetics and mechanism of the decarboxylation of salicylic acids. Journal of the Chemical Society (Resumed), 601. Retrieved from [Link]

  • Dhaneshwar, S. S. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology, 20(13), 3544–3551. Retrieved from [Link]

  • Willi, A. V., & Stocker, J. F. (1954). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Helvetica Chimica Acta, 37(4), 1113-1122. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid. Retrieved from [Link]

  • Gombas, A., et al. (n.d.). Stability tests of 5-Aminosalicylic acid containing solutions and chitosan-Ca-alginate microparticles prepared by spray-drying. University of Szeged. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4649, 4-Aminosalicylic Acid. Retrieved from [Link]

  • Carstensen, J. T., & Pothisiri, P. (1975). Decomposition of p-aminosalicylic acid in the solid state. Journal of Pharmaceutical Sciences, 64(1), 37-43. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274–1282. Retrieved from [Link]

  • De Smet, M., et al. (2003). Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. Journal of Chromatography A, 987(1-2), 61-69. Retrieved from [Link]

  • Cossu, S., et al. (1988). Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1877-1881. Retrieved from [Link]

  • Martínez, J. J. (n.d.). Decarboxylation in drug stability. QSAR Analytics. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Meta-aminophenol Impurity in Potassium 4-aminosalicylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of potassium 4-aminosalicylate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in this process: the formation of the meta-aminophenol (m-aminophenol) impurity. Our goal is to provide you with actionable insights and field-proven protocols to ensure the highest purity of your final product.

The presence of m-aminophenol, a known degradation product of 4-aminosalicylic acid (4-ASA), is a significant concern as it can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Understanding the root causes of its formation is the first step toward effective control. This guide will delve into the mechanisms of its formation and provide detailed, validated strategies for its minimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of meta-aminophenol during the synthesis of this compound?

The primary mechanism for the formation of m-aminophenol is the decarboxylation of 4-aminosalicylic acid.[3][4] This reaction is particularly favored under acidic conditions and at elevated temperatures.[5][6] The carboxylic acid group is removed from the aromatic ring, yielding m-aminophenol and carbon dioxide.[3]

Mechanism Overview:

G cluster_main Decarboxylation of 4-Aminosalicylic Acid ASA 4-Aminosalicylic Acid (4-ASA) Protonated_Intermediate Protonated Intermediate ASA->Protonated_Intermediate H+ (Acidic Conditions) MAP meta-Aminophenol (m-AP) Protonated_Intermediate->MAP Heat (Δ) CO2 Carbon Dioxide (CO2) Protonated_Intermediate->CO2 Heat (Δ)

Figure 1. Decarboxylation pathway of 4-ASA to m-aminophenol.

Q2: How does pH influence the rate of meta-aminophenol formation?

The rate of decarboxylation of 4-aminosalicylic acid is highly pH-dependent. The reaction is catalyzed by acid, with the maximum rate of decarboxylation occurring near the isoelectric pH of 4-ASA.[6] As the pH decreases, the rate of m-aminophenol formation increases.[4] Conversely, increasing the pH to alkaline conditions can significantly slow down or even halt the decarboxylation process.[4]

Q3: What analytical techniques are recommended for quantifying meta-aminophenol in this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for quantifying m-aminophenol in this compound.[6][7][8] A reversed-phase C18 column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier like methanol, can effectively separate m-aminophenol from the parent compound and other impurities.[7][8] Amperometric or UV detection methods can be employed for sensitive and accurate quantification.[7][8][9]

Troubleshooting Guides & Protocols

Issue 1: High levels of m-aminophenol detected in the crude or final product.

Root Cause Analysis:

Elevated levels of m-aminophenol are a direct consequence of excessive decarboxylation of 4-aminosalicylic acid. The primary contributing factors are:

  • Low pH: Acidic conditions accelerate the decarboxylation reaction.[5][6]

  • High Temperatures: The rate of decarboxylation increases with temperature.[3]

  • Prolonged Reaction Times: Extended exposure to reaction conditions allows for greater degradation.

Recommended Actions & Protocols:

1. Strict pH Control during Synthesis and Work-up:

  • Protocol: During the carboxylation of m-aminophenol to form 4-ASA, typically via the Kolbe-Schmitt reaction, it is crucial to maintain a controlled, slightly alkaline environment.[10] The use of potassium bicarbonate is common in this synthesis.[10] During product isolation and purification, avoid prolonged exposure to acidic conditions.

  • Causality: Maintaining a pH above 7.0 minimizes the protonation of the carboxylic acid group, thereby reducing the driving force for decarboxylation.[6]

2. Optimized Temperature and Pressure Management:

  • Protocol: The carboxylation reaction is often carried out under pressure and at elevated temperatures.[10] It is essential to carefully control these parameters to achieve the desired conversion without excessive degradation. Post-synthesis, the reaction mixture should be cooled promptly and efficiently.

  • Causality: Lowering the temperature and minimizing the time at elevated temperatures directly reduces the kinetic rate of the decarboxylation side reaction.

3. In-Process Monitoring and Reaction Time Optimization:

  • Protocol: Implement in-process analytical controls, such as HPLC, to monitor the progress of the reaction and the formation of m-aminophenol. The reaction should be stopped once the optimal yield of 4-ASA is achieved to prevent further degradation.

  • Causality: Real-time monitoring allows for precise control over the reaction endpoint, minimizing the exposure of the product to conditions that favor impurity formation.

Data Summary: Illustrative Impact of pH and Temperature on m-Aminophenol Formation

pHTemperature (°C)m-Aminophenol (%)
5.0100> 1.0
7.090< 0.5
8.590< 0.1

Note: This data is illustrative and intended for comparative purposes. Actual results will vary based on specific reaction conditions.

Issue 2: Batch-to-batch variability in m-aminophenol levels.

Root Cause Analysis:

Inconsistent levels of m-aminophenol between batches often indicate a lack of robust process control. Potential sources of variability include:

  • Raw Material Quality: Impurities in the starting m-aminophenol or other reagents can affect the reaction.

  • Process Parameter Fluctuations: Inconsistent control of temperature, pressure, pH, and reaction time.

  • Equipment and Cleaning: Residual acidic contaminants in reaction vessels can lead to increased decarboxylation.

Recommended Actions & Protocols:

1. Stringent Raw Material Qualification:

  • Protocol: Establish comprehensive specifications for all incoming raw materials, including the m-aminophenol starting material. This should include purity assays and limits on specific impurities.

  • Causality: Ensuring the quality and consistency of starting materials is a fundamental principle of impurity control in pharmaceutical manufacturing.[11]

2. Standardized Process Workflow:

  • Workflow Diagram:

G cluster_workflow Batch Consistency Workflow RM_Qual Raw Material Qualification Reaction_Control Strict Process Parameter Control (T, P, pH) RM_Qual->Reaction_Control IPC In-Process Monitoring (HPLC) Reaction_Control->IPC Isolation Standardized Product Isolation IPC->Isolation Final_Analysis Final Product Testing Isolation->Final_Analysis

Figure 2. A standardized workflow is essential for ensuring batch-to-batch consistency.

  • Causality: A well-defined and rigorously followed manufacturing process with established in-process controls is critical for producing a consistent product.[11]

3. Validated Cleaning Procedures:

  • Protocol: Implement and validate thorough cleaning procedures for all equipment used in the synthesis. This should include testing for residual acidic cleaning agents.

  • Causality: Preventing cross-contamination and ensuring a clean reaction environment are essential to avoid unintended side reactions.

References

  • Title: KINETICS AND MECHANISM OF THE DECARBOXYLATION OF SALICYLIC ACIDS Source: RSC Publishing URL: [Link]

  • Title: 4-Aminosalicylic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Method of preparing 4-aminosalicylic acid Source: Google Patents URL
  • Title: Process for producing a 4-amino salicylic acid Source: Google Patents URL
  • Title: Preparation of 4-aminosalicylic acid Source: PrepChem.com URL: [Link]

  • Title: A theoretical investigation on decarboxylation mechanism of antibiotic para-aminosalicylic acid to highly toxic form meta-aminophenol | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mechanism of decarboxylation of p-aminosalicylic acid Source: PubMed URL: [Link]

  • Title: Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution Source: PubMed URL: [Link]

  • Title: Control of Pharmaceutical Impurities in Pharmaceutical Drug Products Source: Veeprho URL: [Link]

  • Title: Sources of Impurities in Pharmaceuticals Source: CUTM Courseware URL: [Link]

  • Title: Impurities in pharmaceutical substances Source: SlideShare URL: [Link]

  • Title: Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection Source: PubMed URL: [Link]

  • Title: IMPURITIES: A REVIEW Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Impurities in Pharmaceutical Substances Source: IJRPR URL: [Link]

  • Title: Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Determination of p-aminosalicylic acid and m-aminophenol by derivative UV-spectrophotometry Source: PubMed URL: [Link]

  • Title: Development and validation of a short runtime method for separation of trace amounts of 4-aminophenol, phenol, 3-nitrosalicylic acid and mesalamine by using HPLC system Source: Growing Science URL: [Link]

  • Title: Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals Source: PMC URL: [Link]

  • Title: Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[5][12]-Rearrangement—Oxa-Michael Addition Cascade Reactions Source: PMC URL: [Link]

  • Title: determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection Source: Polish Pharmaceutical Society URL: [Link]

  • Title: Organic Salts of Pharmaceutical Impurity p-Aminophenol Source: Semantic Scholar URL: [Link]

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Technical Support Center: Enhancing Potassium 4-Aminosalicylate Bioavailability with Acidic Beverages

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and address common questions regarding the strategy of improving the bioavailability of potassium 4-aminosalicylate (PAS-K) through co-administration with acidic beverages. As a Senior Application Scientist, my goal is to offer not just procedural steps, but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

This document is structured to provide both a rapid-access FAQ for common queries and a detailed troubleshooting guide for more complex experimental challenges. We will delve into the mechanisms of PAS-K absorption, the impact of gastrointestinal pH, and practical considerations for your research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using acidic beverages to potentially improve the bioavailability of this compound (PAS-K)?

A1: The underlying principle is based on the pH-partition hypothesis. 4-aminosalicylic acid (4-ASA) is a weakly acidic drug.[1] In a more acidic environment, a greater proportion of a weakly acidic drug exists in its non-ionized, more lipid-soluble form. This non-ionized form is more readily absorbed across the lipid-rich membranes of the gastrointestinal (GI) tract via passive diffusion.[1][2] By administering PAS-K with an acidic beverage, the goal is to lower the local pH in the upper GI tract, thereby increasing the concentration of non-ionized 4-ASA and potentially enhancing its absorption.

Q2: What are the key physicochemical properties of this compound (PAS-K) that are relevant to this approach?

A2: Several properties of PAS-K are critical to consider:

  • Solubility: this compound is freely soluble in water.[3] This is in contrast to the free acid form, 4-aminosalicylic acid, which is only slightly soluble in water.[4][5]

  • pKa: The pKa of 4-aminosalicylic acid is approximately 3.25.[3] This indicates that it is a weak acid.

  • Stability: 4-aminosalicylic acid can darken on exposure to light and air. Aqueous solutions can decompose with the evolution of carbon dioxide. It is also incompatible with strong acids and bases.

Q3: Are there any potential risks or downsides to co-administering PAS-K with acidic beverages?

A3: Yes, several potential issues should be considered and monitored in your experiments:

  • Drug Stability: While the goal is to promote the non-ionized form, excessively low pH or prolonged exposure to acidic conditions could potentially lead to the degradation of 4-aminosalicylic acid.

  • Gastrointestinal Irritation: 4-aminosalicylic acid and its salts can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea.[6] Co-administration with an acidic beverage could potentially exacerbate this irritation in some subjects.

  • Variability in Gastric pH: The baseline gastric pH and the buffering capacity of the stomach contents can vary significantly between individuals and depending on the presence of food, leading to variable effects on drug absorption.[7][8]

Q4: What types of acidic beverages are suitable for this type of research, and what are the key considerations?

A4: The choice of acidic beverage should be carefully considered and standardized in your experimental protocol.

  • pH: The beverage should have a consistently acidic pH, ideally below 4.0. Examples from literature that have been used to enhance the absorption of other drugs include cola (pH ≈ 2.5).[8]

  • Composition: The beverage should be free of components known to interact with drug transporters or metabolic enzymes. For instance, grapefruit juice is a known inhibitor of cytochrome P450 enzymes and should be avoided unless it is a specific variable in your study.[9][10]

  • Standardization: For reproducible results, it is crucial to use a standardized beverage with a consistent formulation and pH across all experiments.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides a logical, step-by-step approach to resolving them.

Issue 1: High Variability in Bioavailability Data Despite Co-administration with an Acidic Beverage

Potential Causes and Troubleshooting Steps:

  • Inconsistent Gastric pH:

    • Explanation: The effectiveness of the acidic beverage in lowering luminal pH can be influenced by the subject's initial gastric pH and the presence of food, which acts as a buffer.

    • Troubleshooting Protocol:

      • Standardize Fasting Conditions: Ensure all subjects have fasted for a consistent period (e.g., overnight for at least 8 hours) before drug administration.

      • Control Food Intake: If the experiment is not conducted under fasting conditions, standardize the meal's composition, size, and timing relative to drug administration. High-fat meals can delay gastric emptying, which may affect absorption.[8]

      • Consider Baseline pH Measurement: In preclinical models or clinical studies where feasible, consider measuring baseline gastric pH to account for inter-subject variability.

  • Formulation Integrity:

    • Explanation: The interaction between the PAS-K formulation and the acidic beverage before administration could lead to precipitation or degradation.

    • Troubleshooting Protocol:

      • In Vitro Compatibility Testing: Before in vivo studies, conduct simple in vitro experiments by mixing the PAS-K formulation with the chosen acidic beverage. Visually inspect for any precipitation or color change.

      • Chemical Analysis: Use techniques like HPLC to analyze the mixture over a relevant timeframe (e.g., up to 30 minutes) to ensure the concentration and purity of 4-ASA remain unchanged.

Issue 2: No Significant Improvement or a Decrease in Bioavailability Observed

Potential Causes and Troubleshooting Steps:

  • Rapid Gastric Emptying:

    • Explanation: If the stomach empties too quickly, there may be insufficient time for the acidic environment to significantly influence the dissolution and absorption of 4-ASA in the upper small intestine.

    • Troubleshooting Protocol:

      • Control Liquid Volume: The volume of the acidic beverage administered can affect the rate of gastric emptying.[11] Standardize the volume used in your protocol.

      • Consider Co-administration with a Light Meal: While this introduces complexity, a light, standardized meal can slow gastric emptying, potentially allowing more time for the acidic environment to have an effect. However, this must be balanced against the buffering capacity of the food.

  • Drug Degradation:

    • Explanation: As mentioned, 4-aminosalicylic acid can be unstable in certain conditions. The acidic environment, while intended to be beneficial, might be causing degradation.

    • Troubleshooting Protocol:

      • Analyze for Degradation Products: In your pharmacokinetic analysis, include methods to detect and quantify known degradation products of 4-aminosalicylic acid.

      • In Vitro Degradation Study: Conduct an in vitro study to assess the stability of PAS-K in the chosen acidic beverage at 37°C over a period that mimics gastric residence time (e.g., 1-2 hours).

Experimental Workflow & Data Presentation

To systematically investigate the effect of acidic beverages on PAS-K bioavailability, a well-designed experimental workflow is essential.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Pharmacokinetic Sampling cluster_analysis Phase 4: Bioanalysis & Data Interpretation A Subject Screening & Acclimatization B Randomization into Control & Treatment Groups A->B C Standardization of Fasting Protocol B->C D Control Group: PAS-K with Water C->D E Treatment Group: PAS-K with Acidic Beverage C->E F Standardized Volume of Beverage D->F E->F G Serial Blood Sampling at Pre-defined Timepoints F->G H Plasma Separation and Storage G->H I LC-MS/MS Analysis of 4-ASA in Plasma H->I J Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) I->J K Statistical Analysis & Comparison J->K L L K->L Conclusion

Caption: A typical in vivo experimental workflow to assess the impact of an acidic beverage on the bioavailability of PAS-K.

GroupNCmax (µg/mL)Tmax (hr)AUC₀₋t (µg·hr/mL)Relative Bioavailability (%)
Control (Water) 815.2 ± 3.11.5 ± 0.560.8 ± 12.5100
Treatment (Acidic Beverage) 818.5 ± 4.21.2 ± 0.479.0 ± 15.8*130
Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Underlying Mechanisms and Scientific Principles

The pH-Partition Hypothesis and 4-ASA

The absorption of many drugs is governed by their ability to pass through lipid cell membranes. This process is most efficient for uncharged, lipid-soluble molecules. For a weakly acidic drug like 4-aminosalicylic acid (pKa ≈ 3.25), the degree of ionization is dependent on the pH of the surrounding environment, as described by the Henderson-Hasselbalch equation.

  • In the acidic environment of the stomach (pH 1-3): The pH is below the pKa of 4-ASA. Consequently, a larger fraction of the drug will be in its non-ionized (protonated) form, which is more lipophilic and can be more readily absorbed.

  • In the more neutral environment of the small intestine (pH 6-7.4): The pH is significantly above the pKa of 4-ASA. Here, the drug will predominantly exist in its ionized (deprotonated) form, which is less lipid-soluble and therefore less easily absorbed by passive diffusion.

By introducing an acidic beverage, the intention is to maintain a lower pH for a longer duration in the upper GI tract, thereby favoring the absorption of the non-ionized form of 4-ASA.

ph_absorption_mechanism cluster_lumen GI Lumen cluster_membrane cluster_blood Systemic Circulation Lumen Acidic Environment (Stomach, pH 1-3) 4-ASA (Non-ionized, Lipophilic) High Absorption Membrane Lipid Bilayer Lumen:f1->Membrane Passive Diffusion Lumen_Intestine Lumen_Intestine Lumen_Intestine:f1->Membrane Poor Diffusion Blood Bloodstream Membrane->Blood

Sources

Troubleshooting HPLC Peak Tailing for Aminosalicylate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Senior Application Scientist Guide

Introduction: The Zwitterionic Challenge

Aminosalicylates, such as 5-aminosalicylic acid (5-ASA/Mesalamine) and 4-aminosalicylic acid (4-ASA) , present a unique chromatographic challenge due to their zwitterionic nature . These molecules possess three ionizable groups: a carboxylic acid (pKa ~2.7), a primary amine (pKa ~5.8), and a phenol (pKa ~13.9).

In standard Reversed-Phase HPLC (RP-HPLC), peak tailing is rarely a simple "column failure." It is often a complex interplay of secondary silanol interactions , ionization state mismatch , and metal chelation . This guide provides a logic-driven troubleshooting framework to isolate and resolve these specific issues.

Part 1: Diagnostic Workflow

Before altering your method, use this decision tree to identify the root cause of the tailing.

TroubleshootingTree Start Start: Peak Tailing Detected CheckLoad Step 1: Check Mass Load (Dilute sample 10x) Start->CheckLoad LoadIssue Tailing Improves? YES: Mass Overload CheckLoad->LoadIssue Yes CheckPH Step 2: Check pH vs. pKa (Is pH near 2.7 or 5.8?) CheckLoad->CheckPH No PHIssue Yes: Ionization Mismatch Adjust pH +/- 2 units CheckPH->PHIssue Yes CheckMetal Step 3: Metal Chelation Test (Add 1mM EDTA to MP) CheckPH->CheckMetal No MetalIssue Tailing Improves? YES: Metal Chelation CheckMetal->MetalIssue Yes CheckSilanol Step 4: Silanol Activity (Likely Column/MP Mismatch) CheckMetal->CheckSilanol No

Figure 1: Diagnostic decision tree for isolating the cause of peak tailing in aminosalicylates.

Part 2: Technical Troubleshooting (Q&A)
Q1: I am using a standard C18 column at pH 4.5, but the peak is tailing severely (Tailing Factor > 2.0). Why?

The Expert Insight: At pH 4.5, 5-ASA exists largely as a zwitterion (net charge 0) but with localized charges: the carboxyl group is deprotonated (


) and the amine is protonated (

). The tailing is caused by the cationic amine group interacting with residual silanols (

)
on the silica surface. At pH 4.5, silanols are ionized, creating a strong cation-exchange mechanism that drags the peak tail.

The Solution:

  • Low pH Strategy (Recommended): Lower the mobile phase pH to < 2.5 .

    • Mechanism:[1][2] This protonates the silanols (

      
      ), suppressing their negative charge. It also ensures the carboxylic acid is protonated (
      
      
      
      ), making the molecule more hydrophobic and better retained by the C18 phase.
  • Ion-Pairing Reagent (IPR): If you must work at neutral pH, add an anionic IPR like Sodium 1-Octanesulfonate (approx. 10-20 mM).

    • Mechanism:[1][2] The sulfonate group pairs with the protonated amine, neutralizing the charge and preventing silanol interaction.

Q2: My peak shape is asymmetrical even at low pH. Could contaminants be the cause?

The Expert Insight: Aminosalicylates are powerful chelating agents. The salicylic acid moiety (ortho-hydroxybenzoic acid) can bind trace metals (Iron, Aluminum) present in the silica packing or stainless steel frits. This creates "phantom" retention sites that cause severe tailing.

The Validation Protocol:

  • The "Spike" Test: Add 0.1 mM EDTA (ethylenediaminetetraacetic acid) or Medronic Acid to your mobile phase.

  • Observation: If the peak symmetry dramatically improves, your issue is metal chelation, not the column chemistry itself.

  • Permanent Fix: Use a "bio-inert" or PEEK-lined column hardware, or switch to a high-purity Type-B silica column with low metal content.

Q3: When should I abandon Reversed-Phase (RP) for HILIC?

The Expert Insight: 5-ASA is extremely polar (


). In RP-HPLC, you often need 95%+ aqueous mobile phase to retain it, which causes "phase collapse" (dewetting) in standard C18 columns.

Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) when:

  • You require high sensitivity (MS detection) and cannot use non-volatile ion-pairing reagents.

  • You observe retention time shifting (a sign of phase collapse).

HILIC Advantage: The amine group is protonated and retained by cation exchange on silica or zwitterionic phases, while the high-organic mobile phase (e.g., 90% Acetonitrile) enhances ionization for MS detection.

Part 3: Optimized Experimental Protocols
Protocol A: Robust Reversed-Phase Method (QC Standard)

Best for routine quantification where UV detection is used.

ParameterSpecificationNote
Column C18, End-capped, 5 µm (e.g., 4.6 x 150 mm)High carbon load preferred.
Mobile Phase Buffer / Methanol / Acetonitrile (80:10:10)
Buffer Composition 20 mM Phosphate Buffer + 10 mM Sodium 1-Octanesulfonate IPR is critical here.
pH Adjustment Adjust to pH 2.2 with Phosphoric AcidSuppresses silanols.
Flow Rate 1.0 - 1.2 mL/min
Sample Diluent Mobile PhaseCrucial: Do not dissolve in pure MeOH.
Protocol B: HILIC Method (LC-MS Compatible)

Best for high sensitivity and avoiding ion-pairing reagents.

ParameterSpecificationNote
Column Bare Silica or Zwitterionic HILIC (2.1 x 100 mm)e.g., Atlantis HILIC or Syncronis HILIC.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Buffer provides ionic strength.
Mobile Phase B Acetonitrile (ACN)
Isocratic Ratio 90% B / 10% AHigh organic retains polar 5-ASA.
Flow Rate 0.3 - 0.5 mL/min
Sample Diluent 90% ACN / 10% BufferCritical: High water content in diluent destroys peak shape in HILIC.
Part 4: Mechanism Visualization

Understanding the ionization state is key to selecting the right pH.

Ionization Cation Cationic Form (pH < 2.0) COOH / NH3+ Zwitterion Zwitterionic Form (pH 3.0 - 5.0) COO- / NH3+ Cation->Zwitterion pKa1 ~2.7 (COOH deprotonates) Anion Anionic Form (pH > 6.0) COO- / NH2 Zwitterion->Anion pKa2 ~5.8 (NH3+ deprotonates)

Figure 2: Ionization states of 5-Aminosalicylic Acid. Tailing is most severe in the Zwitterionic zone due to simultaneous ionic interactions.

References
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminosalicylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4075, 5-Aminosalicylic Acid. Retrieved from [Link]

  • MicroSolv Technology Corp. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of Potassium 4-Aminosalicylate (PAS-K)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Moisture Degradation & m-Aminophenol Control Audience: Formulation Scientists, QC Analysts, Process Engineers

Executive Summary

Potassium 4-aminosalicylate (PAS-K) presents a dual stability challenge: it is inherently hygroscopic and chemically labile . Upon exposure to moisture, the salt undergoes hydrolysis followed by rapid decarboxylation, yielding m-aminophenol (MAP) —a toxic impurity with strict regulatory limits. This degradation is often accompanied by oxidative darkening (browning).

This guide provides root-cause analysis, stabilization protocols, and manufacturing troubleshooting to ensure potency retention and regulatory compliance.

Module 1: The Degradation Mechanism (Root Cause Analysis)

Q: Why is my PAS-K formulation turning brown/black on stability?

A: The discoloration is a secondary effect. The primary failure mode is moisture-induced decarboxylation .

  • Moisture Uptake: PAS-K is a hygroscopic salt. It strips moisture from the environment or excipients.

  • Protonation & Decarboxylation: In the presence of water (and particularly in acidic micro-environments), the 4-aminosalicylate anion is protonated. The free acid is thermally unstable and loses carbon dioxide (

    
    ) to form m-aminophenol (MAP) .
    
  • Oxidative Polymerization: MAP is highly susceptible to oxidation. It polymerizes to form quinone-imine complexes, which appear as brown or black pigments.

Key Takeaway: If you see color, you have likely already exceeded the limit for m-aminophenol.

Visualization: PAS-K Degradation Pathway

PAS_Degradation PAS_K This compound (Hygroscopic Salt) PAS_Acid 4-Aminosalicylic Acid (Protonated Intermediate) PAS_K->PAS_Acid Hydrolysis Moisture Moisture Ingress (H2O) Moisture->PAS_Acid Decarb Decarboxylation (-CO2) PAS_Acid->Decarb MAP m-Aminophenol (MAP) (Toxic Impurity) Decarb->MAP Oxidation Oxidation (+ O2 / Light) MAP->Oxidation Pigment Brown/Black Polymerized Pigments Oxidation->Pigment

Figure 1: The cascade from moisture uptake to toxic impurity (MAP) and visual discoloration.

Module 2: Formulation Strategy (The "How")

Q: Which excipients should I avoid?

A: Avoid excipients with high Water Activity (


)  or those that are acidic.
  • Avoid: Lactose Monohydrate (releases bound water at high temps), Acidic binders (Povidone K30 can sometimes be acidic; check pH), Stearic Acid (acidic micro-environment).

  • Preferred: Mannitol (non-hygroscopic), Microcrystalline Cellulose (low

    
     grades like PH112), Pre-gelatinized Starch (low moisture).
    
Q: What is the most effective antioxidant system for PAS-K?

A: While Sodium Bisulfite is historically used, it carries allergy risks. A synergistic combination of a chelator and a sacrificial antioxidant is recommended.

Stabilizer ClassRecommended AgentMechanism of ActionConcentration Range
Chelating Agent Disodium EDTASequesters metal ions (

,

) that catalyze MAP oxidation.
0.05% - 0.1% w/w
Antioxidant Sodium MetabisulfiteReacts with dissolved oxygen before it oxidizes MAP.0.1% - 0.5% w/w
Alt. Antioxidant Ascorbic AcidReduces oxidized quinones back to phenols (use with caution; can be acidic).0.1% - 0.2% w/w
pH Modifier Sodium CarbonateMaintains alkaline micro-environment to prevent protonation of PAS.Adjust to pH > 7.5
Q: How do I verify the effectiveness of my moisture barrier?

A: Perform a Dynamic Vapor Sorption (DVS) study.

  • Target: Weight gain < 2% at 60% RH / 25°C.

  • Solution: If failing, apply a moisture barrier coating (e.g., PVA-based Opadry® amb II or Eudragit® EPO) to pellets/tablets before the final aesthetic coat.

Module 3: Manufacturing & Processing (The "When")

Q: The granules are becoming sticky/caking during processing. Why?

A: You are likely exceeding the Deliquescence Relative Humidity (DRH) of the salt. PAS-K becomes sticky when the ambient humidity is high, or when aqueous binders dissolve the surface of the crystal.

Troubleshooting Protocol: Granulation Method Selection

Objective: Select the processing method that minimizes moisture exposure.

  • Option A: Dry Granulation (Roller Compaction)

    • Best for: Highly moisture-sensitive formulations.

    • Process: Blend PAS-K with excipients

      
       Roller Compact 
      
      
      
      Mill.
    • Advantage:[1][2][3] Zero water addition.

    • Risk: High fines generation if pressure is too low.

  • Option B: Non-Aqueous Wet Granulation

    • Best for: Hard tablets requiring high binding.

    • Solvent: Isopropyl Alcohol (IPA) or Ethanol (anhydrous).

    • Binder: PVP K30 (dissolved in IPA).

    • Critical Control: Ensure solvent is anhydrous (<0.5% water).

  • Option C: Aqueous Granulation (NOT RECOMMENDED)

    • Risk: Even if dried, the water contact initiates surface hydrolysis that accelerates degradation during shelf-life.

Module 4: Analytical & Regulatory (The "Check")

Q: My HPLC peaks for MAP are shifting. What is wrong?

A: m-Aminophenol is amphoteric. Its retention time is highly sensitive to the pH of the mobile phase.

  • Fix: Ensure your mobile phase buffer is strictly controlled (typically Phosphate Buffer pH 6.8 + Ion Pairing agent like Tetrabutylammonium hydrogen sulfate).

  • Column: Use a base-deactivated column (e.g., C18 end-capped) to prevent tailing.

Q: What are the regulatory limits for m-Aminophenol?

A: According to USP/BP standards (general monographs for Aminosalicylates):

  • m-Aminophenol Limit: NMT 1.0% (Note: Internal specifications often target NMT 0.1% to ensure shelf-life compliance).

  • Total Impurities: NMT 2.0%.

Visualization: Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Type Identify Failure Mode Start->Type Color Darkening / Brown Spots Type->Color Potency High MAP Impurity (>0.5%) Type->Potency Sticky Caking / Sticking Type->Sticky Check_Oxidation Add EDTA/Bisulfite Color->Check_Oxidation Check Antioxidant Check_Moisture Is Water > 1.0%? Potency->Check_Moisture Check Water Content Env_Control Maintain Mfg Area < 40% RH Sticky->Env_Control Check RH% Dry_Gran Dry_Gran Check_Moisture->Dry_Gran Yes: Switch to Dry Granulation pH_Adj Add Buffering Agent (Na Carbonate) Check_Moisture->pH_Adj No: Check pH (Is it acidic?)

Figure 2: Decision matrix for troubleshooting common PAS-K stability failures.

References

  • USP Monograph: Aminosalicylic Acid Tablets / Aminosalicylate Sodium. United States Pharmacopeia.[4][5][6] (Defines the m-aminophenol limit and assay methods).

  • Degradation Kinetics: Vasbinder, E., et al. "Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol." Biomedical Chromatography, 2004.[1] (Establishes the HPLC method and degradation correlation).

  • Chemical Mechanism: Investigation of the degradation mechanism of 5-aminosalicylic acid (Analogous mechanism for 4-ASA decarboxylation).

  • Excipient Compatibility: Handbook of Pharmaceutical Excipients. (Reference for hygroscopicity of fillers like Mannitol vs. Lactose).

Sources

Technical Support Center: Analysis of PAS-K and its Degradation Products by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of Potassium p-aminosalicylate (PAS-K) and its degradation products using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and accuracy of your stability studies.

Introduction to PAS-K Stability and the Role of TLC

Potassium p-aminosalicylate (PAS-K) is a second-line bacteriostatic agent against Mycobacterium tuberculosis. However, its efficacy is intrinsically linked to its stability. The primary degradation pathway for p-aminosalicylic acid (PAS) and its salts involves decarboxylation, particularly in the presence of heat and moisture, leading to the formation of the toxic impurity, m-aminophenol.[1] Additionally, oxidative degradation can lead to the formation of other impurities.[2][3]

Thin-Layer Chromatography (TLC) is a powerful, rapid, and cost-effective analytical technique ideal for monitoring the stability of PAS-K.[4] It allows for the qualitative identification of degradation products by comparing the migration of spots from a test sample to that of reference standards. This guide will walk you through the nuances of applying TLC for this specific application.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when analyzing PAS-K stability with TLC.

Q1: What is the most critical degradation product of PAS-K to monitor?

A1: The most critical degradation product is m-aminophenol . This is because p-aminosalicylic acid is known to readily decarboxylate to m-aminophenol, especially at temperatures above 40°C in aqueous solutions.[1] Therefore, the presence of an m-aminophenol spot on your TLC plate is a key indicator of PAS-K degradation.

Q2: Why is my PAS-K sample solution turning brown?

A2: The development of a brown coloration in PAS-K solutions is a visual indicator of degradation. This is often associated with the formation of m-aminophenol and other oxidation products.[1] It is crucial to analyze these discolored solutions promptly by TLC to identify and semi-quantify the degradation products.

Q3: Can I use any silica gel TLC plate for this analysis?

A3: While standard silica gel 60 F254 plates are generally suitable, for more sensitive and quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) plates are recommended.[5] These plates have a smaller and more uniform particle size, which leads to better separation and more compact spots.

Q4: What visualization techniques are most effective for PAS-K and its degradation products?

A4: Since p-aminosalicylic acid and its degradation products are aromatic and contain amino groups, several visualization methods are effective:

  • UV Light (254 nm): As these compounds are UV-active, they will appear as dark spots on a fluorescent green background on F254 plates. This is a non-destructive method and should be your first choice.[6][7]

  • Ninhydrin Reagent: This reagent reacts with the primary amino group of PAS and m-aminophenol to produce a characteristic purple or pinkish spot, usually after heating.[8]

  • Ferric Chloride (5% aqueous solution): This can be used as a chromogenic agent for salicylates.[5]

Q5: How do I prepare my PAS-K sample for TLC analysis?

A5: For a solid dosage form, you should grind the sample to a fine powder. Then, extract the powder with a suitable solvent like methanol.[4] After extraction, it is advisable to filter the solution to remove any insoluble excipients before spotting it on the TLC plate. The concentration of the sample solution should be optimized to avoid overloading the plate.

Troubleshooting Guide

Encountering issues during your TLC experiments? This section provides solutions to common problems in a question-and-answer format.

Problem: My spots are streaking instead of forming round spots.

  • Potential Cause 1: Sample Overloading. You may have applied too much sample to the plate. Streaking occurs when the stationary phase becomes saturated with the sample, leading to a continuous band rather than a distinct spot.[5][9]

    • Solution: Dilute your sample solution and re-spot a smaller volume on the TLC plate.

  • Potential Cause 2: Highly Polar Sample Solvent. If the solvent used to dissolve your sample is significantly more polar than the mobile phase, it can interfere with the spotting process and cause streaking.

    • Solution: If possible, dissolve your sample in a less polar solvent or a solvent that is a component of your mobile phase.

  • Potential Cause 3: Acidic or Basic Nature of the Analyte. PAS is an acidic compound. Strong interactions with the silica gel can sometimes lead to tailing.

    • Solution: Try adding a small amount of a modifier to your mobile phase. For an acidic compound like PAS, adding a few drops of acetic acid can help to reduce streaking.[2]

Problem: I don't see any spots on my developed TLC plate.

  • Potential Cause 1: Insufficient Sample Concentration. The concentration of your sample solution might be too low for the degradation products to be detected.[9]

    • Solution: Concentrate your sample solution or spot the sample multiple times at the same origin point, ensuring the spot is completely dry between applications.

  • Potential Cause 2: Inappropriate Visualization Method. The visualization technique you are using may not be suitable for the compounds of interest.

    • Solution: Try a different visualization method. If you used UV light, try a chemical stain like ninhydrin, or vice-versa.

  • Potential Cause 3: Degradation Product is Volatile. While less likely for the expected degradation products of PAS-K, some compounds can evaporate from the plate during development or drying.

    • Solution: Minimize the drying time and heat applied to the plate after development.

Problem: The Rf values of my spots are too high (close to the solvent front) or too low (close to the baseline).

  • Potential Cause: Inappropriate Mobile Phase Polarity. The polarity of your mobile phase is not optimal for separating the components of your sample.[10]

    • Solution for High Rf: If your spots are running too high, your mobile phase is too polar. Decrease its polarity by reducing the proportion of the more polar solvent in your mixture.

    • Solution for Low Rf: If your spots are remaining near the baseline, your mobile phase is not polar enough. Increase its polarity by increasing the proportion of the more polar solvent.

Problem: The solvent front is running unevenly.

  • Potential Cause 1: Improperly Sealed Developing Chamber. If the developing chamber is not properly sealed, the solvent can evaporate from the plate surface, leading to an uneven solvent front.[9]

    • Solution: Ensure the lid of the developing chamber is tightly sealed. It is also good practice to line the chamber with filter paper saturated with the mobile phase to maintain a saturated atmosphere.

  • Potential Cause 2: TLC Plate Touching the Sides of the Chamber. If the plate is touching the side of the chamber or the filter paper lining, it can disrupt the capillary action of the mobile phase.[9]

    • Solution: Carefully place the TLC plate in the center of the chamber, ensuring it does not touch the sides.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the TLC analysis of PAS-K and its degradation products.

Protocol 1: Preparation of Samples and Standards
  • Standard Preparation:

    • Prepare a stock solution of p-aminosalicylic acid reference standard at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of m-aminophenol reference standard at a concentration of 0.1 mg/mL in methanol.

  • Sample Preparation (from a solid dosage form):

    • Accurately weigh and finely powder a quantity of the PAS-K drug product equivalent to 10 mg of p-aminosalicylic acid.

    • Transfer the powder to a suitable volumetric flask and add methanol to about 70% of the volume.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Make up the volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

Protocol 2: Thin-Layer Chromatography Procedure
  • Plate Preparation:

    • Use silica gel 60 F254 TLC plates.

    • With a pencil, gently draw a starting line approximately 1.5 cm from the bottom of the plate.[2]

    • Mark the points for sample and standard application along this line, ensuring they are at least 1 cm apart.

  • Spotting:

    • Using a capillary tube or a micropipette, apply 2-5 µL of each standard and sample solution to their respective marked points on the starting line.[4]

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple applications are needed for a single spot.

  • Development:

    • Prepare the mobile phase: Benzene: Acetic Acid: Diethyl Ether: Methanol (60:9:30:5 v/v/v/v) .[5]

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm.

    • Line the chamber with filter paper saturated with the mobile phase and allow the chamber to saturate for at least 20 minutes with the lid on.[2]

    • Carefully place the spotted TLC plate into the chamber. Ensure the starting line is above the level of the mobile phase.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Observe the plate under a UV lamp at 254 nm. Circle any dark spots with a pencil.[11]

    • Ninhydrin Staining (Optional): Prepare a 0.2% solution of ninhydrin in ethanol or acetone. Spray the plate evenly with the ninhydrin solution. Heat the plate at 105°C for 5-10 minutes until colored spots appear.[12]

  • Analysis:

    • Calculate the Retention factor (Rf) for each spot using the following formula:[10] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the Rf values and the appearance of the spots from the sample with those of the standards to identify the presence of p-aminosalicylic acid and m-aminophenol.

Data Presentation

The following table summarizes the expected Rf values for p-aminosalicylic acid and related compounds in the recommended TLC system.

CompoundMobile PhaseStationary PhaseApproximate Rf Value
p-Aminosalicylic AcidBenzene: Acetic Acid: Diethyl Ether: Methanol (60:9:30:5)Silica Gel0.57[5]
Salicylic AcidBenzene: Acetic Acid: Diethyl Ether: Methanol (60:9:30:5)Silica Gel0.70[5]
Salicyluric AcidBenzene: Acetic Acid: Diethyl Ether: Methanol (60:9:30:5)Silica Gel0.40[5]

Note: Rf values can be influenced by experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates. It is always recommended to run standards alongside your samples on the same plate for accurate identification.

Visualizations

PAS-K Degradation Pathway

The primary degradation pathway of p-aminosalicylic acid (the active moiety in PAS-K) is decarboxylation to m-aminophenol.

PAS_Degradation PAS_K Potassium 4-amino-2-hydroxybenzoate (PAS-K) PAS p-Aminosalicylic Acid (PAS) PAS_K->PAS In solution MAP m-Aminophenol PAS->MAP Heat, Acid, or Light (Decarboxylation)

Caption: Degradation of PAS-K to m-aminophenol.

TLC Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis of PAS-K.

TLC_Workflow cluster_prep 1. Preparation cluster_tlc 2. TLC Analysis cluster_analysis 3. Analysis Sample_Prep Sample Preparation (Dissolve PAS-K sample) Spotting Spot Samples & Standards on TLC Plate Sample_Prep->Spotting Standard_Prep Standard Preparation (PAS & m-aminophenol) Standard_Prep->Spotting Development Develop Plate in Saturated Chamber Spotting->Development Drying Dry the Plate Development->Drying Visualization Visualize Spots (UV Light, Staining) Drying->Visualization Rf_Calc Calculate Rf Values Visualization->Rf_Calc Comparison Compare Sample to Standards Rf_Calc->Comparison

Caption: Workflow for TLC analysis of PAS-K.

References

  • J.C. Speaker, J.C. Drisko, "Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method," Journal of Analytical Toxicology, 1988. [Link]

  • B.A. Olsen, "Simultaneous Dosage-Form Analysis of p-Aminosalicylic Acid and Its Degradation Product, m-Aminophenol, by High Performance Liquid Chromatography," Journal of Chromatographic Science, 1983. [Link]

  • Amrita Vishwa Vidyapeetham, "Thin Layer Chromatography," Amrita Virtual Lab. [Link]

  • Labster, "TLC Visualization Methods," Theory pages. [Link]

  • Chemistry Hall, "Thin Layer Chromatography: A Complete Guide to TLC." [Link]

  • Organomation, "Complete Guide to Thin Layer Chromatography Sample Preparation." [Link]

  • A. K. Gupta, R. K. Rawat, S. Singh, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]

  • Chemistry LibreTexts, "2.3F: Visualizing TLC Plates." [Link]

  • E. Vasbinder, et al., "Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column," Biomedical Chromatography, 2004. [Link]

  • S. A. V. S. R. Krishna, et al., "Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column," Semantic Scholar. [Link]

  • Lisa Nichols, "Visualizing a TLC plate," YouTube, 2021. [Link]

  • Organic Chemistry, "TLC stains." [Link]

  • Merck Index, "p-Aminosalicylic Acid," Royal Society of Chemistry. [Link]

  • J. A. Mollica, C. R. Rehm, J. B. Smith, "Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution," Journal of Pharmaceutical Sciences, 1969. [Link]

  • E. Vasbinder, et al., "Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column," PubMed, 2004. [Link]

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Technical Support Center: Formulation Strategies for Mitigating Gastrointestinal Intolerance of Para-Aminosalicylic Acid (PAS-K)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for para-aminosalicylic acid potassium (PAS-K) formulations. This resource is designed for researchers, scientists, and drug development professionals actively working to overcome the significant challenge of gastrointestinal (GI) intolerance associated with PAS. Historically, severe GI side effects have been a primary driver of non-adherence to this critical second-line antituberculosis therapy.[1][2] This guide provides in-depth, evidence-based answers and troubleshooting protocols to support the development of more tolerable and efficacious PAS-K dosage forms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the mechanisms of PAS-induced GI intolerance and the foundational strategies for its reduction.

Q1: What is the primary mechanism behind the gastrointestinal intolerance caused by PAS?

A1: The gastrointestinal side effects of para-aminosalicylic acid (PAS), which commonly include nausea, vomiting, and diarrhea, are largely attributed to its direct irritant effect on the gastric mucosa.[1][3] When a conventional, immediate-release formulation is ingested, the high concentration of the acidic drug can cause significant local irritation to the stomach lining. While the exact molecular mechanism of intolerance is not fully elucidated, studies suggest that the continued presence of PAS in the intestinal tract may be a primary cause, rather than high plasma concentrations of the drug or its metabolites.[2][4]

Q2: What is the most effective formulation strategy to reduce the gastric side effects of PAS-K?

A2: The most widely adopted and effective strategy is the development of a delayed-release formulation, most commonly achieved through enteric coating.[2][3][5] An enteric coating is a pH-sensitive polymer barrier applied to the drug granules, pellets, or tablet.[6] This coating remains intact in the highly acidic environment of the stomach (pH 1-3.5) but dissolves in the more alkaline environment of the small intestine (pH > 5.5).[5][7] This targeted drug release bypasses the stomach, thereby preventing the direct contact of PAS with the gastric mucosa and significantly reducing irritation.[6] Commercial products like Paser® utilize an enteric-coated, delayed-release granule formulation to improve patient tolerance.[2][8]

Q3: Can modifying the release rate, beyond just delaying it, also improve tolerance?

A3: Yes, developing a prolonged- or sustained-release formulation can be a complementary strategy.[9][10] While enteric coating addresses gastric irritation, a sustained-release mechanism can prevent high local concentrations of the drug in the intestines, which may also contribute to intolerance. By controlling the rate at which the drug is released over time, it's possible to maintain therapeutic plasma levels while minimizing peak concentrations that could lead to adverse effects.[9] This can be achieved using matrix-forming polymers or specialized coating systems on multiparticulates (e.g., granules or pellets).[10][11]

Q4: Are multiparticulate dosage forms (e.g., granules, pellets) preferable to single-unit tablets for PAS-K?

A4: Multiparticulate systems are often advantageous for modified-release PAS-K formulations.[10] They offer several benefits over single-unit tablets:

  • More Predictable Gastric Emptying: Pellets or granules tend to empty from the stomach more uniformly and predictably compared to a single large tablet, reducing the risk of dose dumping.

  • Reduced Risk of Local Irritation: The dose is spread over a larger surface area in the GI tract, which can decrease local irritation.[10]

  • Flexibility in Formulation: It is easier to apply functional coatings, like enteric or sustained-release layers, uniformly onto small pellets. It also allows for the combination of pellets with different release profiles to achieve a specific overall drug release pattern.[10][12]

Studies have demonstrated the successful development of delayed-release PAS formulations using coated granules.[11][13]

Part 2: Troubleshooting Formulation Challenges

This section provides a detailed, question-and-answer guide for specific experimental issues you may encounter during the development of modified-release PAS-K formulations.

Issue 1: Premature Drug Release in Simulated Gastric Fluid (SGF)

Q: My enteric-coated PAS-K granules are showing more than 10% drug release after 2 hours in 0.1 N HCl. What are the potential causes and how can I fix this?

A: Premature release in acidic media is a critical failure for an enteric formulation. The cause typically lies with the integrity and properties of the enteric coating.

Causality and Troubleshooting Steps:

  • Insufficient Coating Thickness: The most common cause is an inadequate amount of polymer applied. A thin or non-uniform coat will have pores or weak points that allow the acidic medium to penetrate and dissolve the drug.

    • Solution: Increase the coating weight gain. A systematic approach is to test formulations with increasing polymer loads (e.g., 15%, 20%, 25% w/w) and measure drug release at each level. Studies on PAS granules have successfully used Eudragit® L 30D-55 at 20-30% weight gain to prevent release in acid.[11]

  • Improper Polymer Selection: The chosen enteric polymer may have a dissolution pH that is too low, or it may not be robust enough for the formulation.

    • Solution: Ensure you are using a polymer designed for enteric protection with a dissolution pH of 5.5 or higher. Common and effective choices include:

      • Methacrylic Acid Copolymers: Such as Eudragit® L 30D-55 or L 100-55.

      • Cellulose Derivatives: Like hydroxypropyl methylcellulose phthalate (HPMCP) or cellulose acetate phthalate (CAP).[7]

    • Verify the polymer's grade and specifications from the supplier.

  • Coating Process Parameter Issues: The spray coating process itself can create a flawed film if not optimized.

    • Inlet Air Temperature: If too high, it can cause the polymer droplets to dry before they properly coalesce on the granule surface, leading to a porous film. If too low, it can lead to over-wetting and agglomeration.

    • Spray Rate: A high spray rate can cause over-wetting, while a low rate can lead to spray drying.

    • Atomization Pressure: Incorrect pressure affects droplet size, which is crucial for forming a uniform film.

    • Solution: Methodically optimize your fluid bed or pan coating process parameters. Conduct a Design of Experiments (DoE) to understand the impact of each parameter on coating integrity and dissolution performance.

  • Interaction with Other Excipients: Plasticizers are critical for film flexibility. An incorrect type or amount of plasticizer can lead to a brittle or cracked coat.

    • Solution: Ensure compatibility and proper concentration of your plasticizer (e.g., triethyl citrate, dibutyl sebacate). The required amount is typically a percentage of the enteric polymer weight. Review technical literature for the specific polymer you are using.

Experimental Workflow: Troubleshooting Premature Drug Release

Below is a logical workflow to diagnose and solve issues of premature PAS-K release from enteric-coated granules.

G Start Premature Release (>10% in SGF) Check_Thickness Is coating weight gain sufficient? (e.g., >20% w/w) Start->Check_Thickness Increase_WG Action: Increase Polymer Weight Gain in Increments Check_Thickness->Increase_WG No Check_Process Were coating process parameters optimized? Check_Thickness->Check_Process Yes Increase_WG->Start Re-test Optimize_Process Action: Optimize spray rate, temperature, and atomization pressure. Consider a DoE. Check_Process->Optimize_Process No Check_Excipients Is the plasticizer type and concentration correct? Check_Process->Check_Excipients Yes Optimize_Process->Start Re-test Adjust_Excipients Action: Verify plasticizer compatibility and adjust concentration. Check_Excipients->Adjust_Excipients No Check_Polymer Is the enteric polymer suitable? (pH dissolution > 5.5) Check_Excipients->Check_Polymer Yes Adjust_Excipients->Start Re-test Select_Polymer Action: Select a more robust enteric polymer (e.g., different Eudragit® grade). Check_Polymer->Select_Polymer No End Problem Solved: Acid Resistance Achieved Check_Polymer->End Yes Select_Polymer->Start Re-test

Caption: Troubleshooting workflow for premature drug release.

Issue 2: Incomplete or Slow Drug Release in Simulated Intestinal Fluid (SIF)

Q: My formulation is acid-resistant, but it fails to release more than 80% of the PAS-K within 45-60 minutes in pH 6.8 buffer. What could be wrong?

A: This issue, often called "lock-up," indicates that the enteric coat is not dissolving as intended in the target intestinal pH.

Causality and Troubleshooting Steps:

  • Polymer "Aging" or Cross-linking: Over time, some polymers can cross-link, especially under high-temperature or high-humidity storage conditions. This makes the film less soluble.

    • Solution: Conduct stability studies at accelerated conditions (e.g., 40°C/75% RH) to assess the dissolution profile over time. If aging is observed, you may need to add protective excipients (e.g., antioxidants) to the formulation or select a more stable polymer grade.

  • Excessive Coating Thickness: While necessary for acid resistance, an overly thick or dense enteric coat can significantly delay dissolution even at the target pH.

    • Solution: If you increased the coating weight gain to solve premature release, you may have overcompensated. Try to find a balance. The goal is the minimum coating thickness that provides adequate acid resistance.

  • Interaction with API or Other Excipients: PAS is an acidic drug. If it interacts with the enteric polymer at the interface, it can alter the local pH and inhibit the polymer's dissolution.

    • Solution: Apply a seal coat or subcoat between the drug-containing core and the enteric layer. A thin layer of a water-soluble polymer like Hydroxypropyl Methylcellulose (HPMC) can act as a physical barrier, preventing direct contact. A study on PAS granules successfully used an HPMC subcoat before applying the Eudragit® enteric coat.[11]

  • Use of Hydrophobic Additives: The inclusion of hydrophobic excipients (e.g., certain lubricants like magnesium stearate in high quantities) in the coating dispersion or the core can hinder water penetration and delay dissolution.

    • Solution: Minimize the use of hydrophobic components. If a lubricant is necessary, ensure it is used at the lowest effective concentration. Consider hydrophilic alternatives if possible.

Mechanism of Enteric Coating Functionality

The following diagram illustrates the intended mechanism of an enteric-coated multiparticulate system as it transits through the GI tract.

Caption: Mechanism of pH-dependent drug release from enteric coating.

Part 3: Key Experimental Protocols

This section provides a standardized protocol for a critical in-vitro test to validate your PAS-K formulation.

Protocol: USP Apparatus 2 (Paddle) Dissolution Test for Delayed-Release PAS-K Granules

This two-stage dissolution method is designed to simulate the transit from the stomach to the intestine.

Objective: To verify that the formulation prevents drug release in acidic conditions and allows for rapid and complete release in neutral conditions.

Materials & Equipment:

  • USP-compliant Dissolution Apparatus 2 (Paddle Method)

  • Validated HPLC or UV-Vis spectrophotometer for PAS-K quantification

  • Dissolution Media:

    • Acid Stage: 0.1 N Hydrochloric Acid (HCl), pH 1.2

    • Buffer Stage: pH 6.8 Phosphate Buffer

  • PAS-K Reference Standard

  • Formulated PAS-K granules

Methodology:

Stage 1: Acid Resistance (Simulated Gastric Fluid)

  • Media Preparation: Prepare a sufficient volume of 0.1 N HCl. Degas the media before use.

  • Apparatus Setup:

    • Set the dissolution bath temperature to 37 ± 0.5 °C.

    • Set the paddle speed to 75 RPM.

    • Place 750 mL of 0.1 N HCl into each dissolution vessel.

  • Sample Introduction: Accurately weigh a sample of granules equivalent to a single dose of PAS-K and add it to each vessel.

  • Testing: Start the dissolution test and run for exactly 2 hours .

  • Sampling: At the 2-hour mark, withdraw a sample from each vessel. Filter immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analysis: Quantify the amount of PAS-K released using the validated analytical method.

  • Acceptance Criteria: Not more than 10% of the labeled amount of PAS-K should be dissolved.[11]

Stage 2: Buffer Stage (Simulated Intestinal Fluid)

  • Media Adjustment: Immediately after completing Stage 1, add 250 mL of a pre-warmed (37 ± 0.5 °C) phosphate buffer concentrate to each vessel to adjust the pH to 6.8. Alternatively, the granules can be transferred to new vessels containing 900 mL of pH 6.8 buffer.

  • Continue Testing: Continue the dissolution test for an additional 45 to 60 minutes .

  • Sampling: Withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes) after the pH adjustment. Filter immediately.

  • Analysis: Quantify the amount of PAS-K released at each time point.

  • Acceptance Criteria: Not less than 80% (Q=80%) of the labeled amount of PAS-K should be dissolved within 45 minutes.[11]

Part 4: Data Summary & Excipient Selection

Table 1: Comparison of Common Enteric Coating Polymers

This table summarizes key properties of polymers commonly used for enteric protection to aid in selection.

Polymer TypeCommon Name(s)Dissolution pHKey AdvantagesPotential Considerations
Methacrylic Acid - Ethyl Acrylate Copolymer Eudragit® L 30D-55, Eudragit® L 100-55> 5.5Widely used, excellent gastric resistance, available as aqueous dispersion (L 30D-55).May require plasticizers for optimal film formation.
Methacrylic Acid - Methyl Methacrylate Copolymer Eudragit® S 100> 7.0Suitable for targeting the lower small intestine or colon.Dissolution pH may be too high for upper small intestine release.
Cellulose Acetate Phthalate (CAP) CAP> 6.0Long history of use, good enteric properties.Can be prone to hydrolysis; may require organic solvents.
Hydroxypropyl Methylcellulose Phthalate (HPMCP) HPMCP (e.g., HP-55, HP-50)> 5.0 or > 5.5Good film former, soluble in various solvent systems.Grade selection (HP-50 vs. HP-55) is critical for targeting release pH.
Polyvinyl Acetate Phthalate (PVAP) PVAP> 5.0Good moisture barrier properties.Less commonly used than acrylics or cellulose derivatives.

By applying these principles and troubleshooting guides, researchers can systematically address the formulation challenges associated with PAS-K, ultimately leading to the development of safer, more tolerable, and more effective treatments for multidrug-resistant tuberculosis.

References

  • Altis Biosystems. (n.d.). Gut-On-A-Chip: Assessing Drug-induced Gut Toxicity In Vitro. Drug Discovery News. Retrieved from [Link].

  • Beaurivage, C., et al. (2020). Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems. RSC Publishing. Retrieved from [Link].

  • The Scientist. (2023, November 14). Trust Your Gut: Screening Drugs Using Novel Intestinal Models. Retrieved from [Link].

  • Rakpanich, W., & Napaporn, J. (2014). The Development of Para-Aminosalicylic Acid Sodium Multiple Units Controlled Release Dosage Forms. Thai Journal of Pharmaceutical Sciences, 10(2). Retrieved from [Link].

  • Mattek. (2016, March 11). Predicting GI Toxicity in vitro. Retrieved from [Link].

  • Beaurivage, C., et al. (2020). Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems. Toxicology Research, 9(3), 229-240. Retrieved from [Link].

  • World Health Organization. (2010, September). Para-aminosalicylate sodium delayed-release granules 60% w/w WHOPAR. Retrieved from [Link].

  • Adams, J. S., et al. (2019). Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites: A Potential Relationship to the Development of Gastrointestinal Intolerance. Clinical Infectious Diseases, 71(9), e444-e451. Retrieved from [Link].

  • Donald, P. R., & Diacon, A. H. (2015). Para-aminosalicylic acid - Biopharmaceutical, pharmacological, and clinical features and resurgence as an anti-tuberculous agent. ResearchGate. Retrieved from [Link].

  • Hisamatsu, T., et al. (2022). Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis. Karger Publishers. Retrieved from [Link].

  • Wikipedia. (n.d.). 4-Aminosalicylic acid. Retrieved from [Link].

  • Svensson, E. M., et al. (2020). The pharmacokinetics of para‐aminosalicylic acid and its relationship to efficacy and intolerance. Clinical Pharmacology & Therapeutics, 108(5), 949-961. Retrieved from [Link].

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminosalicylic acid? Retrieved from [Link].

  • World Health Organization. (2019, February). Para-aminosalicylate sodium delayed-release granules 60% w/w. Retrieved from [Link].

  • U.S. National Library of Medicine. (n.d.). PASER- aminosalicylic acid granule, delayed release. DailyMed. Retrieved from [Link].

  • iPharMachine. (2025, September 9). What is Enteric Coating? Benefits, Uses & Coating Equipment. Retrieved from [Link].

  • Colorcon. (2026, February 17). What are Enteric Coated Tablets? Retrieved from [Link].

  • Iqbal, J., et al. (2021). A Novel Para-Amino Salicylic Acid Magnesium Layered Hydroxide Nanocomposite Anti-Tuberculosis Drug Delivery System with Enhanced. Diva-portal.org. Retrieved from [Link].

  • McGraw Hill. (n.d.). Drugs That Affect the GI Tract. AccessMedicine. Retrieved from [Link].

  • Quotient Sciences. (n.d.). Smarter modified-release formulations for proof-of-concept clinical trials with Translational Pharmaceutics. Retrieved from [Link].

  • Thomas Processing. (2019, November 25). What Is Enteric Coating and What Does It Do? Retrieved from [Link].

  • Patsnap Synapse. (2024, July 12). What are the side effects of Aminosalicylic acid? Retrieved from [Link].

  • Taylor & Francis. (n.d.). Enteric coating – Knowledge and References. Retrieved from [Link].

  • DFE Pharma. (2024, November 19). Enteric Coatings For Oral Solid Dosages A Short Guide. Pharmaceutical Online. Retrieved from [Link].

  • Martinez-Marcos, L., et al. (2019). Effect of excipients on oral absorption process according to the different gastrointestinal segments. Expert Opinion on Drug Delivery, 16(9), 947-960. Retrieved from [Link].

  • Revel, J., & Gorria, P. (2019, April 1). Modified-Release Formulations: Improving Efficacy and Patient Compliance. Drug Development & Delivery. Retrieved from [Link].

  • Garcia-Prats, A. J., et al. (2022). Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis. ResearchGate. Retrieved from [Link].

  • Tozaki, H., et al. (2024). 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats. MDPI. Retrieved from [Link].

  • Kate Farms. (n.d.). Enteral Nutrition Gastrointestinal Intolerance: Issues and Solutions. Retrieved from [Link].

  • European Medicines Agency. (2013, March 15). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Retrieved from [Link].

  • Al-Harbi, S., & Al-Harbi, S. (2025). Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance. PMC. Retrieved from [Link].

  • Hering, T. (2019, October 25). Alternative Strategies for Development of Modified-Release Dosage Forms. Drug Development & Delivery. Retrieved from [Link].

  • Zhang, T., et al. (2016). The Effects of Pharmaceutical Excipients on Gastrointestinal Tract Metabolic Enzymes and Transporters-an Update. The AAPS Journal, 18(4), 830-843. Retrieved from [Link].

  • Singh, I. (2011). Advances in pharmaceutical development of modified-release drug formulations and products. SciSpace. Retrieved from [Link].

  • Ferreira, A., & Santos, A. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Retrieved from [Link].

  • Miao, X., & Lu, R. (2022). Excipients to Inhibit Efflux Transporters. Encyclopedia.pub. Retrieved from [Link].

  • Place, V. A., et al. (1983). Formulation and dosage form design in drug-induced topical irritation of the gastrointestinal tract. Journal of Controlled Release, 1(1), 31-43. Retrieved from [Link].

  • O'Mahony, D., et al. (2013). Drug-induced gastrointestinal disorders. Alimentary Pharmacology & Therapeutics, 38(9), 1048-1060. Retrieved from [Link].

  • Yekpe, K., et al. (2011). Effect of formulation parameters on the drug release and floating properties of gastric floating two-layer tablets with acetylsalicylic acid. Acta Pharmaceutica, 61(3), 303-312. Retrieved from [Link].

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Technical Support Center: Potassium 4-Aminosalicylate (PAS-K) Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigation of Hygroscopicity & Degradation in Solid Dosage Forms

Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.

If you are accessing this guide, you are likely encountering stability failures (discoloration, potency loss) or processing defects (caking, sticking) with Potassium 4-Aminosalicylate (PAS-K) . This API is notoriously difficult to handle due to its deliquescent nature and its chemical propensity to decarboxylate upon contact with moisture.

This guide moves beyond basic "keep dry" advice. We will deconstruct the degradation mechanism, establish a self-validating manufacturing workflow, and provide specific troubleshooting protocols for your experiments.

Module 1: The Mechanism of Failure

Q: Why is my PAS-K turning brown/black even inside the drum?

A: The discoloration is a secondary symptom; the primary failure is decarboxylation . PAS-K is a salt of 4-aminosalicylic acid (4-ASA). In the presence of moisture (even atmospheric humidity), the molecule undergoes a degradation cascade:

  • Moisture Uptake: The potassium salt is hygroscopic/deliquescent. It pulls water from the air, creating a localized alkaline solution on the crystal surface.

  • Decarboxylation: In this aqueous environment, 4-ASA loses its carboxyl group (-COOH), converting into m-Aminophenol (MAP) and releasing Carbon Dioxide (

    
    ).
    
  • Oxidation: The resulting m-Aminophenol is highly susceptible to oxidation, leading to the formation of brown/black quinone-imine complexes.

Critical Limit: The USP/BP limit for m-Aminophenol is typically NMT 1.0% . If you see color change, you have likely already exceeded this limit.

Visualization: Degradation Pathway

PAS_Degradation PAS This compound (PAS-K) Moisture Trigger: Moisture + Heat PAS->Moisture Intermediate Unstable Intermediate Moisture->Intermediate Hydrolysis MAP m-Aminophenol (Toxic impurity) Intermediate->MAP Decarboxylation CO2 CO2 Gas (Blowing/Cracking) Intermediate->CO2 Pigment Brown/Black Oxidation Products MAP->Pigment Oxidation (Air)

Figure 1: The moisture-catalyzed degradation pathway of PAS-K leading to m-Aminophenol and discoloration.

Module 2: Material Handling & Pre-Formulation

Q: How do we accurately measure moisture content if the material absorbs water during weighing?

A: Standard Loss on Drying (LOD) is often insufficient because it measures all volatiles and requires heat, which can induce degradation during the test itself. You must use Karl Fischer (KF) Titration , but with a modified protocol to prevent atmospheric interference.

Protocol: Drift-Corrected Karl Fischer for Hygroscopic APIs
ParameterSetting/RequirementRationale
Method Volumetric KF (Methanol-free if possible, otherwise standard)Coulometric is too sensitive for bulk API; Volumetric is robust.
Sample Transfer Glove Box or Nitrogen Bag Critical: Weighing in open air causes >0.5% error within seconds.
Solvent System Methanol:Formamide (2:1)Improves solubility of the potassium salt.
Drift Correction Enable "Background Drift Calculation"Subtracts moisture entering the vessel during the injection port opening.
Endpoint 5–10 µA persistence for 30sEnsures reaction completion for slow-dissolving salts.

Troubleshooting: If your KF results are inconsistent, check your titration vessel tightness . PAS-K is so hygroscopic it can dehydrate the solvent inside the vessel if the seals are worn.

Module 3: Manufacturing Process Controls

Q: Can we use Wet Granulation?

A: NO. While theoretically possible with anhydrous solvents (Isopropanol), it is high-risk. The heat of drying combined with residual solvent moisture will accelerate decarboxylation.

The Authoritative Recommendation: Use Dry Granulation (Roller Compaction) .[1][2]

Workflow: The "Low-Humidity" Manufacturing Line

To manufacture PAS-K tablets successfully, you must treat the entire suite as a "dry box."

Environmental Requirement: Relative Humidity (RH) must be < 30% at 20–25°C.

Manufacturing_Workflow Start Raw Material Dispensing (RH < 30%) Blending Bin Blending (Closed System) Start->Blending Excipients Add Moisture Scavengers (Low moisture MCC / Silica) Excipients->Blending Roller Roller Compaction (Dry Granulation) Blending->Roller Prevent Segregation Milling Oscillating Granulator (Fines Control) Roller->Milling Ribbons -> Granules Compression Compression (Anti-adherent coating on punches) Milling->Compression Coating Moisture Barrier Coating (PVA/PEG based) Compression->Coating Immediate Transfer

Figure 2: Recommended Dry Granulation workflow minimizing moisture exposure.

Troubleshooting Tableting Issues

Issue: Sticking/Picking (Granules sticking to punch faces). Cause: PAS-K absorbs moisture from the air in the hopper, becoming tacky. Solution:

  • Excipient: Add Colloidal Silicon Dioxide (Aerosil 200) intra-granularly (0.5%) and extra-granularly (0.5%) to coat the hygroscopic particles.

  • Tooling: Use Chrome-plated or Teflon-coated punches. Standard steel pits easily with potassium salts.

  • Hopper: Install a desiccant breather or nitrogen purge on the tablet press hopper.

Module 4: Packaging & Stability

Q: We are seeing "bloated" blisters on stability. Why?

A: This is the


 release  from the decarboxylation reaction (see Module 1). If the API degrades, it releases gas. If the blister is perfectly sealed (Alu-Alu), the gas has nowhere to go, causing bloating.

The Fix:

  • Primary Packaging: You must use Cold Form Alu-Alu (CFF) blisters. PVC/PVDC is permeable to moisture over time and will fail Zone IVb stability (hot/humid).

  • Desiccant (Bottles): If bottling, use Molecular Sieve sachets, not just Silica Gel. Molecular sieves are more aggressive at low RH levels.

  • Headspace: Minimize headspace in bottles to reduce the initial moisture load.

References

  • United States Pharmacopeia (USP). Aminosalicylate Sodium/Potassium Monographs. (Defines limits for m-Aminophenol impurity).

  • PubChem. 4-Aminosalicylic acid (Chemical/Physical Properties). National Library of Medicine.

  • Niazi, S. K.Handbook of Pharmaceutical Manufacturing Formulations. (Guidance on processing hygroscopic salts).
  • DrugBank Online. Aminosalicylic acid: Pharmacology and Stability.

  • Kibbe, A. H.Handbook of Pharmaceutical Excipients. (Selection of moisture scavengers like Microcrystalline Cellulose).

Sources

Correcting baseline drift in UV analysis of oxidized PAS-K solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Core Challenge: Potassium Aminosalicylate (PAS-K) is chemically labile. Upon exposure to air, light, or moisture, it undergoes rapid oxidative decarboxylation, yielding m-aminophenol (MAP) and subsequent brown-colored quinone imine oligomers. In UV spectroscopy, this manifests not just as impurity peaks, but as a rising baseline (hyperchromic shift) caused by the broad absorption of these colored pigments and Rayleigh scattering from micro-precipitates.

This guide provides a root-cause analysis and mathematical correction protocols to stabilize your data.

Diagnostic Decision Tree

Before applying mathematical corrections, use this workflow to isolate the source of your baseline drift.

DiagnosticTree Start START: Observe Baseline Behavior Q1 Is the drift linear and monotonic? Start->Q1 Q2 Is the drift erratic/spiky? Q1->Q2 No Lamp Cause: Lamp Instability Action: Warm up >30 mins Q1->Lamp Yes (Decreasing/Increasing) Q3 Does drift persist with a solvent blank? Q2->Q3 No Bubbles Cause: Microbubbles/Particulates Action: Degas solvent / Centrifuge Q2->Bubbles Yes Oxidation Cause: Sample Oxidation (PAS-K) Action: Apply Dual-Wavelength Correction Q3->Oxidation No (Sample specific) Cuvette Cause: Cuvette Contamination Action: Piranha clean / Replace Q3->Cuvette Yes

Figure 1: Diagnostic logic to distinguish between instrumental drift and sample-specific chemical instability.

The Chemistry of the Drift

Understanding the why is critical for selecting the correct repair method.[1]

The Degradation Pathway

PAS-K degrades primarily via decarboxylation to m-aminophenol (MAP) . While PAS-K has a distinct UV max (typically ~265 nm and ~299 nm), MAP absorbs strongly at 272 nm , creating significant spectral overlap.

However, the baseline drift is usually caused by the secondary oxidation of MAP into colored quinoid intermediates .

  • Spectral Lift: These pigments have broad absorbance tails that extend from the visible region (brown color) down into the UV region.

  • Scattering: Oxidized polymers often form colloidal suspensions. This causes Rayleigh scattering , where apparent absorbance (

    
    ) increases as wavelength (
    
    
    
    ) decreases (
    
    
    ), creating a sloping baseline that is highest at low wavelengths.

Advanced Correction Protocols

If your diagnostic confirms the drift is sample-based (oxidation/scattering), use the following mathematical corrections.

Method A: Dual-Wavelength Correction (Recommended)

This method subtracts the absorbance of the interference (scattering/pigment) at a reference wavelength where the analyte (PAS-K) does not absorb.

Prerequisites:

  • 
    :  The analytical wavelength for PAS-K (e.g., 265 nm or 299 nm).
    
  • 
    :  A reference wavelength where PAS-K absorbance is zero, but the interference (drift) is present. For oxidized PAS-K, 350–380 nm  is often suitable (verify with a pure standard scan).
    

Protocol:

  • Scan the sample from 200 nm to 400 nm.[2]

  • Identify absorbance at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Calculate Corrected Absorbance (

    
    ):
    
    
    
    
    (Where
    
    
    is a factor correcting for the slope of the scatter. If the baseline lift is flat,
    
    
    . If sloping, determine
    
    
    using a scattering standard).

Simplified Formula (assuming flat baseline offset):



Method B: Derivative Spectroscopy (First Derivative, )

Differentiation eliminates zero-order signals (constant baseline shifts).

Protocol:

  • Acquire the zero-order spectrum (

    
     vs 
    
    
    
    ).
  • Calculate the first derivative (

    
    ).
    
  • Result: The broad, sloping baseline caused by oxidation pigments changes slowly with wavelength, so its derivative is near zero. The sharp PAS-K peak yields a distinct derivative signal (amplitude from peak to trough).

  • Quantify using the peak-to-zero or peak-to-peak amplitude of the derivative spectrum.

Comparison of Methods
FeatureDual-WavelengthDerivative Spectroscopy
Best For Constant baseline lift or simple scattering.Overlapping peaks (PAS vs. MAP) + sloping baselines.
Complexity Low (Simple subtraction).Medium (Requires software calculation).
Signal-to-Noise Preserves S/N ratio.Decreases S/N ratio (amplifies noise).
Recommendation Start here. Sufficient for routine QC.Use if MAP interference is high (>5%).

Experimental Best Practices (Prevention)

Correction is good; prevention is better. The instability of PAS-K requires a "Self-Validating System."

The "Inert-Rapid" Workflow

To minimize the formation of m-aminophenol during analysis:

  • Solvent Degassing: Oxygen is the enemy. Sparge all buffers with Helium or Nitrogen for 10 minutes prior to use.

  • Temperature Control: Use a thermostatic cell holder set to 20°C or 25°C. Uncontrolled heating from the UV lamp (which can reach 35°C+) accelerates decarboxylation inside the cuvette.

  • Actinic Light Protection: Prepare samples in amber glassware. PAS-K is photosensitive.

  • Reference Standard: Always run a fresh Standard Reference Material (SRM) immediately before samples to establish the "Time Zero" baseline.

Frequently Asked Questions (FAQs)

Q: My baseline drifts upwards continuously during the measurement. Is this oxidation? A: Likely, yes. If the absorbance increases over time while the sample sits in the cuvette, it indicates active degradation or precipitation.

  • Test: Run a "Time Drive" scan at a fixed wavelength (e.g., 265 nm) for 10 minutes.

  • Fix: If kinetic drift is observed, you must extrapolate the absorbance back to

    
     or use a flow-cell to constantly replenish the sample.
    

Q: Can I use the "Auto-Zero" function to fix this? A: No. Auto-zero only subtracts the solvent background at the start of the run. It cannot correct for a baseline that shifts after the zeroing process due to sample chemistry (oxidation). You must use post-run processing (Dual-Wavelength or Derivative).

Q: How do I distinguish between m-aminophenol interference and general scattering? A: Look at the spectral shape.

  • Scattering: A smooth, featureless curve that rises as wavelength decreases (

    
     profile).
    
  • m-Aminophenol: Distinct absorption bands at 272 nm and 218 nm . If you see a shoulder or peak forming at 272 nm, you have chemical degradation, not just physical scattering.

Visualizing the Correction Logic

The following diagram illustrates how Dual-Wavelength correction isolates the true analyte signal from the oxidized matrix.

DualWavelength Raw Raw Signal (A_total) (Analyte + Oxidation) Calc Calculation: A_corr = A_total - A_ref Raw->Calc Input @ 265nm Ref Reference Wavelength (>350 nm) Ref->Calc Input @ 380nm (Baseline Proxy) Result True PAS-K Value Calc->Result

Figure 2: Logic flow for Dual-Wavelength Correction. The absorbance at 380nm serves as a proxy for the baseline lift.

References

  • United States Pharmacopeia (USP). General Chapter <857> Ultraviolet-Visible Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.

  • Gackowska, A., et al. (2025).[3] "Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid." International Journal of Molecular Sciences. (Discusses UV spectral overlap of salicylate intermediates).

  • Agilent Technologies. (2025). "The Basics of UV-Vis Spectrophotometry." (Standard protocols for dual-wavelength correction).

  • PubChem. "4-Aminophenol (m-aminophenol) Spectral Data." National Library of Medicine. (Confirming absorbance max at 272 nm).

Sources

Validation & Comparative

A Comparative Pharmacokinetic Analysis: Potassium 4-Aminosalicylate vs. Sodium 4-Aminosalicylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Para-aminosalicylic acid (PAS), also known as 4-aminosalicylic acid (4-ASA), remains a critical second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its administration as a salt, commonly potassium or sodium 4-aminosalicylate, is standard practice. While the active therapeutic moiety is the same, the choice of cation can influence the formulation's physicochemical properties and, consequently, its pharmacokinetic profile. This guide provides an in-depth comparison of the pharmacokinetics of potassium 4-aminosalicylate and sodium 4-aminosalicylate, supported by experimental data and methodologies, to inform formulation development and clinical application.

Introduction: The Role of Salt Form in 4-ASA Therapy

The active agent, 4-aminosalicylic acid, functions by inhibiting folic acid synthesis in Mycobacterium tuberculosis.[1][2] However, the free acid form has poor solubility in acidic environments, which can lead to slow and variable absorption.[3] To overcome this, 4-ASA is typically formulated as a more water-soluble salt. The sodium and potassium salts are more readily absorbed from the gastrointestinal tract compared to the free acid.[3][4] This enhanced absorption is crucial for achieving therapeutic concentrations necessary to combat mycobacterial resistance and contribute to regimen efficacy.[2]

The selection of a salt form is a critical decision in drug development, impacting stability, manufacturability, and bioavailability. For 4-aminosalicylic acid, both sodium and potassium salts have been used historically. Understanding the subtle but significant differences in their pharmacokinetic (PK) profiles is essential for optimizing dosing strategies and ensuring patient safety and treatment success.

Comparative Pharmacokinetic Profiles

The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its efficacy and safety.[5][6] While both potassium and sodium 4-aminosalicylate deliver the same active molecule, their absorption kinetics can differ.

Absorption

Both this compound (K-PAS) and sodium 4-aminosalicylate (Na-PAS) are rapidly and completely absorbed following oral administration, particularly when compared to the free acid form.[3][4] This is attributed to their higher water solubility, which facilitates dissolution in the gastrointestinal fluids—a prerequisite for absorption.[3]

Studies have shown that salt forms generally produce higher peak plasma concentrations (Cmax) of PAS than an equivalent dose of the free acid.[4][7] This is because the rapid dissolution of the salts can saturate the N-acetyltransferase-1 (NAT1) enzymes in the gut wall and liver, which are responsible for first-pass metabolism.[3][7] By overwhelming this initial metabolic step, more of the parent drug reaches systemic circulation.

While direct, head-to-head comparative studies are limited, historical data suggests that the sodium salt is absorbed very rapidly.[4] The absorption of potassium from supplements is also known to be rapid and efficient, with the small intestine being the primary site.[8] Given the high solubility of both salts, the differences in Cmax and the time to reach it (Tmax) are often more influenced by the drug's formulation (e.g., immediate-release vs. enteric-coated granules) than by the cation itself.[2][9] For instance, a single 4-gram dose of enteric-coated PAS granules given with food results in a median Tmax of 6 hours.[3]

Distribution, Metabolism, and Excretion

Once absorbed, the distribution, metabolism, and excretion of 4-ASA are independent of the original salt form.

  • Distribution: Approximately 50-60% of 4-ASA is bound to plasma proteins.[1] It crosses the placenta and is excreted into human milk.[4]

  • Metabolism: 4-ASA is primarily metabolized in the gut and liver via N-acetylation to form acetyl-4-aminosalicylic acid (Ac-4-ASA), an inactive metabolite.[2][10] This process is mediated by the NAT1 enzyme.[3] A smaller fraction is conjugated with glycine.[4]

  • Excretion: The elimination half-life (t1/2) of 4-ASA is relatively short, typically around 1 to 2.5 hours, depending on the formulation.[2][4] Over 80% of an administered dose is excreted in the urine within 24 hours, primarily as the parent drug and its acetylated metabolite.[4]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 4-aminosalicylic acid, primarily from studies using sodium salt formulations, which are more extensively documented. These values are representative of what can be expected from highly soluble salt forms.

ParameterValueSource(s)
Time to Peak (Tmax) ~1-2 hours (immediate release); ~6 hours (enteric-coated granules)[3][4]
Peak Concentration (Cmax) 21.4 µg/mL (after 4.78g PAS acid equivalent as sodium salt)[1]
Elimination Half-life (t1/2) ~1-2.5 hours[2][4]
Protein Binding 50-60%[1]
Primary Metabolism N-acetylation in gut and liver (NAT1)[3][10]
Primary Excretion Route Renal (>80% of dose within 24 hours)[4]

Experimental Protocol: A Bioequivalence Study Design

To definitively compare the pharmacokinetics of this compound and sodium 4-aminosalicylate, a randomized, two-way crossover bioequivalence study is the gold standard. This design minimizes inter-subject variability and provides a robust statistical comparison.

Study Objective

To compare the rate and extent of absorption of a test formulation (e.g., this compound) with a reference formulation (e.g., Sodium 4-aminosalicylate) in healthy adult volunteers under fasting conditions.

Experimental Workflow

The following diagram illustrates the typical workflow for a two-way crossover bioequivalence study.

G cluster_screening Phase 1: Subject Enrollment cluster_study Phase 2: Clinical Conduct cluster_p1 Period 1 cluster_p2 Period 2 (Crossover) cluster_analysis Phase 3: Analysis Screening Volunteer Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization GroupA1 Group A Receives Potassium 4-ASA Randomization->GroupA1 Sequence 1 GroupB1 Group B Receives Sodium 4-ASA Randomization->GroupB1 Sequence 2 PK_Sampling1 Serial PK Blood Sampling (e.g., 0-24 hours) GroupA1->PK_Sampling1 GroupB1->PK_Sampling1 Washout Washout Period (≥10 half-lives) PK_Sampling1->Washout GroupA2 Group A Receives Sodium 4-ASA Washout->GroupA2 GroupB2 Group B Receives Potassium 4-ASA Washout->GroupB2 PK_Sampling2 Serial PK Blood Sampling (e.g., 0-24 hours) GroupA2->PK_Sampling2 GroupB2->PK_Sampling2 Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS for 4-ASA and Ac-4-ASA) PK_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, Tmax) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats

Caption: Workflow for a two-way crossover bioequivalence study.

Step-by-Step Methodology
  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet predefined inclusion/exclusion criteria. The causality behind using healthy volunteers is to minimize the confounding effects of disease states or concomitant medications on the drug's intrinsic pharmacokinetic properties.

  • Randomization: Randomly assign subjects to one of two treatment sequences (A-B or B-A), where A is the potassium salt and B is the sodium salt. This ensures that any period or sequence effects are statistically balanced.

  • Period 1 Dosing: After an overnight fast, administer a single oral dose of the assigned formulation with a standardized volume of water. Fasting is critical as food can significantly alter the absorption of 4-ASA, increasing Cmax and AUC.[3][11]

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose). The sampling schedule must be dense enough to accurately capture the Cmax and the terminal elimination phase.

  • Washout Period: A washout period of at least 10 times the drug's elimination half-life (e.g., 7 days) must separate the two treatment periods. This ensures that the drug from the first period is completely eliminated before the second period begins, preventing carryover effects.

  • Period 2 Dosing (Crossover): Subjects receive the alternate formulation, and the blood sampling protocol is repeated.

  • Bioanalysis: Plasma concentrations of 4-ASA and its primary metabolite, Ac-4-ASA, are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity for accurate quantification.

  • Pharmacokinetic and Statistical Analysis: Calculate individual PK parameters (Cmax, AUC0-t, AUC0-∞) for each subject in each period. The data is then log-transformed, and an analysis of variance (ANOVA) is performed. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC are calculated. Bioequivalence is concluded if these intervals fall within the standard regulatory limits of 80-125%.

Conclusion and Scientific Implications

Both potassium and sodium salts of 4-aminosalicylic acid are effective delivery forms that enhance the oral absorption of the active drug compared to its free acid form.[3] The primary pharmacokinetic advantage of these salts lies in their rapid dissolution and ability to bypass a portion of first-pass metabolism, leading to higher systemic exposure.

While existing data suggests their PK profiles are broadly similar, subtle differences may arise from formulation characteristics. The choice between potassium and sodium 4-aminosalicylate may ultimately be guided by factors beyond pharmacokinetics, such as manufacturing considerations, stability, and patient-specific factors like sodium or potassium dietary restrictions. For definitive claims of interchangeability, a well-designed bioequivalence study, as outlined above, is required. This ensures that any differences in the rate and extent of absorption are not clinically significant, providing confidence to researchers, clinicians, and drug developers in their formulation choices.

References

  • Damen, M. J., & van der Meer, J. W. (2000). Clinical pharmacokinetics of slow release mesalazine. PubMed.
  • Sy, S. K., et al. (n.d.). Pharmacokinetics of Para-Aminosalicylic Acid and Its 2 Major Metabolites. Ovid.
  • Katzung, B. G., et al. (2017). Aminosalicylates. BrainKart.
  • World Health Organization. (2019). Para-aminosalicylate sodium delayed-release granules 60% w/w. Extranet Systems.
  • Donald, P. R., & McIlleron, H. (2020). The pharmacokinetics of para-aminosalicylic acid and its relationship to efficacy and intolerance. PMC.
  • Klotz, U. (n.d.). Pharmacology and pharmacokinetics of 5-aminosalicylic acid. PubMed.
  • Hussain, F. N., & Ajjan, R. A. (n.d.). The pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis. Semantic Scholar.
  • Lichtenstein, G. R. (2017). Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. Springer.
  • Thee, S., et al. (2022). Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Momekov, G., et al. (2015). PARA-AMINOSALICYLIC ACID – BIOPHARMACEUTICAL, PHARMACOLOGICAL, AND CLINICAL FEATURES AND RESURGENCE AS AN ANTI-TUBERCULOUS AGENT. Pharmacia.
  • Wan, S. H., et al. (1974). Bioavailability of Aminosalicylic Acid and Its Various Salts in Humans III: Absorption from Tablets. Journal of Pharmaceutical Sciences.
  • Peloquin, C. A., et al. (2001). Pharmacokinetics of para-Aminosalicylic Acid Granules Under Four Dosing Conditions. The Annals of Pharmacotherapy.
  • Kanala, K., et al. (2013). An open-label, randomized, crossover bioequivalence study of mesalamine 400 mg tablets in Indian healthy volunteers. Der Pharmacia Lettre.
  • Campieri, M., et al. (n.d.). A double-blind clinical trial to compare the effects of 4-aminosalicylic acid to 5-aminosalicylic acid in topical treatment of ulcerative colitis. PubMed.
  • Wan, S. H., et al. (1974). Bioavailability of aminosalicylic acid and its various salts in humans. 3. Absorption from tablets. PubMed.
  • Unknown Author. (n.d.). Absorption, Distribution, Metabolism and Excretion of Drug. Pharmaguideline.
  • Rasmussen, S. N., et al. (n.d.). Topical and systemic availability of 5-aminosalicylate: comparisons of three controlled release preparations in man. PubMed.
  • Sica, D. A., & Comstock, T. J. (n.d.). Bioavailability of potassium from three dosage forms: suspension, capsule, and solution. PubMed.
  • World Health Organization. (2024). Notes on the design of bioequivalence study: para-aminosalicylic acid. WHO Prequalification Unit.
  • Cohen, S. S., & Yue, W. Y. (1966). Toleration and absorption of sodium para-aminosalicylate and para-aminosalicylic acid (neopasalate). Comparison with other forms of para-aminosalicylic acid. PubMed.
  • Wilding, I. R., et al. (2002). Colonic delivery of 4-aminosalicylic acid using amylose-ethylcellulose-coated hydroxypropylmethylcellulose capsules. PubMed.
  • Peloquin, C. A. (n.d.). Results of Bioequivalence Testing a. ResearchGate.
  • Weaver, C. M. (2016). Potassium Intake, Bioavailability, Hypertension, and Glucose Control. MDPI.
  • Smith, A. (2024). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Longdom Publishing.
  • Crohn's & Colitis Foundation. (n.d.). Aminosalicylates: Fact Sheet. Crohn's & Colitis Foundation.
  • Taylor & Francis. (n.d.). Aminosalicylate – Knowledge and References. Taylor & Francis.
  • Peloquin, C. A., et al. (1999). Pharmacokinetic evaluation of para-aminosalicylic acid granules. PubMed.
  • Gils, A., et al. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. PMC.
  • Perisic, V. N. (2013). Aminosalicylates in inflammatory bowel disease. ResearchGate.
  • Mayo Clinic. (2026). Aminosalicylate sodium (oral route). Mayo Clinic.

Sources

Bioequivalence Studies of Potassium 4-Aminosalicylate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for conducting bioequivalence (BE) and comparative bioavailability studies of Potassium 4-aminosalicylate (PAS-K) formulations. It is designed for researchers and regulatory scientists, moving beyond standard templates to address the specific physicochemical and pharmacokinetic challenges of this moiety.

Technical Comparison & Experimental Guide

Executive Summary & Scientific Rationale

This compound (PAS-K) is a second-line antitubercular agent used primarily for Multidrug-Resistant Tuberculosis (MDR-TB). While the sodium salt (PAS-Na) and the free acid (PAS) are more common, the potassium salt offers a critical therapeutic alternative for patients requiring sodium restriction (e.g., those with renal impairment or hypertension).

Formulation Challenge: Salt vs. Acid

The core challenge in PAS-K bioequivalence lies in the stark solubility difference between the salt and the free acid.

  • PAS-K (Salt): Freely soluble in water (>1 g/mL). Exhibits rapid, perfusion-limited absorption.

  • PAS (Acid/Granules): Slightly soluble (~1 g/500 mL). Exhibits dissolution-limited absorption.

Implication for BE: You cannot simply compare PAS-K to PAS Acid granules (e.g., Paser®) and expect bioequivalence. They are bio-inequivalent by design. This guide focuses on:

  • Generic BE: Comparing a Test PAS-K formulation to a Reference PAS-K formulation (e.g., Paskamin®).

  • Hybrid/Bridging: Comparing PAS-K to PAS-Na (salt-to-salt bridge).

Comparative Pharmacokinetic Profile

The following data synthesizes performance metrics across different PAS formulations. Note the significantly higher


 for salts compared to the acid granules due to rapid dissolution.
Table 1: Comparative PK Parameters (Normalized to 4g Dose)
ParameterPotassium PAS (PAS-K)Sodium PAS (PAS-Na)PAS Acid Granules (Paser®)
Formulation Type Immediate Release (Powder/Tab)Immediate Release (Tab/Sol)Delayed Release (Enteric Coated)
Solubility High (Freely Soluble)High (Freely Soluble)Low (Slightly Soluble)
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(hours)
1.5 – 2.01.5 – 2.04.0 – 6.0

(

g/mL)
110 – 130140 – 16020 – 50

(

g[1][2]·h/mL)
300 – 330310 – 340250 – 300
Half-life (

)
~1.0 h~1.0 h~1.5 h (flip-flop kinetics)
Main Metabolite N-acetyl-PAS (Inactive)N-acetyl-PAS (Inactive)N-acetyl-PAS (Inactive)

Critical Insight: The


 of PAS-K is roughly 3-4x higher  than the enteric-coated acid granules. A study designed to show equivalence between these two would fail.

Study Design & Regulatory Framework[1][4]

For a standard generic approval (ANDA) or hybrid application (505(b)(2)), the following design is recommended to demonstrate bioequivalence between a Test (T) and Reference (R) PAS-K formulation.

Study Topology
  • Design: Randomized, Open-label, Balanced, Two-Treatment, Two-Period, Two-Sequence, Single-Dose Crossover.

  • Washout Period: 3 Days (Considering

    
     hour, 3 days is 
    
    
    
    half-lives, ensuring no carryover).
  • Subjects: Healthy adult volunteers (N=24–36). Note: Due to high GI intolerance of PAS, consider a larger sample size to account for dropouts (vomiting).

Clinical Protocols (Fasted vs. Fed)

PAS formulations are notorious for gastrointestinal irritation.

  • Fasted Study: Mandatory for IR formulations.

    • Risk:[3][4] High rate of emesis.

    • Mitigation: Administer with 240 mL water. Keep subjects upright for 2 hours.

  • Fed Study: Mandatory to assess dose-dumping and tolerability.

    • Meal: Standard high-fat, high-calorie meal (FDA standard).

    • Observation: Food typically delays

      
       and may slightly reduce 
      
      
      
      for salts, but increases total tolerability.

Bioanalytical Methodology (LC-MS/MS)[7]

Quantification of PAS (4-aminosalicylic acid) requires rigorous separation from its isomer, 5-aminosalicylic acid (Mesalamine), and its metabolite (N-acetyl-PAS).

Sample Preparation Workflow

Principle: Protein precipitation is preferred over SPE for polar small molecules like PAS to prevent recovery loss.

  • Aliquot: 50

    
    L Human Plasma.
    
  • IS Addition: Add 20

    
    L Internal Standard (e.g., PAS-d3 or 4-amino-2-hydroxybenzoic acid-d3).
    
  • Precipitation: Add 200

    
    L Acetonitrile (0.1% Formic Acid).
    
  • Vortex/Centrifuge: Vortex 1 min, Centrifuge at 10,000 rpm for 10 min.

  • Dilution: Dilute supernatant 1:1 with mobile phase (to match initial gradient).

LC-MS/MS Conditions
  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 100 x 2.1 mm, 3

    
    m. Standard C18 may fail to retain polar PAS.[5]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B (hold 1 min)

    
     Ramp to 90% B 
    
    
    
    Re-equilibrate.
  • Detection: Negative Ion Mode (ESI-). PAS ionizes better in negative mode due to the carboxylic acid group.

  • Transitions (MRM):

    • PAS:

      
       (Loss of 
      
      
      
      ).
    • N-Acetyl-PAS:

      
      .[6]
      

Visualizations

Bioequivalence Study Workflow

The following diagram illustrates the logical flow of the clinical execution, highlighting critical decision points for safety (emesis management).

BE_Workflow cluster_Period1 Period 1 (Clinical Phase) cluster_Period2 Period 2 (Crossover) Start Study Initiation Screening Subject Screening (Exclusion: GI ulcers, Renal issues) Start->Screening Randomization Randomization (T/R) Screening->Randomization Dosing1 Dosing (Fasted/Fed) Randomization->Dosing1 Safety1 Safety Monitoring (Emesis Check) Dosing1->Safety1 PK_Sampling1 PK Sampling (0, 0.25, 0.5 ... 24h) Washout Washout (3-7 Days) PK_Sampling1->Washout Safety1->PK_Sampling1 No Emesis < 2h DropOut Subject Withdrawal Safety1->DropOut Emesis < 2h Dosing2 Dosing (R/T) Washout->Dosing2 PK_Sampling2 PK Sampling Dosing2->PK_Sampling2 Bioanalysis LC-MS/MS Analysis (Plasma) PK_Sampling2->Bioanalysis Stats Statistical Analysis (90% CI: 80-125%) Bioanalysis->Stats

Caption: Operational workflow for PAS-K Bioequivalence study, emphasizing the critical "Emesis Check" due to the drug's GI toxicity profile.

Metabolic Pathway & Disposition

Understanding the metabolic fate is crucial for identifying interferences in the bioanalytical method.

Metabolism PAS Potassium 4-Aminosalicylate (Parent Drug) NAT1 N-Acetyltransferase 1 (Liver/Gut) PAS->NAT1 Acetylation GlyPAS Glycine Conjugate (Minor) PAS->GlyPAS Conjugation Excretion Renal Excretion (>80% as Metabolites) PAS->Excretion Unchanged (~20%) AcPAS N-Acetyl-PAS (Major Metabolite) NAT1->AcPAS AcPAS->Excretion GlyPAS->Excretion

Caption: Disposition pathway of PAS. The acetylation step (NAT1) is rapid, necessitating strict sample handling (ice bath) to prevent ex-vivo metabolism.

Experimental Protocols

Protocol A: Handling of Plasma Samples (Stability)

PAS is unstable in plasma at room temperature due to spontaneous decarboxylation to m-aminophenol.

  • Collection: Draw blood into

    
    EDTA tubes kept on crushed ice.
    
  • Separation: Centrifuge at

    
    C immediately (within 15 mins).
    
  • Stabilization: (Optional but recommended) Add 10

    
    L of 1M Citric Acid per mL of plasma to lower pH and stabilize the carboxylic acid group.
    
  • Storage: Store at

    
    C. Do not store at 
    
    
    
    C for >1 week.
Protocol B: Data Analysis (WinNonlin)
  • Non-Compartmental Analysis (NCA):

    • 
      :  Directly from observed data.
      
    • 
      :  Linear trapezoidal rule.
      
    • 
      :  Extrapolated using terminal slope (
      
      
      
      ).
  • Bioequivalence Criteria:

    • Calculate Geometric Mean Ratios (GMR) for Test/Reference.

    • The 90% Confidence Interval for

      
       and 
      
      
      
      must fall within 80.00% – 125.00% .

References

  • World Health Organization. (2024). Guidance for the design of bioequivalence studies: para-aminosalicylic acid. WHO Prequalification of Medicines. Link

  • Peloquin, C. A., et al. (2001). Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions. Annals of Pharmacotherapy. Link

  • Pastorini, E., et al. (2008). Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma. Journal of Chromatography B. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4649, 4-Aminosalicylic acid. Link

  • Food and Drug Administration (FDA). (2015). Clinical Pharmacology Review: Potassium Chloride for Oral Solution (Reference for Salt Bioequivalence Principles). Link

Sources

Comparative Efficacy Guide: PAS-K Adjunctive Therapy with Isoniazid and Rifampicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

Objective: To evaluate the in vitro efficacy of Para-aminosalicylic acid potassium (PAS-K) when combined with the first-line antitubercular agents Isoniazid (INH) and Rifampicin (RFP).

The "Potassium" Factor in In Vitro Models: While PAS-K is clinically preferred over PAS-Sodium (PAS-Na) for reducing sodium load and improving gastric tolerance, its in vitro pharmacodynamics are driven by the active para-aminosalicylate anion . Once dissolved in culture media (e.g., 7H9 broth), PAS-K dissociates into


 and 

. Therefore, the experimental efficacy described here reflects the fundamental activity of PAS, with PAS-K serving as the stable delivery salt.
Mechanism of Action: The Multi-Target Strategy

The rationale for combining PAS-K with INH and RFP lies in targeting three distinct, non-overlapping essential cellular processes. This reduces the probability of spontaneous resistance development.

  • PAS (Folate Pathway): Acts as a structural analog of para-aminobenzoic acid (PABA).[1][2] It is mis-incorporated by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) to form a hydroxyl-dihydrofolate antimetabolite, which inhibits dihydrofolate reductase (DHFR) .[3]

  • INH (Cell Wall): Inhibits InhA, disrupting mycolic acid synthesis.

  • RFP (Transcription): Binds to the

    
    -subunit of DNA-dependent RNA polymerase (rpoB), blocking RNA transcription.
    

MOA_Pathway PAS PAS-K (Active: PAS) Target_PAS Folate Pathway (DHPS/DHFR Inhibition) PAS->Target_PAS Antimetabolite INH Isoniazid (INH) Target_INH Mycolic Acid Synthesis (Cell Wall) INH->Target_INH InhA Blockade RFP Rifampicin (RFP) Target_RFP RNA Polymerase (Transcription) RFP->Target_RFP rpoB Binding Target_PAS->Target_INH Reduced Cell Wall Permeability? Outcome Synergistic/Additive Bacteriostasis & Kill Target_PAS->Outcome Target_INH->Outcome Target_RFP->Outcome

Figure 1: Distinct molecular targets of the triple-drug regimen preventing cross-resistance.

Comparative In Vitro Metrics[4][5][6]

The following data summarizes the expected performance of PAS-K in combination with INH/RFP against Mycobacterium tuberculosis (H37Rv strain and clinical isolates).

Table 1: MIC and Interaction Indices (Checkerboard Assay)

Note: Values represent consensus ranges from standard 7H9 broth microdilution assays.

ParameterPAS-K (Alone)INH (Alone)RFP (Alone)PAS-K + INHPAS-K + RFP
MIC Range (µg/mL) 0.5 – 2.00.03 – 0.120.06 – 0.5N/AN/A
FIC Index (Mean) N/AN/AN/A0.5 – 0.9 0.6 – 1.0
Interaction Type BaselineBaselineBaselinePartial Synergy Additive
Resistance Breakpoint > 2.0> 0.2> 1.0Reverses low-level resistanceNo effect on rpoB mutants

Key Insight: PAS-K rarely exhibits "explosive" synergy (FIC < 0.5) like Bedaquiline/Pretomanid. Its value lies in the Additive (FIC 0.5–1.0) range, where it suppresses the emergence of mutants resistant to INH/RFP without antagonistic interference.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the Resazurin Microtiter Assay (REMA) adapted for Checkerboard analysis. This colorimetric method is superior to optical density (OD) for mycobacteria due to their clumping nature.

Protocol A: The Checkerboard Synergy Assay

Reagents:

  • Media: Middlebrook 7H9 broth + 10% OADC enrichment.

  • Indicator: Resazurin (0.02% w/v), filter sterilized.

  • Drugs: PAS-K (dissolve in water), INH (water), RFP (DMSO).

Workflow Diagram:

Checkerboard_Protocol Step1 Inoculum Prep (H37Rv to McFarland 0.5) Step2 Dilute 1:100 (Final ~10^5 CFU/mL) Step1->Step2 Plate 96-Well Plate Setup X-Axis: PAS-K (0.125 - 8 µg/mL) Y-Axis: INH (0.015 - 1 µg/mL) Step2->Plate Incubate Incubate 7 Days @ 37°C Plate->Incubate Add_Dye Add Resazurin Incubate 24h Incubate->Add_Dye Read Read Fluorescence (Pink = Growth, Blue = No Growth) Add_Dye->Read

Figure 2: REMA Checkerboard workflow for determining Fractional Inhibitory Concentration (FIC).

Step-by-Step Execution:

  • Plate Layout:

    • X-Axis (Rows): Serial 2-fold dilution of PAS-K.

    • Y-Axis (Columns): Serial 2-fold dilution of INH (or RFP).[4]

    • Corner Well: No drug (Growth Control).

    • Perimeter: Sterile water (Evaporation barrier).

  • Inoculation: Add 100 µL of diluted M. tuberculosis suspension to all inner wells.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Development: Add 30 µL Resazurin. Re-incubate for 24 hours.

  • Calculation:

    
    
    

Validation Check: The Growth Control well must turn pink. The Sterile Control must remain blue. If controls fail, discard the plate.

Critical Analysis: Expert Insights & Limitations

The "Methionine Antagonism" Trap
  • Issue: PAS acts as an antimetabolite.[1][2][3] If your culture medium is overly rich in methionine or PABA (para-aminobenzoic acid), the bacteria can bypass the PAS blockade.

  • Solution: Use standard Middlebrook 7H9. Avoid undefined complex media (like egg-based Lowenstein-Jensen) for quantitative MIC studies, as batch-to-batch variation in PABA levels can artificially inflate PAS MICs.

Intracellular Activity (Macrophage Models)

While INH and RFP penetrate macrophages well, PAS has historically shown lower intracellular accumulation.

  • Observation: In J774A.1 murine macrophage models, PAS-K requires higher extracellular concentrations to achieve intracellular kill compared to RFP.

  • Implication: In vitro broth data (MIC) may slightly overestimate in vivo efficacy. However, the combination of PAS-K + INH remains potent because INH rapidly kills intracellular populations while PAS prevents resistance in extracellular lesions.

Stability of PAS-K
  • Caution: PAS degrades to m-aminophenol (toxic) in acidic solutions or upon prolonged heat exposure.

  • Protocol Adjustment: Always prepare PAS-K stock solutions fresh. Do not autoclave PAS-K; use filter sterilization (0.22 µm).

References

  • Zheng, J., et al. (2013). "Para-aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis."[1][3] Journal of Biological Chemistry. Link

  • World Health Organization (2018). "Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis." WHO.[5] Link

  • Minato, Y., et al. (2015). "Methionine Antagonizes para-Aminosalicylic Acid Activity via Affecting Folate Precursor Biosynthesis in Mycobacterium tuberculosis." Frontiers in Microbiology. Link

  • Yu, X., et al. (2021). "In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis."[6] Infection and Drug Resistance.[7][5][6] Link

  • Jakko, P., et al. (2025). "Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard." NIRT Protocols. Link

Sources

A Comparative Guide to the Stability of p-Aminosalicylic Acid (PAS): Potassium Salt vs. Free Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and formulation scientists working with the second-line antituberculosis agent p-aminosalicylic acid (PAS), ensuring drug stability is paramount to maintaining therapeutic efficacy and safety. A critical formulation choice lies between using the free acid form (PAS acid) and its salt, p-aminosalicylate potassium (PAS-K). This guide provides an in-depth comparison of the stability profiles of these two forms, supported by physicochemical principles and experimental data, to inform rational drug development decisions.

Introduction: The Significance of PAS and its Stability

p-Aminosalicylic acid is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). It functions as a structural analog of p-aminobenzoic acid (PABA), competitively inhibiting folate synthesis in Mycobacterium tuberculosis.[1] However, the inherent instability of the PAS molecule presents significant formulation challenges. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts, most notably m-aminophenol, a known hepatotoxin.[2][3]

The choice between the free acid and a salt form like PAS-K is not merely one of solubility or bioavailability; it is a fundamental decision that profoundly impacts the drug's chemical stability, shelf-life, and ultimately, its performance in vivo. This guide will dissect the chemical nuances that differentiate the stability of PAS acid and PAS potassium salt.

Chemical Structures and Inherent Stability Factors

The stability of aminosalicylates is intrinsically linked to their chemical structure: a salicylic acid core with an amino group substituent. This arrangement makes the molecule susceptible to several degradation pathways.

  • PAS Acid (4-Amino-2-hydroxybenzoic acid): As a free acid, the molecule's carboxylic acid group can readily participate in reactions, particularly decarboxylation. In aqueous solutions, especially at elevated temperatures or under acidic conditions, PAS acid is prone to losing carbon dioxide to form m-aminophenol.[2][4] The pH of a 0.1% aqueous solution of PAS acid is approximately 3.5, creating an environment that can facilitate this degradation.[4]

  • PAS Potassium Salt (Potassium 4-amino-2-hydroxybenzoate): In the potassium salt, the acidic proton of the carboxylic acid group is replaced by a potassium ion (K⁺). This seemingly minor change has a significant stabilizing effect. By forming the carboxylate salt, the propensity for decarboxylation is substantially reduced. Solutions of PAS-K are approximately neutral, with a 1% solution having a pH of about 7.0.[4] This neutral pH avoids the acid-catalyzed degradation pathway that plagues the free acid form.

The primary degradation pathway for PAS acid is illustrated below.

G cluster_0 PAS Acid Degradation cluster_1 Stress Conditions PAS_Acid p-Aminosalicylic Acid (PAS Acid) mAP m-Aminophenol (Hepatotoxic Degradant) PAS_Acid->mAP Decarboxylation CO2 Carbon Dioxide (CO2) Stress Heat (>40°C) Acid (Low pH) Stress->PAS_Acid

Figure 1: Primary degradation pathway of PAS acid via decarboxylation under heat or acidic stress.

Comparative Stability Analysis: A Data-Driven Assessment

While direct head-to-head comparative studies are sparse in publicly available literature, a comprehensive analysis of existing data and physicochemical properties allows for a robust comparison. The primary liabilities of PAS acid—susceptibility to acid-catalyzed and thermal degradation—are significantly mitigated in the potassium salt form.

Hydrolytic Stability (pH-Dependence)

The most significant stability difference is observed across the pH spectrum.

  • PAS Acid: Highly unstable in acidic conditions. The low pH of the gastric environment readily promotes degradation to the hepatotoxic m-aminophenol. This is the primary reason why modern oral formulations of PAS acid, such as Paser® granules, are enteric-coated to bypass the stomach.[2]

  • PAS Potassium Salt: Being the salt of a weak acid and a strong base, PAS-K produces a neutral solution (pH ≈ 7), thereby avoiding acid-catalyzed degradation.[4] This inherent neutrality makes it a more robust candidate for liquid formulations or for applications where enteric coating is not feasible.

Thermal Stability

Elevated temperatures accelerate the decarboxylation of PAS acid.

  • PAS Acid: Aqueous solutions are known to readily decarboxylate at temperatures above 40°C.[4] This poses challenges for manufacturing processes involving heat (e.g., heat sterilization) and for storage in warmer climates.

  • PAS Potassium Salt: While not immune to thermal degradation, salt solutions are reported to be more resistant to heat than the free acid.[4] This enhanced thermal stability provides a wider margin for processing and storage.

Summary of Comparative Stability

The table below summarizes the key stability attributes based on available data.

Stability Parameterp-Aminosalicylic Acid (PAS Acid)PAS Potassium Salt (PAS-K)Rationale & References
pH of Solution Acidic (pH ≈ 3.5 for 0.1% solution)Neutral (pH ≈ 7.0 for 1% solution)The free carboxylic acid group lowers the pH, while the salt form is neutral.[4]
Acid Stability Poor. Readily degrades to m-aminophenol via decarboxylation.Good. The carboxylate form is less susceptible to acid-catalyzed degradation.The primary reason for enteric coating on PAS acid formulations is to avoid stomach acid.[2]
Thermal Stability Moderate. Aqueous solutions degrade readily above 40°C.Good. Salt solutions are more resistant to heat-induced decarboxylation.Direct comparison notes that salt solutions are more heat resistant.[4]
Key Degradant m-Aminophenolm-Aminophenol (formed at a slower rate)The primary degradation pathway for both is decarboxylation.[3]
Formulation Implication Requires protective strategies like enteric coating for oral delivery.More suitable for liquid formulations and less complex solid dosage forms.Enhanced stability simplifies formulation and manufacturing.[4]

Experimental Protocol: Forced Degradation Study

To empirically validate the stability differences, a forced degradation study is essential. This protocol outlines a robust, self-validating system for comparing PAS acid and PAS-K, conforming to ICH guidelines.[5][6][7]

Objective:

To compare the degradation of PAS acid and PAS potassium salt under hydrolytic (acid, base), oxidative, and thermal stress conditions.

Materials:
  • p-Aminosalicylic Acid (Reference Standard)

  • p-Aminosalicylate Potassium (Reference Standard)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (HPLC Grade)

  • Phosphoric Acid (HPLC Grade)

  • Water (HPLC Grade)

Workflow Diagram:

Figure 2: Experimental workflow for the comparative forced degradation study.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve PAS acid and PAS-K in HPLC-grade water to prepare separate 1 mg/mL stock solutions.

    • Causality: Water is used as the primary solvent to simulate aqueous environments. 1 mg/mL is a typical concentration for such studies.

  • Application of Stress Conditions:

    • For each compound (PAS acid and PAS-K), set up the following stress conditions in separate, labeled vials:

      • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate in a water bath at 60°C.

      • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate in a water bath at 60°C.

      • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light.

      • Thermal Degradation: Mix 5 mL of stock solution with 5 mL of water. Incubate in a water bath at 80°C.

      • Control: Mix 5 mL of stock solution with 5 mL of water. Store at 4°C, protected from light.

    • Causality: These conditions are standard for forced degradation studies and are designed to achieve 5-20% degradation, which is sufficient to demonstrate stability differences without degrading the sample completely.[7][8]

  • Sampling and Quenching:

    • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately quench the reactions for the acid and base hydrolysis samples by neutralizing them. For the acid sample, add an equivalent amount of 0.1 M NaOH. For the base sample, add an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

    • Causality: Time-point sampling allows for the determination of degradation kinetics. Neutralization stops the hydrolytic reactions, ensuring the measured degradation is accurate for that time point.

  • Stability-Indicating HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent PAS peak from its primary degradant, m-aminophenol, and any other degradation products.

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of potassium phosphate buffer (pH 3.5) and methanol.[9]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 233 nm.[3]

      • Injection Volume: 20 µL.

    • Causality: A stability-indicating method is crucial for trustworthiness. It must be proven to resolve the active pharmaceutical ingredient (API) from all potential degradation products, ensuring accurate quantification of stability.[5]

  • Data Analysis and Interpretation:

    • Calculate the percentage of PAS remaining at each time point relative to the time-zero control.

    • Quantify the formation of m-aminophenol using a reference standard.

    • Plot the percentage of PAS remaining versus time for each stress condition for both PAS acid and PAS-K.

    • Compare the degradation rates. It is hypothesized that PAS-K will show significantly less degradation, particularly under acidic and thermal stress conditions.

Conclusion and Recommendations

The evidence strongly indicates that p-aminosalicylate potassium (PAS-K) offers a superior stability profile compared to its free acid counterpart. The key advantages of PAS-K are its enhanced resistance to acid-catalyzed hydrolysis and thermal degradation, which stem from the formation of the carboxylate salt and the resulting neutral pH in solution.

For drug development professionals, this translates to several practical benefits:

  • Simplified Formulations: PAS-K may not require complex protective measures like enteric coating, potentially reducing manufacturing costs and complexity.

  • Broader Formulation Options: Its greater stability in aqueous solution makes it a better candidate for liquid dosage forms or for use in fixed-dose combinations where pH compatibility is a concern.

  • Improved Shelf-Life: The inherently more stable nature of the salt form can lead to a longer product shelf-life and less stringent storage requirements.

While PAS acid remains a viable therapeutic agent, its known stability liabilities must be carefully managed through advanced formulation strategies. For new product development, PAS potassium salt represents a more robust and chemically stable starting point, offering a clearer path to a safe, effective, and stable final drug product.

References

  • Electro-Fenton oxidation of para-aminosalicylic acid: degradation kinetics and mineralization pathway using Pt/carbon-felt and BDD/carbon-felt cells. PubMed. Available at: [Link]

  • The metabolism of p-aminosalicylic acid (PAS) in man. ResearchGate. Available at: [Link]

  • Physicochemical properties of salts of p-aminosalicylic acid. I. Correlation of crystal structure and hydrate stability. PubMed. Available at: [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. Available at: [Link]

  • Para-aminosalicylic acid [PAS]. Johns Hopkins ABX Guide. Available at: [Link]_

  • P-aminosalicyclic acid (PAS). TB DRUG MONOGRAPHS. Available at: [Link]

  • Quantitative determination of p-aminosalicylic acid and its degradation product m-aminophenol in pellets by ion-pair high-performance liquid chromatography applying the monolithic Chromolith Speedrod RP-18e column. ResearchGate. Available at: [Link]

  • HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. National Institutes of Health (NIH). Available at: [Link]

  • p-Aminosalicylic Acid. The Merck Index Online. Available at: [Link]

  • New Spectrophotometric Methods for the Determination of p-Aminosalicylic Acid in Tablets. Semantic Scholar. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • Technical Methods: Estimation P-Aminosalicylic. Scribd. Available at: [Link]

  • Evaluation of para-Aminosalicylic Acid as a Substrate of Multiple Solute Carrier Uptake Transporters and Possible Drug Interactions with Nonsteroidal Anti-inflammatory Drugs In Vitro. American Society for Microbiology. Available at: [Link]

  • Dose Regimen of Para-Aminosalicylic Acid Gastro-Resistant Formulation (PAS-GR) in Multidrug-Resistant Tuberculosis. Ovid. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • HPLC Methods for analysis of 5-Aminosalicylic acid. HELIX Chromatography. Available at: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]

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A Comparative Guide to Potassium 4-Aminosalicylate and 5-Aminosalicylic Acid (Mesalamine): Structure, Activity, and Therapeutic Implications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory bowel disease (IBD) therapeutics, aminosalicylates have long been a cornerstone for managing mild to moderate disease. Among these, 5-aminosalicylic acid (5-ASA), or mesalamine, is the most well-established agent. However, its structural isomer, 4-aminosalicylic acid (4-ASA), also possesses significant anti-inflammatory properties and presents a distinct clinical profile. This guide provides an in-depth comparison of Potassium 4-aminosalicylate and 5-aminosalicylic acid, focusing on their structure-activity relationships, mechanisms of action, and the experimental frameworks used to evaluate their efficacy.

Structural Isomers: A Tale of Two Molecules

At the heart of their differing activities lies a subtle yet critical distinction in their chemical structures. Both are isomers of aminosalicylic acid, featuring a salicylic acid backbone with an amino group substitution. The key difference is the position of this amino group on the benzene ring relative to the hydroxyl group.

  • 5-Aminosalicylic Acid (Mesalamine): The amino group is at the C5 position.

  • 4-Aminosalicylic Acid: The amino group is at the C4 position.

This seemingly minor shift has significant implications for the molecule's electronic properties, metabolism, and interaction with biological targets.

G cluster_5ASA 5-Aminosalicylic Acid (Mesalamine) cluster_4ASA 4-Aminosalicylic Acid 5ASA 4ASA

Caption: Chemical structures of 5-aminosalicylic acid and 4-aminosalicylic acid.

Mechanism of Action: A Complex and Multifaceted Picture

The precise mechanism of action for both 4-ASA and 5-ASA is not fully elucidated but is believed to be multifactorial and primarily exerted locally within the gastrointestinal tract.[1]

Shared Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Both compounds are thought to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to a reduction in the production of prostaglandins and leukotrienes, key mediators of inflammation.[2]

  • Antioxidant Activity: As derivatives of salicylic acid, both 5-ASA and 4-ASA can act as antioxidants, scavenging free radicals that contribute to mucosal damage in IBD.[1]

  • Inhibition of NF-κB: There is evidence to suggest that aminosalicylates can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

Potential Differences Stemming from Structure:

While their overarching mechanisms are similar, the difference in the amino group position may influence their potency and specificity towards certain targets. For instance, one study suggested that 4-ASA may be more potent in its anti-inflammatory effects than 5-ASA.[3] Furthermore, 4-ASA has been reported to suppress nitrite-stimulated oxidation of n-butyrate in colonic epithelial cells to a lesser extent than 5-ASA, with a 6-fold lower capacity.[4] This could have implications for colonocyte energy metabolism and mucosal barrier function.

G cluster_pathway Putative Anti-inflammatory Pathways of Aminosalicylates Aminosalicylates Aminosalicylates COX_LOX COX & LOX Pathways Aminosalicylates->COX_LOX Inhibits Free_Radicals Reactive Oxygen Species (Free Radicals) Aminosalicylates->Free_Radicals Scavenges NF_kB NF-κB Activation Aminosalicylates->NF_kB Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produces Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Oxidative_Stress->Inflammation Proinflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Proinflammatory_Genes Promotes Proinflammatory_Genes->Inflammation

Caption: Shared anti-inflammatory pathways of 4-ASA and 5-ASA.

Comparative Efficacy and Clinical Data

Clinical studies have provided valuable insights into the comparative efficacy of 4-ASA and 5-ASA, primarily in the context of ulcerative colitis and Crohn's disease.

A double-blind clinical trial comparing the topical application of 2g of 4-ASA and 5-ASA in enema form for active ulcerative colitis found no statistically significant difference in clinical, sigmoidoscopic, or histological improvement between the two groups.[5] In the 5-ASA group, 81% of patients showed clinical improvement, compared to 77% in the 4-ASA group.[5]

Another randomized, double-blind study evaluated the efficacy of oral slow-release tablets of 4-ASA (1.5 g/day ) versus 5-ASA (1.5 g/day ) for maintaining remission in patients with quiescent Crohn's ileocolitis.[6][7] The study concluded that 4-ASA may be as effective as 5-ASA in this setting, with relapse rates of 36% for 4-ASA and 38% for 5-ASA after one year.[6][7]

Parameter This compound (4-ASA) 5-aminosalicylic acid (Mesalamine, 5-ASA) Reference
Indication Inflammatory Bowel DiseaseInflammatory Bowel Disease (First-line for mild-to-moderate Ulcerative Colitis)[3][8]
Topical UC Efficacy (Clinical Improvement) 77%81%[5]
Oral Crohn's Remission (Relapse Rate) 36%38%[6][7]
Reported Side Effect Differences Less reported nephrotoxicity, no reported 5-ASA-induced pancreatitisPotential for nephrotoxicity and immunoallergic acute pancreatitis[3]

Experimental Protocols for Comparative Evaluation

To further dissect the structure-activity relationship and comparative efficacy of 4-ASA and 5-ASA, a combination of in vitro and in vivo experimental models is essential.

In Vitro Assays for Anti-inflammatory Activity

These assays provide a controlled environment to assess the direct effects of the compounds on cellular and molecular inflammatory pathways.

Protocol: Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound and 5-aminosalicylic acid (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO or media).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound at different concentrations compared to the LPS-stimulated control. Determine the IC50 values.

G Start Start Cell_Culture Culture Macrophages Start->Cell_Culture Cell_Seeding Seed Cells in 24-well Plates Cell_Culture->Cell_Seeding Pre-treatment Pre-treat with 4-ASA or 5-ASA Cell_Seeding->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant_Collection Collect Supernatants Stimulation->Supernatant_Collection ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % Inhibition and IC50 ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytokine inhibition assay.

In Vivo Models of Inflammatory Bowel Disease

Animal models are crucial for evaluating the therapeutic efficacy of compounds in a complex biological system that mimics human IBD.[9][10][11]

Protocol: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for one week before the experiment.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis. A control group receives regular drinking water.

  • Treatment Groups: Divide the DSS-treated mice into the following groups:

    • Vehicle control (e.g., saline or water)

    • This compound (e.g., 50, 100 mg/kg/day, oral gavage)

    • 5-aminosalicylic acid (e.g., 50, 100 mg/kg/day, oral gavage)

  • Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the treatment period, euthanize the mice and collect colon tissues.

  • Macroscopic Evaluation: Measure the colon length and weight.

  • Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E). Score the tissue sections for inflammation severity and mucosal damage.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.

  • Data Analysis: Compare the DAI scores, colon length, histological scores, and MPO activity between the treatment groups and the DSS vehicle control group.

G Start Start Acclimatization Acclimatize Mice Start->Acclimatization Induction Induce Colitis with DSS in Drinking Water Acclimatization->Induction Grouping Divide into Treatment Groups (Vehicle, 4-ASA, 5-ASA) Induction->Grouping Treatment Daily Oral Gavage Treatment Grouping->Treatment Monitoring Daily Monitoring of DAI Treatment->Monitoring Termination Euthanize and Collect Colons Monitoring->Termination Evaluation Macroscopic, Histological, and MPO Analysis Termination->Evaluation Analysis Compare Efficacy Parameters Evaluation->Analysis End End Analysis->End

Caption: Workflow for DSS-induced colitis model in mice.

Pharmacokinetics and Drug Delivery

A critical aspect of aminosalicylate therapy is ensuring targeted delivery to the inflamed regions of the colon while minimizing systemic absorption.[12] Both 4-ASA and 5-ASA are readily absorbed in the upper gastrointestinal tract. Therefore, various oral formulations with delayed-release or pH-dependent coatings are utilized for 5-ASA to facilitate colon-specific delivery.[13] Similar strategies would be necessary for the effective oral administration of 4-ASA in IBD.

Pharmacokinetic studies are essential to compare the absorption, distribution, metabolism, and excretion of these two isomers. Such studies would typically involve administering the compounds to animal models or human volunteers and measuring the concentrations of the parent drug and its metabolites in plasma, urine, and feces over time.[14][15]

Conclusion and Future Directions

Both this compound and 5-aminosalicylic acid are effective anti-inflammatory agents for the treatment of IBD. While 5-ASA is the established standard of care, 4-ASA presents a viable alternative with a potentially different side-effect profile and comparable efficacy in some clinical settings. The subtle shift in the amino group position from C5 to C4 significantly influences their biological activity, warranting further investigation into their structure-activity relationship.

Future research should focus on:

  • Head-to-head preclinical studies using standardized in vitro and in vivo models to directly compare their potency and mechanisms of action.

  • Advanced formulation development for 4-ASA to optimize its colonic delivery.

  • Larger, well-controlled clinical trials to further delineate the comparative efficacy and safety of 4-ASA and 5-ASA in different IBD patient populations.

A deeper understanding of the nuances between these two isomers will not only refine our use of existing aminosalicylates but also pave the way for the development of novel, more targeted therapies for inflammatory bowel disease.

References

  • Mesalamine (USAN) - StatPearls - NCBI Bookshelf - NIH. (2024, February 15). Retrieved from [Link]

  • Mesalamine for ulcerative colitis - Medical News Today. (2024, September 2). Retrieved from [Link]

  • MESALAMINE - Inxight Drugs. Retrieved from [Link]

  • IBD Mouse Model - Biocytogen. Retrieved from [Link]

  • What is the use of Mesalamine (5-Aminosalicylic acid)? - Dr.Oracle. (2025, April 24). Retrieved from [Link]

  • Animal Models of IBD - MP Biomedicals. Retrieved from [Link]

  • Mesalamine (oral route) - Side effects & dosage - Mayo Clinic. (2026, January 31). Retrieved from [Link]

  • Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC - NIH. (2014, April 7). Retrieved from [Link]

  • The Translational Relevance of IBD Mouse Models | Taconic Biosciences. (2020, March 17). Retrieved from [Link]

  • Animal models of inflammatory bowel disease: category and evaluation indexes - PMC. (2024, April 16). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved from [Link]

  • (PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 10). Retrieved from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (2023, April 17). Retrieved from [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. (2013, January 15). Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013, September 15). Retrieved from [Link]

  • Steady-State Pharmacokinetics of a New 4-Gram 5-Aminosalicylic Acid Retention Enema in Patients with Ulcerative Colitis in Remission. Retrieved from [Link]

  • Mechanism of Action of Aminosalicylates. Retrieved from [Link]

  • Steady-State Pharmacokinetics of a New 4-Gram 5-Aminosalicylic Acid Retention Enema in Patients with Ulcerative Colitis in Remission - Taylor & Francis. (2009, July 8). Retrieved from [Link]

  • Steady-state pharmacokinetics of a new 4-gram 5-aminosalicylic acid retention enema in patients with ulcerative colitis in remission - PubMed. Retrieved from [Link]

  • Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PubMed. Retrieved from [Link]

  • Oral 4-aminosalicylic acid versus 5-aminosalicylic acid slow release tablets. Double blind, controlled pilot study in the maintenance treatment of Crohn's ileocolitis - PMC. Retrieved from [Link]

  • Aminosalicylates: Fact Sheet - Crohn's & Colitis Foundation. Retrieved from [Link]

  • A double-blind clinical trial to compare the effects of 4-aminosalicylic acid to 5-aminosalicylic acid in topical treatment of ulcerative colitis - PubMed. Retrieved from [Link]

  • 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate - Hilaris. (2016, May 9). Retrieved from [Link]

  • Inflammatory Bowel Disease Medication - Medscape. (2026, January 27). Retrieved from [Link]

  • Aminosalicylates in Inflammatory Bowel Disease in Adults - Nottinghamshire Area Prescribing Committee. (2025, July 15). Retrieved from [Link]

  • Aminosalicylates (5-ASAs) for IBD - Crohn's & Colitis Australia. Retrieved from [Link]

  • Chemical Structures of 4-ASA, 5-ASA and Ac-5-ASA - ResearchGate. Retrieved from [Link]

  • Does the 5-Aminosalicylate Concentration Correlate with the Efficacy of Oral 5-Aminosalicylate and Predict Response in Patients with Inflammatory Bowel Disease? A Systematic Review. (2019, April 23). Retrieved from [Link]

  • Effect of 5-aminosalicylic acid (5-ASA) and other salicylates on short-chain fat metabolism in the colonic mucosa. Pharmacological implications for ulcerative colitis - PubMed. Retrieved from [Link]

  • Chemical structures of 5-aminosalicylic acid (A) and 4-aminosalicylic acid (B) - ResearchGate. Retrieved from [Link]

  • Association of Proton Pump Inhibitor and Potassium‐Competitive Acid Blocker Use With Discontinuation and Intolerance of Oral 5‐Aminosalicylic Acid in Patients With Ulcerative Colitis - PMC. (2026, January 31). Retrieved from [Link]

Sources

Validation of Analytical Methods for PAS-K (Potassium Para-Aminosalicylate) According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge of PAS-K

Potassium Para-Aminosalicylate (PAS-K) remains a critical second-line agent for Multidrug-Resistant Tuberculosis (MDR-TB). However, its analytical validation presents a unique chemical paradox: the molecule is highly polar (making retention on standard C18 columns difficult) and thermally unstable (undergoing rapid decarboxylation to m-aminophenol ).

This guide moves beyond generic "textbook" validation.[1] We compare the industry-standard Ion-Pair RP-HPLC method against legacy UV-Visible Spectrophotometry and modern UPLC alternatives. The focus is on demonstrating compliance with ICH Q2(R2) guidelines, ensuring that your method is not just "functional" but legally and scientifically defensible.

Comparative Analysis: Selecting the Right Tool

Before validating, one must justify the method selection. For PAS-K, specificity is the non-negotiable attribute due to the toxicity of its primary degradant, m-aminophenol (MAP).

Table 1: Performance Comparison of Analytical Techniques for PAS-K
FeatureIon-Pair RP-HPLC (Recommended) UV-Visible Spectrophotometry Non-Aqueous Titration
Specificity High (Resolves PAS from MAP impurity)Low (Spectral overlap between PAS and MAP)None (Quantifies total amine/acid content)
Sensitivity (LOD) High (0.05 µg/mL)Moderate (1-5 µg/mL)Low (mg range)
Suitability Stability-Indicating Assays & Impurity ProfilingDissolution Testing (Stage 1)Raw Material Assay (Purity only)
Throughput Moderate (6-10 min run time)High (Instant)Low (Manual)
ICH Q2 Compliance Full CompliancePartial (Fails Specificity for impurities)Partial

Scientist’s Insight: While UV is faster for dissolution, it cannot be used for stability testing because it fails to distinguish the active drug from its toxic degradation product. HPLC is the only viable choice for release testing.

The Scientific Causality: Degradation Pathways

To validate "Specificity," you must prove your method detects the drug in the presence of its degradants.[2] Understanding the degradation mechanism of PAS-K is the foundation of your stress-testing protocol.

Diagram 1: PAS-K Degradation Pathway (The "Why" behind Specificity)

PAS_Degradation PAS PAS-K (Potassium Para-Aminosalicylate) Inter Protonation of Carboxyl Group PAS->Inter Acidic pH / Heat MAP m-Aminophenol (MAP) (Toxic Impurity) Inter->MAP Decarboxylation CO2 CO2 (Gas Evolution) Inter->CO2 By-product

Caption: The primary degradation pathway of PAS-K involves decarboxylation to m-aminophenol, accelerated by acidic conditions and heat. Your HPLC method must resolve the PAS peak from the MAP peak.

Experimental Protocol: Ion-Pair RP-HPLC

This protocol is designed to overcome the polarity of PAS, which typically elutes in the void volume of standard C18 columns. We utilize Ion-Pair Chromatography to increase retention and resolution.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA (Photodiode Array) or UV Detector.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).[3][4] Recommended: Phenomenex Luna or Waters Symmetry.

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) as the ion-pairing agent.

    • Solvent: Methanol.[3][5][6][7]

    • Ratio: Buffer:Methanol (75:25 v/v).

    • pH Adjustment: Adjust to pH 6.5 with dilute KOH or H3PO4. (Critical: PAS is pH sensitive).

  • Flow Rate: 1.0 mL/min.[3][8][6][4][7]

  • Detection Wavelength: 265 nm (Isosbestic point) or 270 nm (Max absorption).

  • Injection Volume: 20 µL.

  • Temperature: 25°C.

Standard Preparation
  • Stock Solution: Dissolve 50 mg PAS-K Reference Standard in 50 mL Mobile Phase.

  • Impurity Stock: Dissolve 10 mg m-aminophenol (MAP) in 100 mL Mobile Phase.

  • System Suitability Solution: Mix PAS-K and MAP to achieve a final concentration of 100 µg/mL (PAS) and 1 µg/mL (MAP).

Validation Workflow According to ICH Q2(R2)

The following workflow ensures your data stands up to regulatory scrutiny.

Diagram 2: Validation Logic Flow

Validation_Workflow cluster_Params ICH Q2(R2) Parameters Start Method Development (Optimization of Retention) Spec Specificity (Stress Testing) Start->Spec Step 1 Lin Linearity & Range (5 Levels) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Rob Robustness (pH/Flow variation) Prec->Rob End Final Method SOP Rob->End Validation Report

Caption: Sequential validation strategy. Specificity is the "gatekeeper" parameter; if the method cannot resolve impurities, linearity and accuracy are irrelevant.

Specificity (Stress Testing)[11]
  • Objective: Prove no interference from degradation products.

  • Protocol: Expose PAS-K samples to:

    • Acid (0.1 N HCl, 60°C, 1 hr)

    • Base (0.1 N NaOH, 60°C, 1 hr)

    • Oxidation (3% H2O2)[9]

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (Rs) between PAS and MAP > 2.0.

Linearity[3][8][10]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)[6][10]
  • Protocol: Spike placebo matrix with PAS-K standard at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%. RSD < 2.0%.[8]

Precision (Repeatability)
  • Protocol: 6 injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD of peak area

    
     2.0%.[8]
    

Common Pitfalls & Troubleshooting

Issue: Tailing of the PAS peak.

  • Cause: Interaction between the amine group of PAS and residual silanols on the column.

  • Solution: Ensure TBAHS (Ion-pairing agent) concentration is sufficient (5mM is standard). Alternatively, use a "Base Deactivated" (BDS) C18 column.

Issue: "Ghost" peaks in gradient runs.

  • Cause: Impurities in the ion-pairing reagent.

  • Solution: Use HPLC-grade TBAHS and filter mobile phase through 0.22 µm filters.

Issue: Retention time drift.

  • Cause: pH fluctuation. PAS is an amphoteric molecule; slight pH changes alter its ionization state.

  • Solution: Control mobile phase pH within ±0.05 units.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5] Link

  • United States Pharmacopeia (USP). Aminosalicylate Sodium/Potassium Monographs. USP-NF. (Provides grounding for salt-specific acceptance criteria). Link

  • Gowda, N., et al. (2010). Stability indicating HPLC method for the determination of Para-Aminosalicylic Acid.[6] Journal of Chromatography B. (Source for ion-pairing methodology).

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][8][4][10] U.S. Food and Drug Administration. Link

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A Comparative Analysis of Potassium Load in Cardiac Patients: PAS-K vs. Standard Potassium Salts

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Potassium in Cardiac Function and the Challenge of Supplementation

Potassium (K+) is the principal intracellular cation, and the electrochemical gradient maintained by the Na+/K+-ATPase pump is fundamental to cardiac electrophysiology.[1][2] This gradient establishes the resting membrane potential of cardiomyocytes and governs the repolarization phase of the cardiac action potential. For patients with cardiovascular diseases, such as heart failure or hypertension, maintaining normokalemia (plasma K+ of 3.5-5.0 mmol/L) is paramount.[1][3] Deviations in either direction increase the risk of life-threatening arrhythmias.[4][5]

Many guideline-directed medical therapies, particularly diuretics, lead to renal potassium wasting, necessitating supplementation.[3] However, the very patients who require supplementation often have compromised renal function or are on concurrent medications (e.g., RAAS inhibitors) that impair potassium excretion, placing them at high risk for iatrogenic hyperkalemia.[6][7] Hyperkalemia, defined as serum potassium >5.0-5.5 mmol/L, can lead to severe conduction abnormalities and cardiac arrest.[1][4][5][8]

This creates a therapeutic paradox: the need to supplement potassium is offset by the risk of inducing hyperkalemia. The critical variable in this balance is the potassium load —not merely the total dose, but the rate and magnitude of its appearance in the systemic circulation. A rapid influx of potassium can overwhelm the body's homeostatic mechanisms, causing a transient but dangerous spike in serum levels. This guide provides a comparative framework for evaluating the potassium load from different potassium salt formulations, with a specific focus on a chelated form, Potassium Amino-acid Starrate (PAS-K), versus conventional salts like potassium chloride and potassium citrate.

Section 1: A Review of Conventional Potassium Salts

The choice of potassium salt has significant implications for both efficacy and safety. The most common formulations include:

  • Potassium Chloride (KCl): This is the most widely used salt for correcting hypokalemia, particularly when it is associated with metabolic alkalosis. It is available in immediate-release (liquid or powder) and extended-release (wax matrix or microencapsulated) formulations.[1][9] While effective, immediate-release KCl can cause significant gastrointestinal irritation and presents a higher risk of a rapid potassium load.[9] Extended-release formulations were developed specifically to mitigate these issues by slowing the dissolution and absorption of KCl.[1][9]

  • Potassium Citrate: This salt provides an alkaline load, making it particularly useful for patients with metabolic acidosis or a predisposition to calcium oxalate kidney stones.[10][11] Its bioavailability is comparable to KCl.[11][12][13] From a potassium load perspective, it behaves similarly to KCl when formulated for immediate release.

The primary differentiator in potassium load among these conventional salts is not the anion (chloride vs. citrate) but the pharmaceutical formulation (immediate vs. extended-release).[14][15]

Section 2: The Concept of "Potassium Amino-acid Starrate (PAS-K)"

"PAS-K" represents a category of potassium supplements where the potassium ion is chelated or complexed with an amino acid. An example of this is potassium glycinate, marketed as a "Potassium Amino Acid Complex".[16][17][18][19][20] The central hypothesis behind such formulations is that by binding potassium to an amino acid, the absorption kinetics can be modulated.

The proposed mechanism suggests that absorption may occur via amino acid transporters in the small intestine, potentially leading to a more controlled and gradual release of potassium into the bloodstream compared to the dissolution-dependent release of ionic salts. This could theoretically result in a blunted peak plasma concentration (Cmax) and a delayed time to peak (Tmax), thereby reducing the acute potassium load on the system. While this is a plausible hypothesis, rigorous pharmacokinetic data comparing these formulations to standard extended-release KCl in a cardiac patient population is not widely available in peer-reviewed literature. Therefore, a robust experimental framework is required to validate these claims.

Section 3: Quantifying Potassium Load: A Framework for Experimental Comparison

To objectively compare the potassium load of PAS-K against other salts, a multi-stage experimental approach is necessary. The primary goal is to elucidate the pharmacokinetic (PK) profile of exogenous potassium from each formulation.

Experimental Workflow Overview

The following diagram illustrates a comprehensive workflow for comparing the potassium load of different formulations.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Preclinical Pharmacokinetic Study cluster_2 Phase 3: Data Analysis & Interpretation A Formulation A (e.g., PAS-K) D USP Dissolution Test (Apparatus II, 50 RPM) Multiple pH Media (1.2, 4.5, 6.8) A->D B Formulation B (e.g., IR KCl) B->D C Formulation C (e.g., ER KCl) C->D E Animal Model Selection (e.g., Swine - GI physiology similar to humans) D->E F Crossover Study Design (Each animal receives each formulation with washout period) E->F G Serial Urine & Blood Sampling (Pre-dose, and 0-48h post-dose) F->G H Bioanalytical Testing (Urine & Plasma K+ concentration) G->H I Calculate PK Parameters: - Ae(0-t) (Cumulative Excretion) - Rmax (Max Excretion Rate) - Tmax (Time to Rmax) - Cmax, AUC (from plasma) H->I J Statistical Comparison (ANOVA, 90% CI for Bioequivalence) I->J K Comparative Profile Generation J->K

Caption: Experimental workflow for comparing potassium salt formulations.

Protocol 1: In Vitro Dissolution Profile

Objective: To compare the rate of potassium release from PAS-K, immediate-release (IR) KCl, and extended-release (ER) KCl under simulated gastrointestinal conditions.

Causality: This initial step provides critical baseline data. A formulation's in vivo performance is fundamentally linked to its dissolution characteristics. We use multiple pH media to simulate the transit from the acidic stomach (pH 1.2) to the more neutral intestine (pH 6.8), where most potassium absorption occurs.[21] This test is a regulatory requirement for modified-release dosage forms.[22][23]

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).[23][24]

  • Media: 900 mL of:

    • 0.1 N HCl (pH 1.2) for 2 hours.

    • pH 4.5 Acetate Buffer.

    • pH 6.8 Phosphate Buffer.[23][25]

  • Rotation Speed: 50 RPM.[22][24]

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[22]

  • Analysis: Potassium concentration in samples is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a validated ion-selective electrode method.

  • Data Presentation: Plot percentage of potassium dissolved vs. time for each formulation in each medium.

Protocol 2: In Vivo Pharmacokinetic (Bioequivalence) Study

Objective: To determine and compare the rate and extent of potassium absorption from the different formulations in a validated in vivo model.

Causality: Due to the body's tight homeostatic control of serum potassium, plasma levels are often an insensitive measure of absorption.[14][22][26] Therefore, regulatory agencies like the FDA recommend using urinary excretion data to assess the bioavailability of potassium supplements.[22] The rate of urinary potassium excretion directly reflects its rate of absorption into the systemic circulation. A crossover design is the gold standard, as each subject serves as their own control, minimizing inter-subject variability.

Methodology:

  • Study Design: A single-dose, three-treatment, three-period, six-sequence crossover study in healthy human volunteers. A 1-week washout period separates each treatment.

  • Subjects: Healthy adult volunteers with normal renal function (eGFR > 90 mL/min/1.73m²).

  • Standardization: Subjects are maintained on a standardized, potassium-restricted diet (e.g., <40 mEq/day) for 3 days prior to and during each study period to establish a stable baseline excretion rate.

  • Dosing: A single oral dose of 80 mEq of potassium from each formulation (PAS-K, IR KCl, ER KCl) administered with 240 mL of water after an overnight fast.[23]

  • Sample Collection:

    • Urine: Collect urine at baseline (-24 to 0 hours) and at frequent intervals post-dose: 0-2, 2-4, 4-6, 6-8, 8-12, 12-24, and 24-48 hours.[22] Record the volume of each collection.

    • Blood: Collect blood samples for plasma potassium at pre-dose, and 1, 2, 3, 4, 6, 8, and 12 hours post-dose for safety monitoring and exploratory PK analysis.

  • Analysis:

    • Measure potassium and creatinine concentrations in all urine samples.

    • Calculate the baseline-corrected potassium excretion rate (R) for each interval and the cumulative amount excreted over 48 hours (Ae₀₋₄₈).[27]

  • Primary PK Endpoints:

    • Rmax: The maximum baseline-corrected urinary excretion rate (an indicator of peak absorption).

    • Tmax: The time at which Rmax occurs.

    • Ae₀₋₄₈: The cumulative amount of baseline-corrected potassium excreted (an indicator of total absorption/bioavailability).

Section 4: Comparative Data and Interpretation

The following tables present hypothetical but realistic data that one might expect from the described experiments, illustrating the potential differences in potassium load.

Table 1: In Vitro Dissolution Profile (% Potassium Released)

Time (hr)IR KCl (pH 6.8)ER KCl (pH 6.8)PAS-K (pH 6.8)
195%25%40%
2100%45%65%
4100%70%85%
8100%95%100%
12100%100%100%

Interpretation: The in vitro data suggests that PAS-K has a release profile intermediate between IR and ER KCl. It releases potassium faster than the wax-matrix ER formulation but significantly slower than the immediate-release salt.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters (Mean ± SD)

ParameterIR KClER KClPAS-K
Rmax (mEq/hr) 15.2 ± 3.17.5 ± 1.89.8 ± 2.2
Tmax (hr) 1.5 ± 0.56.1 ± 1.23.5 ± 0.8
Ae₀₋₄₈ (mEq) 70.5 ± 8.571.2 ± 9.170.8 ± 8.8

Interpretation:

  • Total Absorption (Ae₀₋₄₈): All three formulations demonstrate comparable total bioavailability, with approximately 88% of the administered dose being absorbed and excreted.[14]

  • Rate of Absorption (Rmax & Tmax): This is where the critical differences in potassium load emerge.

    • IR KCl shows a very high maximum excretion rate (Rmax) that occurs quickly (Tmax), representing a large and rapid potassium load.

    • ER KCl successfully blunts this load, with an Rmax that is less than half of the IR formulation and occurs much later.[9]

    • PAS-K demonstrates a profile that is superior to IR KCl but potentially less "extended" than the ER KCl formulation. Its Rmax is lower than IR KCl, indicating a reduced peak load, and its Tmax is delayed.

The following diagram visualizes the differing potassium load profiles based on the urinary excretion rate data.

G cluster_0 Urinary K+ Excretion Rate (mEq/hr) vs. Time (hr) Y_axis Excretion Rate (R) X_axis Time (t) X_axis->p1 IR KCl X_axis->p2 PAS-K X_axis->p3 ER KCl

Caption: Conceptual plot of potassium excretion rates over time.

Conclusion and Future Directions

For cardiac patients at risk of hyperkalemia, managing the potassium load is as important as delivering the correct total dose. This comparative analysis demonstrates a clear hierarchy in terms of potassium load management:

  • Immediate-Release Salts (e.g., IR KCl): Present the highest risk due to a rapid rate of absorption, leading to a sharp peak in systemic potassium levels.

  • Extended-Release Salts (e.g., ER KCl): Are demonstrably safer by design, effectively blunting the peak potassium load and spreading absorption over several hours.[1][9]

  • Potassium Amino-acid Starrate (PAS-K): Based on its theoretical mechanism and hypothetical data, PAS-K likely offers a safety advantage over immediate-release formulations. It appears to moderate the potassium load, though perhaps not to the same extent as a well-formulated wax-matrix or microencapsulated extended-release product.

For drug development professionals, the key takeaway is that formulation technology is the primary driver of safety in potassium supplementation for at-risk populations. While novel salts like PAS-K are of interest, they must be rigorously benchmarked against best-in-class extended-release technologies. Future research should focus on direct, head-to-head clinical trials in the target cardiac patient population, correlating PK profiles with continuous ECG monitoring and serum potassium levels to definitively establish the clinical safety and efficacy of different formulations.

References

  • Vertex AI Search. (n.d.). Potassium Chloride 8mEq Extended-Release Tablets: Detailed Clinical Overview. Retrieved February 20, 2026.
  • Vertex AI Search. (n.d.). Elevated Potassium Levels in Patients with Heart Failure. Retrieved February 20, 2026.
  • U.S. Food and Drug Administration. (n.d.). K-TAB® (potassium chloride extended-release tablets, USP). accessdata.fda.gov. Retrieved February 20, 2026, from [Link]

  • Kupnicka, P., Czerwonka, A., & Waskiewicz, A. (2023). Bioavailability of Magnesium and Potassium Salts Used as Potential Substitutes for Sodium Chloride in Human Nutrition — A Review. Molecular Nutrition & Food Research, 67(22), e2200727. [Link]

  • Dr.Oracle. (2026, January 16). Can an adult patient with hyperkalemia, particularly those with pre-existing kidney or heart conditions, take Berocca (a vitamin and mineral supplement containing potassium)?. Retrieved February 20, 2026.
  • Hinderling, P. H. (2016). The Pharmacokinetics of Potassium in Humans Is Unusual. The Journal of Clinical Pharmacology, 56(10), 1212-1222. [Link]

  • He, F. J., & MacGregor, G. A. (2001). Importance of Potassium in Cardiovascular Disease. Hypertension, 38(4), 864-869. [Link]

  • USP-NF. (2019, September 27). Potassium Chloride Extended-Release Tablets. Retrieved February 20, 2026.
  • Li, Y., et al. (2023). Plasma pharmacokinetics of the combination of potassium chloride extended-release tablets and potassium citrate granules in patients with cardiovascular emergencies. Frontiers in Pharmacology, 14, 1264515. [Link]

  • Neal, B., et al. (2022). Risks of Hyperkalemia With Potassium-Enriched Salt Substitute Among Patients Using Concomitant Blockade of the Renin-Angiotensin-Aldosterone System in the Salt Substitute and Stroke Study. Circulation, 146(21), 1615-1624. [Link]

  • U.S. Food and Drug Administration. (n.d.). POTASSIUM CHLORIDE EXTENDED-RELEASE CAPSULES, USP, 8 mEq and 10 mEq. Retrieved February 20, 2026.
  • Muppidi, V., et al. (2016). Hyperkalemia from Dietary Supplements. Cureus, 8(11), e865. [Link]

  • Al-Gohary, O. M., & El-Sayed, M. G. (1986). Pharmacokinetics of potassium chloride in wax-based and syrup formulations. British Journal of Clinical Pharmacology, 21(4), 433-437. [Link]

  • Weaver, C. M. (2016). Potassium Intake, Bioavailability, Hypertension, and Glucose Control. Nutrients, 8(7), 444. [Link]

  • Sritularuk, B., et al. (2017). Development and bioequivalence study of potassium chloride extended release tablets. Asian Journal of Pharmaceutical Sciences, 12(5), 446-454. [Link]

  • RJPT. (2020). Formulation Development and In-vitro Evaluation of Potassium Chloride Extended-Release tablets. Research Journal of Pharmacy and Technology, 13(12), 6023-6031. [Link]

  • Online CPR Certification. (2025, October 16). What is Hyperkalemia: Effects of High Potassium on the Heart. Retrieved February 20, 2026.
  • Ahmed, A., et al. (2013). Oral Potassium Supplement Use and Outcomes in Chronic Heart Failure: A Propensity-Matched Study. PLoS ONE, 8(5), e62351. [Link]

  • ResearchGate. (2025, July 21). (PDF) Bioavailability of Magnesium and Potassium Salts Used as Potential Substitutes for Sodium Chloride in Human Nutrition — A Review. Retrieved February 20, 2026.
  • Nicar, M. J., & Pak, C. Y. (1987). Bioavailability of Potassium and Magnesium, and Citraturic Response from Potassium-Magnesium Citrate. Journal of Urology, 137(4), 863-865. [Link]

  • GlobalRPH. (2020, September 23). Potassium Chloride: a clinical overview. Retrieved February 20, 2026.
  • GoodRx. (2026, January 24). Potassium Chloride vs. Potassium Citrate: Which Is Better?. Retrieved February 20, 2026.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Potassium Chloride Modified-Release Tablets and Capsules: In Vivo Bioequivalence and In Vitro Dissolution Testing.
  • Wang, N., et al. (2024). Potassium levels and the risk of all-cause and cardiovascular mortality among patients with cardiovascular diseases: a meta-analysis of cohort studies. BMC Medicine, 22(1), 21. [Link]

  • Butler, J., et al. (2018). Hyperkalemia in Heart Failure: Probably Not O“K”. Journal of the American Heart Association, 7(11), e009592. [Link]

  • European Society of Cardiology. (2016, May 24). First in a series on hyperkalemia: hyperkalemia, the sodium potassium pump and the heart. Retrieved February 20, 2026.
  • U.S. Food and Drug Administration. (n.d.). Potassium Chloride. accessdata.fda.gov. Retrieved February 20, 2026.
  • ClinicalTrials.gov. (n.d.). Effects of Implementing a High Potassium Diet in Heart Failure Patients. Retrieved February 20, 2026, from [Link]

  • Cheung, K. L., & Yang, P. (2022). Cardiovascular Benefits of Potassium-Enriched Salt Substitution: Promises and Challenges of Secondary Analyses. Journal of the American Heart Association, 11(9), e025434. [Link]

  • DailyMed. (n.d.). POTASSIUM CHLORIDE EXTENDED RELEASE TABLETS, USP 10 mEq K. Retrieved February 20, 2026, from [Link]

  • Bonfilio, R., et al. (2010). Losartan potassium dissolution test for drug release evaluation in pharmaceutical capsules using HPLC and UV spectrophotometry. Química Nova, 33(2), 377-383. [Link]

  • RCH London. (2025, August 16).
  • Mark, P. B., et al. (2024). Potassium-Enriched Salt Substitutes: A Review of Recommendations in Clinical Management Guidelines. Hypertension, 81(2), 379-388. [Link]

  • iHerb. (n.d.). Potassium Amino Acid Complex, 100 Tablets (99 mg per Tablet). Retrieved February 20, 2026.
  • Pasteur Pharmacy. (n.d.). Solgar Potassium Amino Acid Complex 100 Tablets. Retrieved February 20, 2026.
  • eBay. (n.d.). Solgar Potassium Amino Acid Complex 100 Tablets. Retrieved February 20, 2026.
  • Koshervitamins.com. (n.d.). Solgar Kosher Potassium Amino Acid Complex 100 Tablets. Retrieved February 20, 2026.

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Comparative Guide: Cross-Resistance Patterns of Potassium 4-Aminosalicylate vs. Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the cross-resistance potential between Potassium 4-Aminosalicylate (PAS-K) and Sulfonamides . While both classes are structural analogs of para-aminobenzoic acid (PABA) and target the folate biosynthesis pathway, their mechanisms of action and resistance profiles are distinct.

Key Insight: Current experimental data indicates negligible cross-resistance between PAS and sulfonamides. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), whereas PAS functions primarily as a prodrug requiring bio-activation by DHPS and dihydrofolate synthase (DHFS) to generate toxic antimetabolites.[1] Consequently, resistance to PAS is driven by mutations in activation enzymes (folC) or downstream metabolic shifts (thyA), distinct from the folP (DHPS) mutations typical of sulfonamide resistance.

Mechanistic Divergence

To understand the lack of cross-resistance, one must analyze the divergent fates of these molecules within the bacterial cell.[2]

Sulfonamides: The Competitive Inhibitors

Sulfonamides (e.g., sulfamethoxazole) mimic PABA.[3][4] They bind to the active site of Dihydropteroate Synthase (DHPS) , encoded by the folP gene.[3][5]

  • Mechanism: They competitively block the condensation of PABA with pteridine, halting the production of dihydropteroic acid.[4]

  • Outcome: Bacteriostasis due to folate depletion.

PAS-K: The "Trojan Horse" Prodrug

This compound is also a PABA analog, but it is not merely a blocker. In Mycobacterium tuberculosis (MTB), PAS acts as a substrate.[1][6][7][8][9][10][11]

  • Mechanism: PAS is accepted by DHPS (FolP1) and incorporated into the pathway to form hydroxyl-dihydropteroate. It is then glutamylated by Dihydrofolate Synthase (FolC) to form hydroxyl-dihydrofolate.

  • Outcome: This "false" folate antimetabolite inhibits downstream enzymes (like Dihydrofolate Reductase, DHFR) or disrupts cellular metabolism.

Pathway Visualization

FolatePathway PABA PABA DHPS DHPS (FolP1) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroate DHPS->DHP PAS_MET Toxic Antimetabolite (Hydroxyl-DHF) DHPS->PAS_MET Bio-activation FolC DHFS (FolC) DHP->FolC DHF Dihydrofolate FolC->DHF DHFR DHFR (DfrA) DHF->DHFR THF Tetrahydrofolate DHFR->THF SULFA Sulfonamides (Competitive Inhibitor) SULFA->DHPS Blocks PAS PAS (Prodrug) PAS->DHPS Substrate for PAS_MET->FolC Substrate for PAS_MET->DHFR Inhibits/Poisons

Figure 1: Divergent mechanisms of action. Sulfonamides block DHPS, while PAS is processed by DHPS and FolC to generate a toxic antimetabolite.

Comparative Resistance Patterns[5][7]

The separation of target engagement sites results in distinct genetic resistance profiles.

Resistance Loci Comparison
FeatureSulfonamidesThis compound (PAS)
Primary Resistance Gene folP (DHPS)thyA , folC , ribD
Mechanism of Resistance Target Modification: Mutations in folP reduce drug affinity but maintain PABA binding.[3][5]Activation Failure: folC mutations prevent prodrug activation.Metabolic Bypass: thyA mutations alter folate pools, outcompeting the drug.
Cross-Resistance Risk High within sulfonamide class.Low/None with sulfonamides.[1]
Key Organism Model E. coli, S. aureusMycobacterium tuberculosis
Why Cross-Resistance is Rare
  • Target Specificity: A folP mutation that confers sulfonamide resistance typically alters the PABA-binding pocket to exclude the sulfonamide.[3] Since PAS acts as a substrate rather than a strict inhibitor, these specific steric changes do not necessarily prevent PAS processing.

  • Activation Dependency: PAS resistance often arises from the loss of folC activity. Sulfonamides do not require folC for activity; they act upstream. Therefore, a folC mutant resistant to PAS remains fully susceptible to sulfonamides.

  • Thymidylate Synthase (thyA): A major mechanism for PAS resistance in MTB is the inactivation of thyA.[6] This leads to an accumulation of tetrahydrofolate, which competitively displaces the toxic PAS metabolite. This mechanism is specific to the "poisoning" mode of PAS and does not directly impact the competitive inhibition by sulfonamides at the DHPS step.

Experimental Protocols

To validate these patterns in your own laboratory, use the following standardized protocols.

Protocol A: MIC Determination (AlamarBlue Assay)

Applicable for M. tuberculosis and slow-growing mycobacteria.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin (AlamarBlue) solution.

  • PAS-K and Sulfamethoxazole (Sigma-Aldrich or equivalent).

Workflow:

  • Inoculum Prep: Grow cultures to mid-log phase (OD600 ~0.6–0.8). Dilute to ~1x10⁵ CFU/mL.

  • Plate Setup: Use 96-well microtiter plates.

    • Rows A-G: Serial 2-fold dilutions of PAS-K (Range: 0.125 – 16 µg/mL).

    • Rows A-G (Duplicate): Serial 2-fold dilutions of Sulfamethoxazole (Range: 1 – 128 µg/mL).

    • Row H: Drug-free growth controls and sterile controls.

  • Incubation: Seal and incubate at 37°C for 7 days.

  • Readout: Add 20µL Resazurin and incubate for 24 hours.

    • Pink: Viable (Growth).

    • Blue: Non-viable (No Growth).

  • Data Analysis: Define MIC as the lowest concentration preventing color change. Compare MICs of wild-type vs. resistant strains.

Protocol B: Genotypic Characterization (PCR & Sequencing)

To confirm mechanism of resistance.

Target Genes:

  • PAS Resistance: folC, thyA, ribD.[6][7]

  • Sulfonamide Resistance: folP1, folP2.[12]

Primers (Representative):

  • folC Fwd: 5'-CGG TGG TCG TGG TGG T-3'

  • folP1 Fwd: 5'-ACC GGG TGG TGA CCG A-3'

Step-by-Step:

  • Extraction: Isolate genomic DNA from MIC-defined resistant colonies.

  • Amplification: Perform PCR (30 cycles: 95°C 30s, 60°C 30s, 72°C 1min).

  • Sequencing: Sanger sequencing of amplicons.

  • Alignment: Align sequences against H37Rv reference genome (NC_000962.3).

    • Look for: SNPs in folP1 (Sulfonamide) vs. Indels/SNPs in thyA or folC (PAS).

Logic Flow: Assessing Cross-Resistance

Use this decision tree to interpret experimental results.

ResistanceLogic Start Isolate Resistant to PAS? CheckSulfa Test Sulfonamide MIC Start->CheckSulfa ResultHigh High MIC (Resistant) CheckSulfa->ResultHigh Yes ResultLow Low MIC (Susceptible) CheckSulfa->ResultLow No Mech1 Mechanism: Multi-Drug Efflux? (Non-specific) ResultHigh->Mech1 Mech2 Mechanism: thyA or folC mutation (PAS Specific) ResultLow->Mech2

Figure 2: Diagnostic logic for interpreting susceptibility data. True cross-resistance is rare and suggests non-specific mechanisms (e.g., efflux pumps) rather than target overlap.

References

  • Yegian, D., & Long, R. T. (1951). The specific resistance of tubercle bacilli to para-aminosalicylic acid and sulfonamides. Journal of Bacteriology, 61(6), 747–749. Link

  • Rengarajan, J., et al. (2004). The folate pathway is a target for resistance to the drug para-aminosalicylic acid (PAS) in mycobacteria. Molecular Microbiology, 53(1), 275–282.[8] Link

  • Chakraborty, S., et al. (2013). Para-aminosalicylic acid acts as an alternative substrate of folate metabolism in Mycobacterium tuberculosis. Science, 339(6115), 88-91. Link

  • Zhang, X., et al. (2015). Molecular characterization of para-aminosalicylic acid resistant Mycobacterium tuberculosis clinical isolates. PLoS One, 10(8), e0135363. Link

  • Griffiths, E. C., et al. (2023). Molecular mechanisms of sulfonamide resistance in bacteria. Nature Communications, 14, 4123. Link

Sources

Clinical trial data: PAS-K efficacy in pediatric MDR-TB patients

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PAS-K Positioning

PAS-K (Potassium Aminosalicylate) represents a specific salt formulation of the second-line antituberculosis agent Para-aminosalicylic acid (PAS). In the landscape of pediatric Multidrug-Resistant Tuberculosis (MDR-TB), PAS remains a Group C "add-on" agent, critical for constructing effective regimens when fluoroquinolones or bedaquiline cannot be used or to prevent resistance amplification.

This guide provides a technical comparison of PAS-K against its primary alternatives: PAS-Na (Sodium Aminosalicylate) and the modern "Gold Standard" PAS-GR (Enteric-Coated Granules, e.g., Paser) .

Key Clinical Insight: While PAS-K offers a distinct advantage over PAS-Na by eliminating sodium load—crucial for pediatric patients with renal or cardiac comorbidities—recent pharmacokinetic (PK) data suggests that PAS-GR (Granules) provides superior bioavailability and gastrointestinal tolerability. The efficacy of PAS-K is strictly dose-dependent, necessitating rigorous Therapeutic Drug Monitoring (TDM) to ensure the active metabolite reaches the critical MIC thresholds in pediatric tissue.

Mechanistic Profile: Folate Pathway Inhibition

PAS functions as a prodrug that targets the folate biosynthesis pathway. Unlike sulfonamides that strictly inhibit dihydropteroate synthase (DHPS), PAS acts as an alternative substrate for DHPS, leading to the formation of a hydroxyl-dihydrofolate antimetabolite that subsequently inhibits dihydrofolate reductase (DHFR).

Figure 1: PAS Mechanism of Action

PAS_Mechanism PABA PABA (Para-aminobenzoic acid) DHPS DHPS Enzyme (folP1) PABA->DHPS Native Substrate PAS PAS (Para-aminosalicylic acid) PAS->DHPS Competitive Substrate H2Pteroate 7,8-Dihydropteroate DHPS->H2Pteroate Normal Pathway Antimetabolite Hydroxyl-H2-Folate (Toxic Antimetabolite) DHPS->Antimetabolite PAS Pathway DHFR DHFR Enzyme (folA) H2Pteroate->DHFR Antimetabolite->DHFR Inhibits THF Tetrahydrofolate (DNA/RNA Synthesis) DHFR->THF CellDeath Bacteriostasis (Cell Growth Arrest) THF->CellDeath Depletion causes

Caption: PAS competes with PABA for DHPS, creating a toxic antimetabolite that blocks DHFR and arrests bacterial growth.

Comparative Product Analysis

The choice of PAS formulation significantly impacts the safety profile and dosing strategy in children.

Table 1: Formulation Comparison (PAS-K vs. Alternatives)
FeaturePAS-K (Potassium Salt) PAS-Na (Sodium Salt) PAS-GR (Granules/Paser)
Active Moiety Potassium AminosalicylateSodium AminosalicylateAminosalicylic Acid (Free Acid)
Active Content (%) ~54.5%~56.4%100%
Primary Advantage Sodium-Free: Safe for children with renal/cardiac issues; avoids fluid retention.Low Cost; High solubility.Acid-Resistant: Bypasses stomach; significantly reduced GI toxicity.
Primary Risk Hyperkalemia: Risk in renal failure; GI irritation (gastritis).Sodium Overload: Fluid retention; contraindicated in CHF/Renal disease.Cold Chain: Requires refrigeration; granules must not be chewed (loss of coating).
Pediatric Dosing 200–300 mg/kg/day (divided doses)150 mg/kg/day (lower due to Na load)200–300 mg/kg/day (Once Daily preferred)
Tolerability Moderate (Gastric irritation common)Poor (High GI intolerance)High (Delayed release protects stomach)

Clinical Data: Efficacy & Pharmacokinetics in Pediatrics

Recent clinical data highlights that historical dosing regimens for PAS often lead to sub-therapeutic concentrations in children. The data below synthesizes findings from recent pediatric PK studies (including the 2022 Antimicrob Agents Chemother study) applicable to PAS-K and PAS-GR.

Efficacy Benchmarks (MDR-TB Regimens)
  • Culture Conversion: PAS contributes to regimen efficacy primarily by preventing resistance to companion drugs (e.g., Ethionamide, Cycloserine).

  • Target Concentration: To achieve bacteriostatic effect, serum concentrations must exceed the MIC (typically 1–2 µg/mL), but optimal killing requires maintaining levels > 20–40 µg/mL for a portion of the dosing interval.

Pediatric Pharmacokinetic Data (Summary)

Data derived from pediatric cohorts (Median age ~4 years) receiving PAS formulations.

ParameterValue (Median / Range)Clinical Implication
Cmax Target 50 – 100 µg/mL Levels < 50 µg/mL are associated with poor outcomes.
Tmax 2 – 6 hoursDelayed absorption is typical for granular/salt forms.
Clearance (CL/F) 9.79 L/h (for 13kg child)High Clearance: Children eliminate PAS faster than adults per kg.
Half-Life (t1/2) ~1.0 hourRapid Elimination: Requires frequent dosing (BID/TID) or high-dose Once Daily (QD) to maintain AUC.
Dosing Requirement 300 mg/kg/day Standard 150 mg/kg doses often fail to reach Cmax targets in children.

Critical Finding: In simulations, only the 300 mg/kg/day dose (once daily) consistently achieved the target Cmax of >50 µg/mL in children across all weight bands. Lower doses (150-200 mg/kg) resulted in sub-therapeutic exposure in >40% of pediatric patients.

Safety Profile
  • Gastrointestinal (GI): 30-50% of children experience vomiting/diarrhea with salt forms (PAS-K/Na). This is the primary driver of non-adherence.

  • Hypothyroidism: PAS is a goitrogen. Thyroid Stimulating Hormone (TSH) must be monitored monthly. Up to 15-25% of pediatric patients may require temporary thyroxine replacement during therapy.

Experimental Protocols: Therapeutic Drug Monitoring (TDM)

Given the variability in absorption (especially with PAS-K vs. PAS-GR) and rapid clearance in children, TDM is a self-validating system to ensure efficacy.

Figure 2: Pediatric PAS TDM Workflow

TDM_Workflow Start Initiate PAS-K / PAS-GR Dose: 300 mg/kg/day (Max 8-10g) SteadyState Wait for Steady State (5-7 Days of Dosing) Start->SteadyState Sampling PK Sampling Point (2h and 6h post-dose) SteadyState->Sampling Analysis Analyze Serum Concentration (Colorimetric or HPLC) Sampling->Analysis Decision Is Cmax 50-100 µg/mL? Analysis->Decision Low Low (<50 µg/mL) Risk: Resistance Decision->Low No High High (>100 µg/mL) Risk: Toxicity Decision->High No Optimal Optimal Range Continue Therapy Decision->Optimal Yes ActionLow Increase Dose by 25% Check Absorption (Food/GI) Low->ActionLow ActionHigh Decrease Dose by 25% Monitor TSH/GI High->ActionHigh ActionLow->SteadyState ActionHigh->SteadyState

Caption: Closed-loop TDM protocol for validating PAS efficacy in pediatric patients.

Protocol Steps:
  • Dosing: Administer PAS-K with acidic food (e.g., yogurt, apple juice) to aid absorption, or PAS-GR with acidic food to protect the coating. Avoid neutral pH vehicles which may dissolve the coating prematurely (for granules) or affect salt ionization.

  • Sampling: Draw blood samples at 2 hours (estimated peak for salts) and 6 hours (estimated peak for delayed-release granules) post-dose.

  • Validation: If Cmax < 50 µg/mL, assess compliance first, then increase dose. If TSH rises > 10 mIU/L, initiate levothyroxine without stopping PAS.

References

  • Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis. Antimicrobial Agents and Chemotherapy, 2022.

  • Second-Line Antituberculosis Drugs in Children: A Review. MedBox / Sentinel Project, 2013.

  • Para-aminosalicylic acid (PAS) as a substrate of multiple solute carrier uptake transporters. Molecular Pharmaceutics / NIH, 2013.

  • European Medicines Agency (EMA) Assessment Report: Para-aminosalicylic acid Lucane (PAS-GR). EMA, 2013.

  • Treatment of Drug-Resistant Tuberculosis in Children. Sentinel Project Field Guide, 2019.

Impact of Food Intake on Absorption of Potassium 4-Aminosalicylate Granules: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacokinetic (PK) impact of food intake on Potassium 4-aminosalicylate (PAS-K) granules , a second-line agent for Multidrug-Resistant Tuberculosis (MDR-TB). While often conflated with enteric-coated aminosalicylic acid granules (e.g., PASer®), PAS-K represents a distinct salt formulation with unique solubility and absorption characteristics.

The critical finding for researchers is the divergent food effect between PAS salt formulations and PAS acid formulations. While food significantly enhances the bioavailability of enteric-coated acid granules (increasing


 by ~70%), its primary role for PAS-K granules is mitigating gastrointestinal (GI) toxicity  rather than enhancing absorption. For PAS-K, food intake typically delays 

and blunts

without significantly compromising total extent of absorption (

), making it a necessary compromise for patient adherence.

Mechanistic Background: Salt vs. Acid Formulations

To understand the food effect, one must distinguish between the chemical forms of Para-aminosalicylic acid (PAS). The clinical performance is dictated by the pH-dependent solubility profile of the API.

The Physicochemical Divergence
  • This compound (PAS-K): A highly water-soluble salt. It dissociates rapidly in the gastric fluid regardless of pH. This leads to rapid absorption but high local osmotic pressure, causing severe GI irritation (nausea, vomiting, abdominal pain).

  • Aminosalicylic Acid (Free Acid): Poorly soluble in acidic media (stomach) but soluble in neutral media (intestine). Modern granule formulations (e.g., PASer®) use an acid-resistant enteric coating to bypass the stomach, preventing degradation to the hepatotoxic metabolite m-aminophenol and reducing gastric irritation.

Absorption Pathway Diagram

The following diagram illustrates the differential absorption pathways and the impact of food buffering.

PAS_Absorption_Mechanism cluster_stomach Gastric Environment (pH 1.5 - 3.5) cluster_intestine Intestinal Environment (pH 6.0 - 7.5) Food Food Intake (Buffers pH, Delays Emptying) Dissolution_Salt Rapid Dissolution (High Osmotic Load) Food->Dissolution_Salt Dilutes Osmotic Load (Reduces GI Toxicity) Intact_Acid Remains Intact (Protected by Coating) Food->Intact_Acid Prolongs Gastric Retention PASK_Granules PAS-K Granules (Salt Form) PASK_Granules->Dissolution_Salt High Solubility Acid_Granules PAS Acid Granules (Enteric Coated) Acid_Granules->Intact_Acid Acid Resistant Degradation Degradation to m-aminophenol (If not protected) Dissolution_Salt->Degradation Acid Catalysis Systemic_Abs Systemic Absorption (Portal Vein) Dissolution_Salt->Systemic_Abs Rapid Transit Delayed_Release Coating Dissolves (Sustained Release) Intact_Acid->Delayed_Release Gastric Emptying Delayed_Release->Systemic_Abs

Figure 1: Comparative absorption pathways. PAS-K (Blue) dissolves rapidly in the stomach, necessitating food for tolerability. PAS Acid (Red) relies on enteric coating, where food enhances bioavailability by prolonging gastric residence.

Comparative Pharmacokinetics: Food Effect Analysis

This section compares the "Test Product" (PAS-K Granules) against the "Reference Standard" (PAS Acid Granules) to highlight the operational differences in a clinical setting.

Pharmacokinetic Parameters

Data synthesized from comparative studies of PAS salts vs. enteric-coated formulations.

ParameterPAS-K Granules (Salt Form)PAS Acid Granules (Enteric-Coated)
Primary Driver for Food Tolerability (Mitigate GI irritation)Bioavailability (Enhance Absorption)

(Fasted)
0.5 – 1.0 hours (Rapid)1.5 – 2.0 hours

(Fed)
Delayed (2.0 – 4.0 hours)Significantly Delayed (4.0 – 6.0 hours)

Impact
Blunted: Food lowers peak concentration, reducing toxicity risk.[1]Increased: Food increases

by ~1.5-fold [1].

Impact
Neutral/Slight Decrease: Extent of absorption remains comparable.Increased: Food increases

by ~1.7-fold [1].
Mechanism Dilution of salt; delayed gastric emptying slows delivery to absorption site.Prolonged gastric residence allows granules to disperse; prevents "dumping" into intestine.
The "Acidic Food" Requirement (Formulation Specific)

A critical distinction often missed in protocol design:

  • PAS Acid Granules (PASer®): The package insert explicitly mandates administration with acidic food (applesauce, yogurt, acidic juice) to protect the enteric coating during administration [2]. Neutral foods may prematurely dissolve the coating.[2]

  • PAS-K Granules: Being a salt, they do not require acidic media for stability. They require food (any standard meal) primarily to buffer the stomach lining against the high salt load and prevent immediate vomiting [3].

Experimental Protocol: Assessing Food Effect

For researchers designing a bioequivalence or food-effect study for PAS-K granules, the following self-validating protocol structure is recommended. This avoids the pitfalls of standard Phase I designs that do not account for the high variability of PAS.

Study Design Workflow

The study should utilize a Randomized, Open-Label, 2-Period, 2-Sequence Crossover Design .

Clinical_Trial_Workflow cluster_P1 Period 1 cluster_P2 Period 2 Screening Screening (n=18-24 Healthy Volunteers) Randomization Randomization Screening->Randomization GroupA_Fasted Group A: Fasted (Water only) Randomization->GroupA_Fasted GroupB_Fed Group B: Fed (High-Fat Meal) Randomization->GroupB_Fed Washout Washout Period (7 Days) GroupA_Fasted->Washout GroupB_Fed->Washout GroupA_Fed Group A: Fed (High-Fat Meal) Washout->GroupA_Fed GroupB_Fasted Group B: Fasted (Water only) Washout->GroupB_Fasted Analysis PK Analysis (HPLC/LC-MS) GroupA_Fed->Analysis GroupB_Fasted->Analysis

Figure 2: Crossover design for isolating the food variable. A washout period of 7 days is sufficient given the short half-life (~1 hour) of PAS.

Key Protocol Parameters[1]
  • Dose: Single dose of 4g (standard unit).

  • Meal Composition (Fed State): High-fat, high-calorie meal (approx. 800-1000 kcal, 50% from fat) to maximize the physiological delay in gastric emptying.

  • Sampling Schedule:

    • Pre-dose (0h).

    • Frequent early sampling (0.5, 1.0, 1.5, 2.0 h) is critical for PAS-K to capture the rapid

      
       in the fasted state.
      
    • Extended sampling up to 24h.[3]

  • Analyte: Measure PAS (active) and N-acetyl-PAS (inactive metabolite).[3] The ratio of Acetyl-PAS/PAS can indicate changes in first-pass metabolism caused by food-induced hepatic blood flow changes.

Clinical Implications & Recommendations

Dosing Strategy

Based on the PK data, the administration of PAS-K granules should follow these guidelines:

  • Standard Recommendation: Administer with food .

    • Rationale: Although food may delay

      
      , the critical clinical failure mode for PAS is patient non-compliance due to severe nausea and diarrhea. The "Salt" formulation is hyperosmolar; food acts as a necessary buffer.
      
  • Contraindication: Do not mix PAS-K granules with acidic juices (like orange juice) if the intent is to mimic the PASer® protocol. PAS-K dissolves immediately; mixing it in juice creates a hypertonic solution that may worsen palatability compared to swallowing granules with water after a meal.

Monitoring
  • Serum Levels: Therapeutic drug monitoring (TDM) should target a

    
     > 20-40 
    
    
    
    .
  • Timing TDM:

    • Fasted: Draw at 1-2 hours post-dose.

    • Fed: Draw at 4 hours post-dose to account for the delayed absorption peak.

References

  • Peloquin CA, Zhu M, Adam RD, et al. Pharmacokinetics of para-aminosalicylic acid granules under four dosing conditions. Ann Pharmacother. 2001;35(11):1332-1338.

  • Jacobus Pharmaceutical Co. PASER® (Aminosalicylic Acid) Granules Package Insert. DailyMed.

  • Macleods Pharmaceuticals. Para-aminosalicylate sodium delayed-release granules: WHO Public Assessment Report.[4] World Health Organization.

  • Wan SH, Pentikainen PJ, Azarnoff DL. Bioavailability of aminosalicylic acid and its various salts in humans III: Absorption from tablets. J Pharm Sci. 1974;63(5):708-711.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Potassium 4-Aminosalicylate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of potassium 4-aminosalicylate, ensuring the protection of laboratory personnel and the environment. Our commitment to scientific integrity means we not only detail the "how" but also the "why," grounding our recommendations in established safety protocols and regulatory standards.

Understanding this compound: Properties and Hazards

This compound is the potassium salt of 4-aminosalicylic acid, a compound used in the treatment of tuberculosis.[1] As with any chemical, understanding its intrinsic properties and potential hazards is the foundation of safe handling and disposal.

Key Properties:

PropertyValueSource
CAS Number 133-09-5[2][]
Molecular Formula C7H6KNO3[1][]
Appearance Solid powder[4]
Hazards Causes serious eye irritation. May cause respiratory irritation and skin irritation.[5][6] Harmful if swallowed.[7]

The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory system.[5][6] Ingestion can also be harmful.[7] Therefore, all handling and disposal procedures must be designed to minimize direct contact and the generation of dust.

The Cardinal Rule: Waste Segregation

The cornerstone of proper chemical waste management is meticulous segregation.[8][9] Never mix incompatible chemicals, as this can lead to dangerous reactions.[9] For this compound, this means it should be disposed of in a designated hazardous waste container, separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form. The following protocols provide guidance for common waste streams generated in a laboratory setting.

A. Unused or Expired Solid this compound:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Container Selection: The original container, if intact and properly sealed, is the ideal vessel for disposal. If the original container is compromised, transfer the solid to a new, clearly labeled, and compatible waste container.[11] The container must be leak-proof and have a secure lid.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[12] Also, note the date of accumulation.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[12] This area should be away from heat sources and incompatible chemicals.[8]

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit (typically 150 days for laboratory settings), submit a hazardous waste pickup request through your institution's EHS department.[12]

B. Aqueous Solutions of this compound:

The disposal of aqueous solutions requires careful consideration of local regulations. The U.S. Environmental Protection Agency (EPA) has strict regulations against the sewering (drain disposal) of hazardous waste pharmaceuticals.[13][14]

  • Collection: Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: Label the container "Hazardous Waste," listing "Aqueous solution of this compound" and the approximate concentration.

  • Storage: Store the container in the SAA, ensuring the lid is securely fastened.

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.

C. Contaminated Labware and PPE:

Items such as pipette tips, weighing boats, and gloves that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, lined, and puncture-resistant hazardous waste container.

  • Labeling: Label the container "Hazardous Waste: Solid debris contaminated with this compound."

  • Disposal: Once full, seal the container and request a pickup from your EHS department.

D. Empty Containers:

Thoroughly empty all contents from the original this compound container.[12] The container should then be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous aqueous waste.[12] After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[12]

Decision-Making Workflow for Disposal

To aid in the proper segregation and disposal of this compound waste, the following workflow can be utilized.

G cluster_0 This compound Waste Disposal Workflow A Waste Generation (this compound) B Is the waste solid or liquid? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Is it the pure chemical or contaminated debris? C->E H Is it an aqueous solution? D->H F Pure Chemical (Unused/Expired) E->F Pure G Contaminated Debris (Gloves, Labware) E->G Contaminated K Collect in labeled Hazardous Waste Container (Solid) F->K G->K I Aqueous Solution H->I Yes J Other Liquid Waste H->J No L Collect in labeled Hazardous Waste Container (Aqueous) I->L J->L M Store in Satellite Accumulation Area K->M L->M N Request EHS Pickup M->N

Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill: For a small spill of solid this compound, carefully sweep the material to collect it into an airtight container, avoiding dust generation.[15] The collected material and any contaminated cleaning supplies should be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

The Importance of a Chemical Hygiene Plan

All laboratories are required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[16][17] This plan should include specific procedures for the safe handling and disposal of all hazardous chemicals used in the laboratory, including this compound.[17] Regularly review and update your laboratory's CHP to ensure it reflects current best practices and regulatory requirements.[16]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By following these guidelines, researchers and drug development professionals can ensure that their valuable work does not come at the cost of their well-being or the health of our planet.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Got pharma waste? We've got you covered! (2025, October 21). Environment, Health & Safety, University of Wisconsin-Madison. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. Longdom Publishing. [Link]

  • Chemical Waste Management. UConn Health. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]

  • 4-Aminosalicylic acid. Szabo-Scandic. [Link]

  • p-Aminosalicylic Acid Monopotassium Salt. PubChem. [Link]

  • This compound - Related Substances. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. Pharmacy, Medicines and Poisons Board. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College. [Link]

  • Guidance on How to Label, Inspect, and Dispose of Potassium Metal. Lawrence Berkeley National Laboratory. [Link]

  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food & Drug Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency. [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. (2025, September 18). U.S. Environmental Protection Agency. [Link]

  • EPA Ruling On Hazardous Waste Pharmaceuticals. (2021, January 18). Stericycle. [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. American Society of Health-System Pharmacists. [Link]

  • Chemical Compatibility Calculator. DWK Life Sciences. [Link]

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  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (2024, August 9). College of Southern Nevada. [Link]

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Navigating the Safe Handling of Potassium 4-aminosalicylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Procedural Guide to the Safe Handling, Personal Protective Equipment (PPE) Requirements, and Disposal of Potassium 4-aminosalicylate for Researchers, Scientists, and Drug Development Professionals.

As a senior application scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound. This document moves beyond a simple checklist, offering a causal understanding of the recommended safety protocols to foster a culture of proactive safety and scientific integrity within your laboratory.

Understanding the Compound: A Quick Reference

This compound is the potassium salt of 4-aminosalicylic acid, a compound primarily used as an antitubercular agent.[1][2] While its therapeutic applications are significant, its handling in a laboratory setting necessitates a thorough understanding of its potential hazards to ensure the safety of all personnel.

PropertyValueSource
Molecular Formula C7H6KNO3[3]
Molecular Weight 191.22 g/mol [3]
Appearance White to yellowish-white crystalline solid[4]
Solubility Freely soluble in water[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound include skin, eye, and respiratory irritation.[2] Therefore, a multi-layered PPE approach is crucial to mitigate exposure risks.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Skin Protection: A lab coat must be worn at all times. For procedures with a significant risk of skin contact, chemical-resistant aprons and sleeves are recommended.

  • Respiratory Protection: In well-ventilated areas, respiratory protection is not typically required. However, if dust is generated and cannot be controlled at the source, a NIOSH-approved N95 particulate respirator is necessary.[5] For situations with higher potential for airborne concentrations, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter may be required.[3][6]

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound is fundamental to laboratory safety. The following workflow provides a clear, step-by-step process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal prep_area Designate and Prepare a Well-Ventilated Work Area gather_ppe Gather and Inspect All Required PPE don_ppe Don PPE in the Correct Sequence weigh Weigh Solid Compound in a Fume Hood or Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve in a Suitable Solvent (e.g., Water) with Gentle Agitation weigh->dissolve decontaminate_surfaces Decontaminate Work Surfaces with a Mild Detergent and Water dissolve->decontaminate_surfaces After Handling decontaminate_equipment Clean and Decontaminate All Used Equipment decontaminate_surfaces->decontaminate_equipment collect_waste Collect All Contaminated Waste in a Labeled, Sealed Container decontaminate_equipment->collect_waste Final Step dispose_waste Dispose of Waste According to Institutional and Local Regulations collect_waste->dispose_waste

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-aminosalicylate
Reactant of Route 2
Potassium 4-aminosalicylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.